Estramustine
描述
A nitrogen mustard linked to estradiol, usually as phosphate; used to treat prostatic neoplasms; also has radiation protective properties.
This compound is an Alkylating Drug. The mechanism of action of this compound is as an Alkylating Activity.
This compound is a synthetic molecule combining estradiol and nornitrogen mustard through a carbamate link. This compound and its major metabolite this compound bind to microtubule-associated proteins (MAPs) and tubulin, thereby inhibiting microtubule dynamics and leading to anaphase arrest in a dose-dependent fashion. This agent also exhibits anti-androgenic effects. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.
See also: Melphalan (related); Chlorambucil (related); Mechlorethamine (related) ... View More ...
属性
IUPAC Name |
[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31Cl2NO3/c1-23-9-8-18-17-5-3-16(29-22(28)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)27/h3,5,14,18-21,27H,2,4,6-13H2,1H3/t18-,19-,20+,21+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPJXPJMRWBBIH-RBRWEJTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046458 | |
| Record name | Estramustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Estramustine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015327 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.85e-04 g/L | |
| Record name | Estramustine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015327 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2998-57-4 | |
| Record name | Estramustine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2998-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estramustine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002998574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estramustine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01196 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | estramustine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89201 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Estramustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estramustine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRAMUSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35LT29625A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Estramustine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015327 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
104.5 °C | |
| Record name | Estramustine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01196 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Estramustine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015327 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Estramustine's Mechanism of Action in Prostate Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Estramustine, a unique chemotherapeutic agent, has a well-established role in the management of advanced prostate cancer. Its efficacy stems from a dual mechanism of action, combining hormonal and cytotoxic effects to effectively target and eliminate cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's activity in prostate cancer cells, with a focus on its interaction with the microtubule network, induction of apoptosis, and influence on key signaling pathways. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of novel cancer therapeutics.
Introduction: A Dual-Action Anticancer Agent
This compound is a conjugate of estradiol and a nitrogen mustard, a design that was initially intended to selectively deliver the cytotoxic alkylating agent to estrogen receptor-positive prostate cancer cells.[1] However, subsequent research has revealed that its primary mechanism of action is not as a traditional alkylating agent but as a potent inhibitor of microtubule function, leading to mitotic arrest and apoptosis.[2] Its hormonal properties, derived from the estradiol component, contribute to its overall anti-cancer effect by reducing androgen levels.[2]
Interaction with the Microtubule Cytoskeleton
The principal cytotoxic effect of this compound is its disruption of the microtubule network, which is essential for cell division, intracellular transport, and maintenance of cell shape.
Binding to Tubulin and Microtubule-Associated Proteins (MAPs)
This compound and its active metabolite, estromustine, bind directly to tubulin, the fundamental protein subunit of microtubules.[3] This interaction inhibits tubulin polymerization and leads to the depolymerization of existing microtubules.[3] The binding site for this compound on tubulin is distinct from those of other microtubule inhibitors like colchicine and vinca alkaloids.[4]
In addition to tubulin, this compound also interacts with microtubule-associated proteins (MAPs), which regulate microtubule dynamics and stability.[1] This dual interaction with both tubulin and MAPs contributes to the profound disruption of the microtubule cytoskeleton observed in this compound-treated cells.
Inhibition of Microtubule Dynamics
This compound's interaction with the microtubule machinery leads to a significant alteration of microtubule dynamics. It suppresses both the growing and shortening phases of microtubules, effectively "freezing" them in a state of attenuated dynamics. This stabilization of microtubules, paradoxically leading to their dysfunction, is a key aspect of its antimitotic activity.[5]
Induction of Cell Cycle Arrest and Apoptosis
By disrupting microtubule function, this compound triggers a cascade of events that culminate in cell cycle arrest and programmed cell death (apoptosis).
Mitotic Arrest
The disruption of the mitotic spindle, a microtubule-based structure crucial for chromosome segregation during cell division, is a primary consequence of this compound treatment. This leads to an accumulation of cells in the G2/M phase of the cell cycle, a phenomenon known as mitotic arrest.[2] Unable to complete mitosis, the cancer cells are primed for apoptosis.
Apoptotic Signaling Pathways
This compound induces apoptosis through various signaling pathways. One key mechanism involves the regulation of the Bcl-2 family of proteins, which are central regulators of apoptosis.[6] this compound can modulate the expression of pro-apoptotic (e.g., Bak) and anti-apoptotic (e.g., Bcl-xL) members of this family, tipping the balance towards cell death.[7]
Furthermore, studies have shown that this compound can induce apoptosis in prostate cancer cells by down-regulating microRNA-31 (miR-31).[8] This suggests a role for non-coding RNAs in mediating the cytotoxic effects of this compound. The activation of caspases, the executioner enzymes of apoptosis, is a downstream consequence of these signaling events.
Quantitative Data on this compound's Efficacy
The cytotoxic effects of this compound have been quantified in various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Cell Line | IC50 (µM) - 24h | IC50 (µM) - 48h | IC50 (µM) - 72h | Reference(s) |
| DU-145 | Not Reported | ~3-40 | Not Reported | [9] |
| PC-3 | Not Reported | >40 | Not Reported | [2] |
| LNCaP | Not Reported | Not Reported | Not Reported |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
GTP (Guanosine triphosphate)
-
Polymerization buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)
-
This compound solution at various concentrations
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
On ice, prepare a reaction mixture containing purified tubulin in polymerization buffer with GTP.
-
Add this compound or vehicle control to the reaction mixture.
-
Transfer the mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle following this compound treatment.
Materials:
-
Prostate cancer cells (e.g., PC-3, DU-145)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed prostate cancer cells and treat with this compound or vehicle control for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells on ice or at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing RNase A and propidium iodide.
-
Incubate in the dark to allow for staining.
-
Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.[10]
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Prostate cancer cells
-
This compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat prostate cancer cells with this compound or vehicle control.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Analyze the stained cells by flow cytometry.[11][12] Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.
Visualizing the Molecular Mechanisms
Signaling Pathways
References
- 1. Mechanism based chemotherapy for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced mitotic arrest in two human prostatic carcinoma cell lines DU 145 and PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound depolymerizes microtubules by binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of this compound with tubulin isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilization of microtubule dynamics by this compound by binding to a novel site in tubulin: A possible mechanistic basis for its antitumor action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemosensitization of Prostate Cancer by Modulating Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound phosphate induces prostate cancer cell line PC3 apoptosis by down-regulating miR-31 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Growth and cell survival following treatment with this compound nor-nitrogen mustard, estradiol and testosterone of a human prostatic cancer cell line (DU 145) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Estramustine: A Microtubule Inhibitor in Oncology Research - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estramustine, a unique molecule combining estradiol and a nitrogen mustard, has carved a niche in oncology, particularly in the treatment of hormone-refractory prostate cancer. Beyond its hormonal properties, this compound's primary mechanism of antineoplastic activity lies in its ability to disrupt the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell structure. This technical guide provides an in-depth exploration of this compound as a microtubule inhibitor, detailing its mechanism of action, key experimental protocols for its study, and a summary of quantitative data.
Core Mechanism of Action: Disruption of Microtubule Dynamics
This compound exerts its cytotoxic effects primarily by interfering with the dynamic nature of microtubules. Unlike some microtubule inhibitors that cause wholesale depolymerization at high concentrations, this compound's more nuanced effect at clinically relevant concentrations is the kinetic stabilization of microtubule dynamics.[1][2] This means it suppresses the growing and shortening phases of microtubules, leading to a dysfunctional and rigid microtubule network.[1][2][3]
The primary molecular target of this compound is tubulin, the protein subunit of microtubules.[4][5] this compound binds to a unique site on the β-tubulin subunit, distinct from the binding sites of other well-known microtubule inhibitors like colchicine and vinblastine.[1][6] While some earlier studies suggested an interaction with microtubule-associated proteins (MAPs), more recent evidence points to a direct interaction with tubulin as the principal mechanism of action.[4][5]
This disruption of microtubule dynamics has profound downstream consequences for cancer cells, primarily arresting them in the G2/M phase of the cell cycle.[7][8] The inability to form a proper mitotic spindle due to dysfunctional microtubules activates the spindle assembly checkpoint, ultimately leading to mitotic catastrophe and apoptosis (programmed cell death).[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound as a microtubule inhibitor.
Table 1: Binding Affinity and Cellular Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | ~30 µM | Purified tubulin | [1] |
| IC50 (Mitotic Arrest) | ~16 µM | DU 145 (Prostate Cancer) | [9] |
| IC50 (Cell Proliferation) | 5 ± 1 µmol/L | MCF-7 (Breast Cancer) | [7] |
| TD50 (Toxicity) | 1.45 to 4.30 µM | Various Prostate Cancer Cell Lines | [10] |
Table 2: Effects of this compound on Microtubule Dynamics
| Parameter | Effect of this compound | Concentration | Cell Line/System | Reference |
| Growing Rate | Reduced | Sub-micromolar to low micromolar | In vitro (purified tubulin) & MCF-7 cells | [1][2][7] |
| Shortening Rate | Reduced | Sub-micromolar to low micromolar | In vitro (purified tubulin) & MCF-7 cells | [1][2][7] |
| Time in Paused State | Increased | Sub-micromolar to low micromolar | In vitro (purified tubulin) & MCF-7 cells | [1][2][7] |
| Dynamicity | Reduced | Sub-micromolar to low micromolar | In vitro (purified tubulin) & MCF-7 cells | [1][2] |
| Microtubule Polymer Mass | No significant change at IC50 | 5 µmol/L | MCF-7 cells | [7] |
| Microtubule Polymer Mass | Decreased at higher concentrations | >10 µmol/L | MCF-7 cells | [7] |
Key Experimental Protocols
Detailed methodologies for studying the effects of this compound on microtubules are crucial for reproducible and accurate research. The following are protocols for key experiments.
Immunofluorescence Staining for Microtubule Visualization
This protocol allows for the direct visualization of the effects of this compound on the microtubule network within cells.
Materials:
-
Cancer cell line of interest (e.g., DU-145, MCF-7)
-
Glass coverslips
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibody: Anti-α-tubulin antibody (mouse monoclonal)
-
Secondary antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow to 50-70% confluency.
-
Drug Treatment: Treat the cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization: If using paraformaldehyde fixation, wash with PBS and then permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding by incubating with 1% BSA in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS and then incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells a final time with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Lyophilized, purified tubulin (>99% pure)
-
G-PEM buffer (General Tubulin Buffer: 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM)
-
This compound stock solution (in DMSO)
-
96-well microplate (UV-transparent)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.
Procedure:
-
Reagent Preparation: Reconstitute tubulin in G-PEM buffer to a final concentration of 3-5 mg/mL. Prepare serial dilutions of this compound in G-PEM buffer.
-
Reaction Setup: On ice, add the desired volume of G-PEM buffer, GTP (to a final concentration of 1 mM), and the this compound dilution (or vehicle control) to each well of the 96-well plate.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction. The final volume is typically 100-200 µL.
-
Data Acquisition: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The rate of polymerization (Vmax) and the final plateau of the curve can be compared between control and this compound-treated samples.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the results and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This method quantifies the percentage of cells in different phases of the cell cycle following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells to about 70-80% confluency and treat with desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Combine all cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in the PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations: Signaling Pathways and Experimental Workflows
Conclusion
This compound's role as a microtubule inhibitor provides a compelling example of drug repurposing and multifaceted anticancer activity. Its unique mechanism of action, centered on the kinetic stabilization of microtubule dynamics, distinguishes it from other microtubule-targeting agents. The experimental protocols and quantitative data presented in this guide offer a framework for researchers to further investigate the intricate interactions of this compound with the microtubule cytoskeleton and to explore its potential in novel therapeutic strategies. A thorough understanding of its molecular and cellular effects is paramount for optimizing its clinical use and for the development of next-generation microtubule inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stabilization of microtubule dynamics by this compound by binding to a novel site in tubulin: A possible mechanistic basis for its antitumor action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilization of microtubule dynamics by this compound by binding to a novel site in tubulin: a possible mechanistic basis for its antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties [comptes-rendus.academie-sciences.fr]
- 7. aacrjournals.org [aacrjournals.org]
- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Hormonal and Cytotoxic Effects of Estramustine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estramustine, a unique molecule combining estradiol and a nitrogen mustard, exhibits a dual mechanism of action, making it a significant agent in the treatment of hormone-refractory prostate cancer. This technical guide provides a comprehensive overview of its hormonal and cytotoxic effects, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering in-depth insights into the complex pharmacology of this compound.
Introduction
This compound phosphate is a chemotherapeutic agent that has been a cornerstone in the management of advanced, hormone-refractory prostate cancer.[1][2] Its distinctive chemical structure, a conjugate of estradiol and nornitrogen mustard, allows it to exert both hormonal and cytotoxic effects.[1][3] This dual functionality enables it to target prostate cancer cells through multiple pathways, overcoming some of the resistance mechanisms that develop during hormonal therapies. This guide will dissect the two primary modes of action of this compound, presenting the underlying molecular mechanisms, supporting experimental evidence, and methodologies for its study.
Hormonal Effects of this compound
The estradiol component of this compound is responsible for its hormonal activity. Upon administration, this compound phosphate is dephosphorylated to its active form, this compound, which is then metabolized to estradiol and estrone.[3] These estrogenic metabolites are responsible for the hormonal effects observed with this compound treatment.
Mechanism of Hormonal Action
The primary hormonal effect of this compound is the suppression of testosterone production. The elevated levels of estradiol resulting from this compound metabolism act on the hypothalamic-pituitary-gonadal axis, leading to a reduction in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[4] This, in turn, significantly decreases testicular testosterone synthesis.[4][5][6]
Quantitative Data: Hormonal Effects
The hormonal impact of this compound has been quantified in several clinical studies. The following tables summarize the key findings on testosterone suppression and the effects on other hormones.
Table 1: Effect of this compound Phosphate on Plasma Testosterone Levels
| Dosage | Baseline Testosterone (nmol/L) | Post-treatment Testosterone (nmol/L) | Reference |
| 70 mg/day | ~20 | ~0.6 | [4] |
| 900 mg/day | Not specified | Depressed levels | [5] |
| Not specified | Normal | < 35 ng/100ml | [7] |
Table 2: Prostate-Specific Antigen (PSA) Response Rates in Clinical Trials
| Treatment Regimen | PSA Response Rate (≥50% decline) | Reference |
| Low-dose this compound Phosphate (280 mg/day) | 32% | [1] |
| This compound Phosphate (560 mg/day) | 24% | [8] |
| Chemotherapy + this compound | Higher PSA response vs. chemotherapy alone | [9][10] |
| This compound Phosphate (in CRPC risk groups) | Good-risk: 77%, Intermediate-risk: 71%, Poor-risk: 25% | [11] |
Cytotoxic Effects of this compound
The cytotoxic activity of this compound is primarily attributed to its interaction with the cellular microtubule network, a critical component of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.
Mechanism of Cytotoxic Action
This compound and its metabolite, estromustine, bind to tubulin and microtubule-associated proteins (MAPs), leading to the disruption of microtubule dynamics.[12] This interaction inhibits microtubule assembly and causes depolymerization of existing microtubules.[13] The disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[14][15]
Signaling Pathways and Molecular Interactions
The following diagram illustrates the proposed signaling pathway for the cytotoxic effects of this compound.
Caption: Signaling pathway of this compound's cytotoxic effects.
Quantitative Data: Cytotoxic Effects
The cytotoxic potency of this compound has been evaluated in various cancer cell lines. The following tables provide a summary of the key quantitative data.
Table 3: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | IC50 Value | Reference |
| DU 145 (prostate) | ~16 µM (for mitosis) | [14] |
| HeLa S3 | 3.4 x 10⁻⁶ M | [14] |
| 1542T (prostate) | 1.45 µM | [16] |
| LNCaP (prostate) | 4.30 µM | [16] |
Table 4: Binding Affinity of this compound for Microtubule Components
| Target Protein | Binding Affinity (Kd) | Cell/Tissue Source | Reference |
| Tubulin | ≈30 µM | Purified tubulin | [3][17] |
| Tubulin | 23 ± 5 µM | Bovine microtubule proteins | [18] |
| Tubulin | 13 µM | Bovine brain | [19] |
| Tubulin | 19 µM | DU 145 wild-type cells | [19] |
| Tubulin | 25 µM | E4 (this compound-resistant) cells | [19] |
| MAP4 | 15 µM | DU 145 cells | [19] |
| MAPs | ≈15–20 µM | Brain MAPs | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the hormonal and cytotoxic effects of this compound.
Immunofluorescence Microscopy for Microtubule Disruption
This protocol is designed to visualize the effects of this compound on the microtubule network within cancer cells.
Caption: Experimental workflow for immunofluorescence microscopy.
Detailed Steps:
-
Cell Culture: Seed human prostate cancer cells (e.g., DU 145) onto sterile glass coverslips in a petri dish and culture until they reach 60-70% confluency.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 50 µM) for a specified duration (e.g., 24 hours).
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and then fix them with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% bovine serum albumin (BSA) in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution) in the blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to Alexa Fluor 488, 1:2000 dilution) in the blocking solution for 1 hour at room temperature in the dark.
-
Counterstaining (Optional): Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mounting and Imaging: Wash the cells three times with PBS, mount the coverslips onto microscope slides using an anti-fade mounting medium, and visualize the microtubule network using a fluorescence microscope.
Western Blotting for Tubulin and MAPs Expression
This protocol is used to quantify the expression levels of tubulin and MAPs in response to this compound treatment.
Detailed Steps:
-
Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against α-tubulin, β-tubulin, or specific MAPs (e.g., MAP4) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle after this compound treatment.
Detailed Steps:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound, providing a measure of cytotoxicity.
Detailed Steps:
-
Cell Seeding: Seed a known number of cells into petri dishes.
-
Treatment: Treat the cells with various concentrations of this compound for a defined period.
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-2 weeks to allow for colony formation.
-
Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid and then stain them with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculation: Calculate the surviving fraction for each treatment concentration relative to the untreated control.
In Vitro Microtubule Polymerization Assay
This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.
Detailed Steps:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer in a cuvette.
-
Initiation of Polymerization: Initiate microtubule polymerization by raising the temperature to 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance (turbidity) at 340 nm over time using a spectrophotometer. The increase in absorbance is proportional to the amount of microtubule polymer formed.
-
This compound Effect: Perform the assay in the presence of various concentrations of this compound to determine its effect on the rate and extent of microtubule polymerization.
Conclusion
This compound's dual hormonal and cytotoxic mechanisms of action provide a powerful therapeutic strategy for hormone-refractory prostate cancer. Its ability to suppress testosterone levels and simultaneously disrupt the microtubule network of cancer cells addresses the disease from multiple angles. The quantitative data and detailed experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential of this compound and to develop novel combination therapies. A thorough understanding of its complex pharmacology is crucial for optimizing its clinical use and for the design of next-generation anticancer agents.
References
- 1. Effective and Safe Administration of Low-Dose this compound Phosphate for Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Stabilization of microtubule dynamics by this compound by binding to a novel site in tubulin: A possible mechanistic basis for its antitumor action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hormonal effects of different doses of this compound phosphate (Estracyt) in patients with prostatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound phosphate on plasma testosterone during treatment of carcinoma of prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of diethylstilbestrol and this compound phosphate on serum sex hormone binding globulin and testosterone levels in prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. auajournals.org [auajournals.org]
- 8. Prospective study of this compound phosphate for hormone refractory prostate cancer patients following androgen deprivation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemotherapy plus this compound for management of castration-resistant prostate cancer: meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Addition of this compound to chemotherapy and survival of patients with castration-refractory prostate cancer: a meta-analysis of individual patient data - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Efficacy of this compound phosphate according to risk classification of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radiation sensitization by this compound studies on cultured human prostatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound depolymerizes microtubules by binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Stabilization of microtubule dynamics by this compound by binding to a novel site in tubulin: a possible mechanistic basis for its antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Interaction of this compound with tubulin isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Interaction of an this compound photoaffinity analogue with cytoskeletal proteins in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Estramustine's Interaction with Microtubule-Associated Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Estramustine, a chemotherapeutic agent used in the treatment of hormone-refractory prostate cancer, exerts its antineoplastic effects primarily through the disruption of the microtubule network, a critical component of the cellular cytoskeleton. While early research pointed towards tubulin as the principal target, a significant body of evidence has since emerged highlighting the crucial role of microtubule-associated proteins (MAPs) in mediating this compound's activity. This technical guide provides an in-depth exploration of the binding of this compound to MAPs, consolidating quantitative data, detailing experimental methodologies, and visualizing the complex interactions and workflows involved. The guide also addresses the ongoing debate regarding the primary molecular target of this compound, offering a balanced perspective for researchers in the field.
Introduction: The Dual-Target Hypothesis of this compound
This compound is a unique cytotoxic agent, a conjugate of estradiol and a nitrogen mustard.[1][2] Its mechanism of action involves the disruption of microtubule structure and function, leading to mitotic arrest and apoptosis.[1][3][4][5] Initial studies suggested that this compound directly binds to tubulin, albeit with relatively low affinity, to inhibit its polymerization.[3][6][7] However, subsequent research revealed that this compound and its active metabolite, estromustine, also bind to several MAPs, often with higher affinity, suggesting a more complex mechanism of action.[4][8][9][10][11] This has led to a "dual-target" hypothesis, where the disruption of the microtubule network by this compound is a consequence of its interactions with both tubulin and MAPs. Some studies, however, have found no effect of this compound on the binding of MAPs to microtubules, attributing its depolymerizing activity solely to its direct interaction with tubulin.[6]
Quantitative Analysis of this compound Binding to MAPs
Several studies have quantified the binding affinity of this compound and its prodrug, this compound phosphate (EMP), to various MAPs. This data is crucial for understanding the drug's potency and specificity.
| MAP Target | Ligand | Binding Constant (Kd) | Stoichiometry (Drug:MAP) | Cell/Tissue Source | Reference |
| Brain MAPs | This compound Phosphate (EMP) | ~15-20 µM | 2-20 sites per MAP molecule | Bovine Brain | [3] |
| MAP-2 | This compound | 15 µM | ~20:1 | Rat Brain | [9] |
| MAP-1-like protein (330 kD) | This compound | Not explicitly determined, but micromolar concentrations inhibited assembly | Not Determined | Human Prostatic DU 145 cells | [7][8] |
| MAP4 | This compound Analogue | 15 µM (apparent) | Not Determined | Human Prostatic DU 145 cells | [12] |
| Tau | Not explicitly determined, but this compound resistance is correlated with tau overexpression and phosphorylation changes. | Not Determined | Human Prostatic DU 145 cells | [11][13] | |
| This compound-Binding Protein (EMBP) | This compound | ~30 nM | Not Determined | Astrocytoma tissues | [14] |
Signaling and Interaction Pathways
The interaction of this compound with the microtubule network is a multi-faceted process involving both direct binding to tubulin and interactions with various MAPs, which in turn regulate microtubule dynamics.
Figure 1: this compound's dual-target interaction pathway leading to microtubule disruption.
Experimental Protocols
The following sections detail the key experimental methodologies used to investigate the binding of this compound to MAPs.
Microtubule Co-sedimentation Assay
This assay is used to determine if a compound promotes the assembly or disassembly of microtubules and to assess the binding of MAPs to microtubules.
Principle: Microtubules are polymers that can be separated from soluble tubulin dimers and other non-binding proteins by centrifugation. If this compound causes microtubule depolymerization, there will be an increase in soluble tubulin in the supernatant. Conversely, if it stabilizes microtubules, more tubulin will be found in the pellet. This assay can also be used to determine if this compound displaces MAPs from microtubules.
Generalized Protocol:
-
Preparation of Microtubules and MAPs: Purify tubulin and MAPs from a suitable source (e.g., bovine brain).
-
Microtubule Polymerization: Polymerize tubulin in the presence of GTP and MAPs at 37°C.
-
Incubation with this compound: Add varying concentrations of this compound to the polymerized microtubules and incubate.
-
Centrifugation: Centrifuge the samples at high speed to pellet the microtubules.
-
Analysis: Carefully separate the supernatant and the pellet. Analyze the protein content of both fractions by SDS-PAGE and Coomassie blue staining or Western blotting to quantify the amount of tubulin and MAPs in each fraction.
Figure 2: Workflow for a microtubule co-sedimentation assay.
Immunofluorescence Microscopy
This technique allows for the visualization of the microtubule network and the localization of MAPs within cells, providing qualitative data on the effects of this compound.
Principle: Cells are treated with this compound, fixed, and then incubated with specific primary antibodies against tubulin and a MAP of interest. Fluorescently labeled secondary antibodies are then used to visualize the location and organization of the microtubules and MAPs.
Generalized Protocol:
-
Cell Culture and Treatment: Plate cells on coverslips and treat with this compound for a specified time.
-
Fixation and Permeabilization: Fix the cells with an appropriate fixative (e.g., paraformaldehyde or cold methanol) and permeabilize the cell membranes with a detergent (e.g., Triton X-100).
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin).
-
Antibody Incubation: Incubate the cells with primary antibodies against tubulin and the target MAP, followed by incubation with fluorescently labeled secondary antibodies.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope.
Figure 3: Workflow for immunofluorescence analysis of microtubule and MAP localization.
Photoaffinity Labeling
This powerful technique is used to identify the direct binding partners of a drug and to map the binding site.
Principle: A photoaffinity analogue of this compound, which contains a photoreactive group, is incubated with cellular proteins. Upon exposure to UV light, the analogue covalently crosslinks to its binding partners. These crosslinked proteins can then be identified.
Generalized Protocol:
-
Synthesis of Photoaffinity Analogue: Synthesize a derivative of this compound containing a photoreactive group (e.g., an azide) and often a tag for enrichment (e.g., biotin or a radioisotope).
-
Incubation: Incubate the photoaffinity analogue with a protein mixture (e.g., cell lysate or purified MAPs).
-
UV Crosslinking: Expose the mixture to UV light to induce covalent crosslinking of the analogue to its binding partners.
-
Enrichment and Identification: If the analogue contains an enrichment tag, purify the crosslinked proteins.
-
Analysis: Identify the labeled proteins by SDS-PAGE and autoradiography (if radiolabeled) or by mass spectrometry.
Figure 4: Workflow for photoaffinity labeling to identify this compound binding partners.
Scatchard Analysis
This graphical method is used to determine the binding affinity (Kd) and the number of binding sites (Bmax) of a ligand for its receptor.
Principle: A fixed amount of protein (MAPs) is incubated with increasing concentrations of a radiolabeled ligand (e.g., [³H]this compound). The amount of bound and free ligand is measured, and the data is plotted as the ratio of bound to free ligand versus the concentration of bound ligand. The slope of the resulting line is -1/Kd, and the x-intercept is Bmax.
Generalized Protocol:
-
Incubation: Incubate a constant amount of purified MAPs with various concentrations of radiolabeled this compound.
-
Separation of Bound and Free Ligand: Separate the protein-bound ligand from the free ligand using a suitable method, such as gel filtration or filter binding assays.
-
Quantification: Measure the radioactivity in both the bound and free fractions.
-
Data Analysis: Plot the ratio of bound/free ligand against the concentration of bound ligand. Perform linear regression to determine the slope and x-intercept, from which Kd and Bmax can be calculated.
The Controversy: Tubulin vs. MAPs as the Primary Target
The scientific literature presents conflicting views on the primary molecular target of this compound.
-
Evidence for MAPs as the Primary Target: Several studies have demonstrated that this compound and its derivatives bind to various MAPs, including MAP-1, MAP-2, and MAP4, with relatively high affinity.[8][9][12] It has been shown to inhibit MAP-promoted microtubule assembly and can even displace MAPs from pre-formed microtubules.[7][8][10] The correlation between this compound resistance and alterations in tau protein expression and phosphorylation further supports the involvement of MAPs.[11][13]
-
Evidence for Tubulin as the Primary Target: Conversely, other research suggests that this compound's effects are primarily due to its direct interaction with tubulin.[6] These studies have found that this compound has little to no effect on the binding of MAPs to microtubules and can inhibit the polymerization of purified tubulin in the absence of MAPs.[3][6][7] The binding affinity to tubulin, while weaker than to some MAPs, may still be sufficient to disrupt microtubule dynamics in the cellular context.
Resolution and Future Directions: It is plausible that both tubulin and MAPs are important targets for this compound, and the relative contribution of each interaction may depend on the specific cellular context, including the expression levels of different MAPs and tubulin isotypes. Further research, perhaps utilizing advanced techniques like cryo-electron microscopy to visualize the this compound-microtubule-MAP complex, is needed to fully elucidate the intricate molecular mechanism of this potent anticancer drug.
Conclusion
The interaction of this compound with microtubule-associated proteins is a critical aspect of its mechanism of action. This guide has provided a comprehensive overview of the quantitative binding data, detailed the key experimental protocols used in its study, and visualized the complex interplay of these molecules. While the debate over the primary target of this compound continues, it is clear that a thorough understanding of its interactions with both tubulin and MAPs is essential for the development of more effective and targeted cancer therapies. The methodologies and data presented herein serve as a valuable resource for researchers dedicated to advancing our knowledge in this important area of drug development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound depolymerizes microtubules by binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization of microtubule dynamics by this compound by binding to a novel site in tubulin: A possible mechanistic basis for its antitumor action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound binds a MAP-1-like protein to inhibit microtubule assembly in vitro and disrupt microtubule organization in DU 145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Interaction of an this compound photoaffinity analogue with cytoskeletal proteins in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-binding protein and specific binding of the anti-mitotic compound this compound in astrocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imaging Microtubules in vitro at High Resolution while Preserving their Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance to the antimitotic drug this compound is distinct from the multidrug resistant phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
An In-depth Technical Guide to the Discovery and Synthesis of Estramustine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estramustine phosphate (EMP), marketed under brand names such as Emcyt and Estracyt, is a unique chemotherapeutic agent primarily utilized in the management of hormone-refractory prostate cancer.[1] It is a rationally designed molecule that combines the hormonal activity of estradiol with the cytotoxic effects of a nitrogen mustard. This dual mechanism of action allows for targeted delivery of the cytotoxic agent to estrogen receptor-expressing cells, such as those in the prostate, and a multi-faceted attack on cancer cell proliferation.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound phosphate, with a focus on detailed experimental protocols and quantitative data.
Discovery and Development
The concept behind this compound phosphate emerged from the idea of using steroid hormones to selectively deliver cytotoxic agents to hormone-dependent tumors. The synthesis of this compound, the parent compound of EMP, was first reported in the 1960s. The addition of a phosphate group to create this compound phosphate significantly increased its water solubility, making it suitable for oral and intravenous administration.[3] EMP was introduced for medical use in the early 1970s and has since become an important therapeutic option for patients with advanced prostate cancer.[2]
Chemical Synthesis of this compound Phosphate
The synthesis of this compound phosphate is a multi-step process that begins with the steroid hormone estradiol. The overall strategy involves the attachment of a nitrogen mustard moiety to the phenolic hydroxyl group of estradiol, followed by phosphorylation of the 17-hydroxyl group.
Synthesis Workflow
Caption: Chemical synthesis workflow for this compound Phosphate.
Experimental Protocols
Step 1: Synthesis of this compound (Estradiol 3-[N,N-bis(2-chloroethyl)carbamate])
This procedure is based on the general method for the synthesis of carbamate esters of phenols.
-
Materials:
-
Estradiol
-
N,N-bis(2-chloroethyl)carbamoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve estradiol (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N,N-bis(2-chloroethyl)carbamoyl chloride (1.1 equivalents) to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Step 2: Synthesis of this compound Phosphate
This step involves the phosphorylation of the 17-hydroxyl group of this compound.
-
Materials:
-
This compound
-
Phosphorus oxychloride (POCl3)
-
Pyridine (anhydrous)
-
Ice-water
-
Hydrochloric acid (HCl), 3.5 N solution
-
Ethyl acetate
-
Methanol or Ethanol
-
Water
-
-
Procedure:
-
In a flask, dissolve this compound (1 equivalent) in anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride (3 equivalents) to the solution while maintaining the temperature below 5°C.
-
Stir the reaction mixture at low temperature for 2-4 hours.
-
Carefully pour the reaction mixture into ice-water to hydrolyze the excess phosphorus oxychloride.
-
Acidify the aqueous solution with 3.5 N HCl to precipitate the crude this compound phosphate.
-
Collect the precipitate by filtration and wash with cold water.
-
Step 3: Purification of this compound Phosphate
A purification method for crude this compound phosphate containing pyridine as an impurity has been described.[4]
-
Procedure:
-
Dissolve the crude this compound phosphate in a fatty acid ester (e.g., ethyl acetate).
-
Add methanol or ethanol and water under acidic conditions (pH 6.5-6.8) to precipitate the purified this compound phosphate.
-
Recover the precipitate by filtration and dry to obtain purified this compound phosphate.
-
Quantitative Data
| Step | Product | Yield | Purity | Analytical Data |
| 1 | This compound | - | - | - |
| 2 | Crude this compound Phosphate | - | Contains pyridine impurity | - |
| 3 | Purified this compound Phosphate | 86% | 99.3% (by LC) | Melting point: 175°C |
Note: The yield for Step 1 is not explicitly stated in the reviewed literature and can vary based on reaction conditions. The provided yield and purity for the final product are based on a specific purification patent.[4] A 65% chemical yield has been reported for the phosphorylation and hydrolysis of a deuterated analog of this compound.[1]
Mechanism of Action
This compound phosphate exerts its anticancer effects through a dual mechanism involving both its steroidal and alkylating components. After oral administration, this compound phosphate is rapidly dephosphorylated to this compound.[3] this compound and its major metabolite, estromustine, are the primary active cytotoxic agents.
The primary mechanism of cytotoxicity is the inhibition of mitosis. This compound binds to microtubule-associated proteins (MAPs) and tubulin, leading to the depolymerization of microtubules. This disruption of the microtubule network results in mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptosis.[2]
While initially designed as a targeted alkylating agent, the direct DNA alkylating activity of this compound is considered to be weak. The cytotoxic effects are predominantly attributed to its anti-mitotic properties.
The estradiol component of the molecule contributes to its hormonal effects, including the suppression of testosterone levels, which is beneficial in the treatment of androgen-dependent prostate cancer.
Signaling Pathway
Caption: Mechanism of action of this compound Phosphate.
Conclusion
This compound phosphate remains a clinically relevant therapeutic agent for advanced prostate cancer, owing to its unique dual mechanism of action. This guide has provided a detailed overview of its discovery and a comprehensive look at its chemical synthesis, including a step-by-step experimental protocol and available quantitative data. The elucidation of its mechanism of action, primarily as a potent inhibitor of microtubule dynamics, has been crucial to understanding its therapeutic efficacy. Further research into novel derivatives and combination therapies continues to expand the utility of this important anticancer drug.
References
Estramustine's Role in Inducing Apoptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Estramustine, a unique chemotherapeutic agent combining an estradiol molecule with a nitrogen mustard derivative, has demonstrated significant efficacy in inducing apoptosis in various cancer cell lines. Originally designed for hormone-refractory prostate cancer, its mechanism of action extends beyond hormonal manipulation, primarily targeting microtubule dynamics. This disruption of the cellular cytoskeleton triggers a cascade of signaling events, culminating in programmed cell death. This technical guide provides an in-depth exploration of the molecular mechanisms, key signaling pathways, and experimental methodologies associated with this compound-induced apoptosis. Quantitative data from multiple studies are summarized, and detailed protocols for key experimental assays are provided to facilitate further research in this area.
Core Mechanism of Action: Microtubule Disruption
This compound's principal mechanism for inducing apoptosis lies in its ability to interfere with microtubule function. Unlike other microtubule-targeting agents like taxanes or vinca alkaloids, this compound and its active metabolite, estromustine, bind to a distinct site on β-tubulin. This interaction leads to the depolymerization of microtubules and the disruption of microtubule-associated proteins (MAPs).[1] The consequences of this microtubule destabilization are twofold:
-
Mitotic Arrest: The disruption of the mitotic spindle apparatus prevents proper chromosome segregation during mitosis, leading to an arrest of the cell cycle in the G2/M phase.[1][2] This prolonged mitotic arrest is a potent trigger for apoptosis.
-
Disruption of Cellular Processes: Microtubules are crucial for various cellular functions, including intracellular transport and maintenance of cell shape. Their disruption by this compound contributes to overall cellular stress, further priming the cell for apoptosis.
Key Signaling Pathways in this compound-Induced Apoptosis
The cellular stress induced by microtubule disruption activates several downstream signaling pathways that converge to execute the apoptotic program.
The Intrinsic (Mitochondrial) Apoptosis Pathway
This compound prominently activates the intrinsic apoptosis pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The balance between these opposing factions determines the cell's fate.
This compound treatment has been shown to shift this balance in favor of apoptosis by:
-
Upregulating Pro-apoptotic Proteins: Increasing the expression of pro-apoptotic proteins like Bax.
-
Downregulating Anti-apoptotic Proteins: Decreasing the expression of anti-apoptotic proteins like Bcl-2.
This altered Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates the initiator caspase-9.
Caspase Cascade Activation
The activation of initiator caspases, such as caspase-9, triggers a proteolytic cascade involving effector caspases, most notably caspase-3. Activated caspase-3 is the primary executioner of apoptosis, cleaving a multitude of cellular substrates, which leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[3] Studies have demonstrated a significant increase in caspase-3 activity in cancer cells following this compound treatment.[4]
Role of the JNK and AKT Signaling Pathways
The c-Jun N-terminal kinase (JNK) and AKT signaling pathways are also critically involved in this compound-induced apoptosis.
-
JNK Pathway Activation: Microtubule stress is a known activator of the JNK pathway. Activated JNK can promote apoptosis through various mechanisms, including the phosphorylation and inactivation of anti-apoptotic Bcl-2 family members and the activation of pro-apoptotic transcription factors.
-
AKT Pathway Inhibition: The AKT pathway is a major survival pathway in cancer cells. This compound has been shown to reduce the phosphorylation of AKT, thereby inhibiting its pro-survival signaling.[3] This dephosphorylation may be mediated by the activation of protein phosphatase 2A (PP2A).
Regulation by microRNA-31 (miR-31)
In prostate cancer cells (PC-3), this compound has been found to induce apoptosis by downregulating the expression of microRNA-31 (miR-31).[1][4][5] MiR-31 can function as an oncomiR by targeting and suppressing the expression of pro-apoptotic genes. Therefore, its downregulation by this compound relieves this suppression, contributing to the induction of apoptosis.
Quantitative Data on this compound's Efficacy
The cytotoxic and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) or therapeutic dose 50 (TD50) is a common measure of a drug's potency.
| Cell Line | Cancer Type | IC50 / TD50 (µM) | Incubation Time (h) | Reference |
| PC-3 | Prostate Cancer | ~1.0 (for growth suppression) | 48 | [4] |
| DU 145 | Prostate Cancer | More sensitive than PC-3 | Not Specified | [6] |
| LNCaP | Prostate Cancer | 4.30 | Not Specified | [1] |
| 1542T | Prostate Cancer | 1.45 | Not Specified | [1] |
| U87MG | Glioblastoma | 5.0 (ID50) | 24 | [1] |
| MCF-7 | Breast Cancer | Not Specified | Not Specified |
Apoptosis and Caspase Activity Data in PC-3 Cells:
| Treatment | Apoptosis Rate | Relative Caspase-3 Activity | Reference |
| Control | Baseline | 1.0 | [4] |
| This compound Phosphate (2 µg/ml) | Significantly Increased (p < 0.05) | Significantly Increased (p = 0.0067) | [4] |
Detailed Experimental Protocols
Cell Viability and IC50 Determination using MTT Assay
This protocol is used to assess the cytotoxic effect of this compound and determine its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating them with the desired concentration of this compound for the appropriate time. Include an untreated control.
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/ml.
-
Transfer 100 µl of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3 Activity Assay
This colorimetric or fluorometric assay quantifies the activity of the key executioner caspase.
Materials:
-
Cancer cells treated with this compound
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate, e.g., Ac-DEVD-pNA)
-
Microplate reader
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Lyse the cells using the provided cell lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the reaction buffer containing DTT to each well.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).
-
Calculate the fold-change in caspase-3 activity relative to the untreated control.
Western Blot Analysis of Bax and Bcl-2 Expression
This technique is used to determine the relative protein levels of pro- and anti-apoptotic Bcl-2 family members.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Perform densitometric analysis to quantify the band intensities and calculate the Bax/Bcl-2 ratio, normalizing to the loading control.
Visualizations of Pathways and Workflows
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for studying this compound-induced apoptosis.
Conclusion
This compound induces apoptosis in cancer cells through a multifaceted mechanism initiated by the disruption of microtubule dynamics. This leads to mitotic arrest and the activation of a complex network of signaling pathways, including the intrinsic mitochondrial pathway, caspase cascade, and modulation of the JNK and AKT pathways. The downregulation of miR-31 also plays a role in certain cancer contexts. A thorough understanding of these mechanisms, supported by robust experimental data, is crucial for optimizing the therapeutic use of this compound and for the development of novel combination therapies to enhance its anti-cancer efficacy. The protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing cancer therapeutics.
References
- 1. This compound phosphate induces prostate cancer cell line PC3 apoptosis by down-regulating miR-31 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stabilization of microtubule dynamics by this compound by binding to a novel site in tubulin: A possible mechanistic basis for its antitumor action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound phosphate induces prostate cancer cell line PC3 apoptosis by down-regulating miR-31 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. europeanreview.org [europeanreview.org]
- 6. europeanreview.org [europeanreview.org]
Estramustine Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estramustine, a molecule uniquely combining a 17β-estradiol steroid nucleus with a normustine (a nitrogen mustard) moiety via a carbamate linker, represents a significant chemotherapeutic agent for the management of hormone-refractory prostate cancer.[1][2] Its mechanism of action is multifaceted, exhibiting both cytotoxic and hormonal effects.[3] Initially designed as an estrogen-receptor-targeted alkylating agent, studies have revealed that its primary anticancer activity stems from its ability to disrupt microtubule function, leading to mitotic arrest and apoptosis.[1][4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, the impact of structural modifications on its biological activity, and comprehensive experimental protocols for its evaluation.
Mechanism of Action
The biological activity of this compound is complex and derives from its hybrid structure. After oral administration, the phosphate group of the prodrug, this compound phosphate, is rapidly cleaved to yield the active compound, this compound.[5]
Microtubule Disruption
The primary cytotoxic mechanism of this compound involves its interaction with the microtubule network, which is crucial for cell division, intracellular transport, and maintenance of cell shape.[5][6]
-
Binding to Tubulin and Microtubule-Associated Proteins (MAPs): this compound and its active metabolite, estromustine, bind to tubulin and MAPs.[7][8][9] This binding disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, ultimately leading to a net depolymerization of microtubules.[4][5]
-
Distinct Binding Site: The this compound binding site on tubulin is distinct from those of other well-known microtubule inhibitors like colchicine and vinblastine.[5][10]
-
Mitotic Arrest: The disruption of microtubule dynamics leads to the formation of abnormal mitotic spindles, activating the spindle assembly checkpoint and causing cell cycle arrest in the G2/M phase, which ultimately triggers apoptosis.[11]
Hormonal Effects
The estradiol moiety of this compound contributes to its therapeutic effect by exerting hormonal actions:
-
Androgen Suppression: The estrogenic component leads to a reduction in circulating testosterone levels, thereby depriving androgen-dependent prostate cancer cells of a key growth stimulus.[3]
-
Androgen Receptor (AR) Interaction: While the primary mechanism is not direct AR antagonism, some studies suggest that this compound and its metabolites may have a weak antagonistic effect on the androgen receptor.[6]
Structure-Activity Relationship (SAR) Studies
While extensive libraries of this compound analogs have not been widely reported in publicly available literature, the existing data allows for a qualitative understanding of its SAR. The key structural features essential for its activity are the steroid backbone, the nitrogen mustard group, and the carbamate linker.
Quantitative Data Summary
| Compound | Target | Assay | Value | Reference |
| This compound | Tubulin | Binding Affinity (Kd) | ~30 µM | [5][10] |
| This compound | MAP-2 | Binding Affinity (Kd) | 15 µM | [7] |
| This compound | HeLa S3 cells | Cytotoxicity (ID50) | 2.5 µg/mL (after 24h) | [1] |
| This compound Phosphate | MAP-containing microtubules | Polymerization Inhibition (IC50) | ~100 µM | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the structure-activity relationship of this compound and its analogs.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.[12][13]
Materials:
-
Cancer cell line (e.g., PC3, DU145)
-
Complete culture medium
-
96-well plates
-
This compound or analog stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at a low speed.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.[14][15]
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[6][16]
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA
-
GTP stock solution (100 mM)
-
Glycerol
-
Test compound stock solution (in DMSO)
-
96-well microplate, UV-transparent
-
Temperature-controlled microplate reader
Procedure:
-
Reconstitute tubulin in ice-cold GTB to a final concentration of 3-5 mg/mL. Keep on ice.
-
Prepare the polymerization reaction mixture on ice. For a 100 µL reaction, combine:
-
Tubulin solution
-
GTP to a final concentration of 1 mM
-
Glycerol to a final concentration of 10% (v/v)
-
Test compound at various concentrations (or vehicle control)
-
GTB to the final volume
-
-
Transfer the reaction mixtures to a pre-warmed (37°C) 96-well plate.
-
Immediately place the plate in a microplate reader set to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance versus time to obtain polymerization curves. The rate of polymerization is determined from the slope of the linear phase.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the effects of a compound on the microtubule network within cells.[17][18][19]
Materials:
-
Cells grown on glass coverslips
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the test compound for the desired time.
-
Wash the cells with PBS.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
If using paraformaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with a compound.[20][21]
Materials:
-
Cells in suspension
-
Test compound
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
Androgen Receptor (AR) Competitive Binding Assay
This assay determines the ability of a compound to compete with a radiolabeled ligand for binding to the androgen receptor.[22]
Materials:
-
Rat prostate cytosol (source of AR) or recombinant AR
-
Radiolabeled androgen (e.g., [3H]-R1881)
-
Unlabeled R1881 (for standard curve)
-
Test compound
-
Assay buffer (e.g., TEDG buffer: Tris-EDTA-DTT-Glycerol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled R1881 (for the standard curve) and the test compound.
-
In assay tubes, add the assay buffer, the radiolabeled androgen, and either the unlabeled R1881 or the test compound.
-
Add the AR-containing cytosol preparation to each tube.
-
Incubate the tubes overnight at 4°C.
-
Add HAP slurry to each tube to bind the receptor-ligand complexes.
-
Incubate and then wash the HAP pellet to remove unbound ligand.
-
Add scintillation cocktail to the HAP pellet.
-
Measure the radioactivity using a scintillation counter.
-
Generate a standard curve by plotting the percentage of bound radioligand against the concentration of unlabeled R1881.
-
Determine the concentration of the test compound that inhibits 50% of the radioligand binding (IC50) from the competition curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols described above.
Caption: this compound's dual mechanism of action.
Caption: Workflow for MTT-based cytotoxicity assay.
Caption: Workflow for in vitro tubulin polymerization assay.
Conclusion
The structure-activity relationship of this compound is intrinsically linked to its unique chimeric structure. Its efficacy in treating hormone-refractory prostate cancer is a result of the synergistic combination of microtubule-disrupting cytotoxicity and hormonal androgen suppression. While the core structural components necessary for its activity are understood, a comprehensive quantitative SAR study based on a broad range of analogs remains an area for future research. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of novel this compound-based therapeutics with improved potency and selectivity.
References
- 1. Cytotoxic properties of this compound unrelated to alkylating and steroid constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. This compound depolymerizes microtubules by binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilization of microtubule dynamics by this compound by binding to a novel site in tubulin: A possible mechanistic basis for its antitumor action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound binds MAP-2 to inhibit microtubule assembly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. This compound binds a MAP-1-like protein to inhibit microtubule assembly in vitro and disrupt microtubule organization in DU 145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stabilization of microtubule dynamics by this compound by binding to a novel site in tubulin: a possible mechanistic basis for its antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic stabilization of microtubule dynamics by this compound is associated with tubulin acetylation, spindle abnormalities, and mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. clyte.tech [clyte.tech]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
- 19. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
The Dual Mode of Action of Estramustine: A Technical Guide on its Hormonal and Cytotoxic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estramustine, a molecule uniquely combining an estradiol moiety with a normustine (a nitrogen mustard derivative), stands as a significant therapeutic agent in the management of hormone-refractory prostate cancer.[1][2] Its clinical efficacy stems from a sophisticated dual mode of action, concurrently exerting both hormonal and cytotoxic effects on cancer cells. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.
Hormonal Mechanism of Action
The steroidal component of this compound provides a targeted approach to hormone-dependent prostate cancer cells. While initially designed to selectively deliver an alkylating agent to estrogen receptor-positive cells, its hormonal action is more complex than simple receptor binding.
Suppression of Androgen Signaling
Prostate cancer cell growth is predominantly driven by androgens.[1] this compound's estradiol component interferes with this hormonal axis. After administration, this compound is metabolized, leading to the release of estradiol and estrone.[2] These estrogens exert a negative feedback on the hypothalamic-pituitary-gonadal axis, leading to a reduction in luteinizing hormone (LH) secretion and consequently, a decrease in testicular testosterone production. This systemic reduction in androgen levels effectively "starves" androgen-dependent prostate cancer cells.
Furthermore, this compound has been shown to directly interfere with androgen receptor (AR) signaling within the cancer cells. Studies have indicated that this compound can act as an androgen antagonist, inhibiting the expression and phosphorylation of the androgen receptor, which in turn disrupts AR-mediated gene expression.[3][4] This inhibition of AR nuclear translocation and transcriptional activity is a key aspect of its hormonal effect.[5][6]
Cytotoxic Mechanism of Action
Independent of its hormonal effects, this compound exhibits direct cytotoxicity, primarily through its interaction with the cellular microtubule network. This activity is crucial in hormone-refractory prostate cancer where the cells no longer respond to androgen deprivation.
Disruption of Microtubule Dynamics
Microtubules are dynamic polymers of α- and β-tubulin dimers, essential for various cellular processes, including mitosis, intracellular transport, and maintenance of cell shape. This compound disrupts the delicate equilibrium of microtubule polymerization and depolymerization.[7][8]
It binds to both tubulin and microtubule-associated proteins (MAPs), leading to the depolymerization of microtubules and subsequent mitotic arrest.[8][9] Specifically, this compound has been shown to bind to a novel site on tubulin, distinct from the colchicine and vinblastine binding sites.[1][10] This interaction stabilizes microtubule dynamics, reducing the rates of both growth and shortening and increasing the time microtubules spend in a paused state.[10] This kinetic stabilization of spindle microtubules ultimately activates the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]
Quantitative Data
The following tables summarize key quantitative data related to the efficacy and binding properties of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| DU 145 | Prostate Carcinoma | IC50 (Mitotic Arrest) | ~16 µM | [3] |
| PC-3 | Prostate Carcinoma | TD50 | 4.30 µM | [11] |
| LNCaP | Prostate Carcinoma | TD50 | >4.30 µM | [11] |
| 1542-NPTX | Normal Prostate | TD50 | 1.45 µM | [11] |
| BPH-1 | Benign Prostatic Hyperplasia | TD50 | 2.10 µM | [11] |
| 1542-CP(3)TX | Prostate Carcinoma | TD50 | 1.85 µM | [11] |
| 1532-CP(2)TX | Prostate Carcinoma | TD50 | 2.30 µM | [11] |
| 1535-CP(1)TX | Prostate Carcinoma | TD50 | 2.50 µM | [11] |
Table 2: Binding Affinities of this compound
| Target | Method | Parameter | Value | Reference |
| Tubulin | Fluorescence Quenching | Kd | 30 ± 9 µM | [10] |
| Tubulin | Equilibrium Dialysis | Kd | 23 ± 5 µM | [12] |
| MAP-2 | Scatchard Analysis | Kd | 15 µM | [13] |
| MAP-1-like protein (330-kD) | Scatchard and nonlinear regression analysis | Kd | ~10 µM | [14] |
Table 3: Clinical Trial Data for this compound-Based Combination Therapies in Hormone-Refractory Prostate Cancer
| Combination Therapy | Number of Patients | Primary Endpoint | Result | Reference |
| This compound + Vinblastine | 36 | ≥ 50% PSA decrease | 61.1% of patients | [15] |
| This compound + Cyclophosphamide | 32 | ≥ 50% PSA decrease | 14 out of 32 patients | [16] |
| This compound + Docetaxel | 33 | Overall 50% PSA response rate | 63% | [17] |
| This compound + Etoposide | 19 | Response in measurable disease | 73% of patients | [18] |
| Meta-analysis of this compound + Chemotherapy | 605 | Overall Survival | Significantly better with added this compound (HR 0.77) | [19] |
Experimental Protocols
In Vitro Microtubule Polymerization Assay
This assay measures the effect of this compound on the assembly of purified tubulin into microtubules, typically monitored by an increase in turbidity.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM in water)
-
Glycerol
-
This compound
-
DMSO (vehicle control)
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 10 mg/mL. Keep on ice.
-
Prepare a working solution of GTP (e.g., 10 mM) in water.
-
Prepare various concentrations of this compound in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well on ice:
-
GTB with glycerol.
-
GTP to a final concentration of 1 mM.
-
This compound solution or DMSO for the control.
-
-
Initiate polymerization by adding the tubulin solution to a final concentration of 3 mg/mL.
-
-
Data Acquisition:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 350 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the maximum velocity (Vmax) of polymerization from the steepest slope of the curve.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[10]
-
Immunofluorescence Microscopy of Microtubules
This method allows for the visualization of the microtubule network within cells treated with this compound.
Materials:
-
Cultured cells (e.g., DU 145) grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-FITC)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto coverslips in a petri dish and allow them to adhere.
-
Treat the cells with the desired concentration of this compound for the specified duration.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with the chosen fixation solution.
-
If using a cross-linking fixative like paraformaldehyde, permeabilize the cells with Triton X-100.
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking buffer for 30-60 minutes.
-
Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Visualization:
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.[2]
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following this compound treatment.
Materials:
-
Cultured cells
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS.
-
Resuspend the cell pellet in cold PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to generate a DNA content histogram.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Hormonal action of this compound leading to androgen deprivation.
References
- 1. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 2. Evaluation of techniques for immunofluorescent staining of microtubules in cultured plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced mitotic arrest in two human prostatic carcinoma cell lines DU 145 and PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic effect of this compound and [3'-keto-Bmtl]-[Val2]-cyclosporine (PSC 833) on the inhibition of androgen receptor phosphorylation in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. whba1990.org [whba1990.org]
- 6. Inhibiting androgen receptor nuclear entry in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic stabilization of microtubule dynamics by this compound is associated with tubulin acetylation, spindle abnormalities, and mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound depolymerizes microtubules by binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. scbt.com [scbt.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. youtube.com [youtube.com]
- 15. High-Quality Immunofluorescence of Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. In vitro preparation of single filamentous microtubules optimized for dynamic and electrophoretic light sca... [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
Initial Investigations into Estramustine's Anti-Cancer Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estramustine, a unique hybrid molecule synthesized from estradiol and nornitrogen mustard, was initially developed as a targeted chemotherapy for prostate cancer. Early investigations into its anti-cancer properties revealed a multi-faceted mechanism of action extending beyond simple alkylation or hormonal effects. This technical guide provides an in-depth overview of the foundational preclinical and clinical research that characterized this compound's anti-neoplastic activity. The core focus of these initial studies centered on its profound effects on microtubule dynamics, its interaction with the nuclear matrix, and the subsequent induction of mitotic arrest and apoptosis. This document summarizes key quantitative data from these pioneering studies, details the experimental protocols employed, and visually represents the elucidated cellular and molecular pathways.
Introduction
This compound phosphate (EMP), the commercially available prodrug, is rapidly dephosphorylated in vivo to its active form, this compound. The initial hypothesis for its design was to utilize the estrogenic component to target estrogen receptor-positive cells, thereby delivering the cytotoxic nitrogen mustard moiety directly to the tumor. However, early research quickly demonstrated that its primary anti-cancer effects were not attributable to alkylation but rather to a novel mechanism involving the disruption of the cellular microtubule network.[1][2] This discovery positioned this compound as a first-in-class microtubule-targeting agent with a distinct profile from other agents like the vinca alkaloids or taxanes.
Mechanism of Action
Initial investigations revealed that this compound exerts its anti-cancer effects through several interconnected mechanisms:
-
Disruption of Microtubule Dynamics: The most well-characterized mechanism is the binding of this compound to tubulin and microtubule-associated proteins (MAPs).[3][4] This interaction leads to the depolymerization of microtubules, disrupting the formation and function of the mitotic spindle.[2] The consequence is an arrest of cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[5]
-
Interaction with the Nuclear Matrix: this compound has been shown to bind to proteins within the nuclear matrix, the structural framework of the nucleus that is crucial for DNA replication and gene expression.[6][7] This interaction is thought to interfere with essential nuclear processes, contributing to the drug's cytotoxicity.
-
Induction of Apoptosis: The culmination of microtubule disruption and nuclear matrix interactions is the induction of programmed cell death, or apoptosis. Studies have indicated that this compound treatment leads to the activation of caspases, key executioner enzymes in the apoptotic cascade, and modulates the expression of Bcl-2 family proteins, which are critical regulators of apoptosis.[1][8][9] One study in the PC3 prostate cancer cell line demonstrated that this compound phosphate induces apoptosis by down-regulating miR-31, which in turn leads to increased caspase-3 activity.[1][10]
-
Hormonal Effects: While not its primary cytotoxic mechanism, the estradiol component of this compound does exert hormonal effects, including the suppression of testosterone levels, which can contribute to its efficacy in hormone-sensitive prostate cancer.
Quantitative Data from Early Investigations
The following tables summarize key quantitative findings from initial preclinical and clinical studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Concentration/Dose | Effect | Reference |
| DU-145 (Prostate) | Clonogenic Survival | 60 µM | Microtubule disassembly | [2] |
| DU-145 (Prostate) | Immunofluorescence | Not Specified | Depolymerization of microtubules | [11] |
| PC-3 (Prostate) | MTT Assay | 1 µg/ml | Inhibition of cell growth | [1] |
| PC-3 (Prostate) | Flow Cytometry | 2 µg/ml | Induction of apoptosis, increased caspase-3 activity | [1] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Animal Model | Tumor Type | Treatment Regimen | Outcome | Reference |
| Dunning Rat | Prostatic Adenocarcinoma | This compound and Etoposide | Inhibition of tumor growth | [6] |
| Nude Mice | DU-145 Xenograft | This compound + Radiation (36 Gy) | Significant tumor growth retardation | [12] |
| Nude Mice | DU-145 Xenograft | This compound + Radiation (40 Gy) | Significant tumor growth retardation | [12] |
Table 3: Early Clinical Trial Results with this compound-Based Combination Therapies
| Trial Phase | Cancer Type | Treatment Regimen | Patient Cohort | Response Rate | Reference |
| Phase I | Androgen-Independent Prostate Cancer | Docetaxel + this compound | Minimally Pretreated | 70% with ≥50% PSA decline | Not explicitly cited |
| Phase I | Androgen-Independent Prostate Cancer | Docetaxel + this compound | Extensively Pretreated | 50% with ≥50% PSA decline | Not explicitly cited |
| Not Specified | Hormone-Refractory Prostate Cancer | This compound + Vinblastine | 24 patients with elevated PSA | 54% with >50% PSA decrease | Not explicitly cited |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the initial investigations of this compound.
In Vitro Cell Culture
-
Cell Lines: Human prostate carcinoma cell lines DU-145 and PC-3 were commonly used.
-
Culture Conditions: Cells were typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified atmosphere of 5% CO2 at 37°C.
Clonogenic Survival Assay
-
Objective: To assess the ability of single cells to form colonies after treatment with this compound, providing a measure of cytotoxicity.
-
Protocol:
-
Cells were seeded at a low density (e.g., 500 cells/60-mm dish) to allow for individual colony formation.
-
After a 24-hour attachment period, cells were treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
The drug-containing medium was then replaced with fresh medium, and the cells were incubated for 10-14 days to allow for colony growth.
-
Colonies were fixed with methanol and stained with a solution of crystal violet.
-
Colonies containing 50 or more cells were counted, and the surviving fraction was calculated relative to untreated control cells.
-
Immunofluorescence Microscopy for Microtubule Analysis
-
Objective: To visualize the effects of this compound on the microtubule network within cancer cells.
-
Protocol:
-
Cells were grown on glass coverslips and treated with this compound (e.g., 60 µM) for various time points.
-
Cells were fixed with a suitable fixative, such as 10% formalin, for 10 minutes at room temperature.
-
Following fixation, cells were permeabilized with a detergent like 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular structures.
-
Non-specific antibody binding was blocked by incubating the cells in a blocking solution (e.g., 10% normal goat serum) for at least 1 hour.
-
Cells were then incubated with a primary antibody specific for α-tubulin or β-tubulin overnight at 4°C.
-
After washing with PBS, a fluorescently labeled secondary antibody was applied for 1 hour at room temperature.
-
The coverslips were mounted on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
The microtubule morphology was observed using a fluorescence microscope.
-
In Vivo Dunning Rat Prostatic Adenocarcinoma Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant animal model of prostate cancer.
-
Protocol:
-
The Dunning R3327-G subline, a fast-growing, androgen-dependent tumor, was often used.[13]
-
Tumor cells or fragments were transplanted subcutaneously into the flanks of male Copenhagen or Fischer rats.
-
Treatment with this compound, often in combination with other agents, was initiated one day after tumor transplantation for optimal results.[13]
-
Tumor growth was monitored by caliper measurements of tumor volume at regular intervals.
-
At the end of the experiment (typically after 5 weeks), tumors were excised for histological analysis.[13]
-
Visualizations of Pathways and Workflows
Signaling Pathways
Caption: this compound's multifaceted anti-cancer signaling pathways.
Experimental Workflows
Caption: Key experimental workflows for in vitro analysis.
Conclusion
The initial investigations into this compound's anti-cancer properties laid the groundwork for its clinical use and sparked further research into microtubule-targeting agents. These early studies successfully demonstrated that this compound's efficacy stems from a complex interplay of mechanisms, including the disruption of microtubule dynamics, interference with nuclear matrix function, and the induction of apoptosis. The preclinical and clinical data, though from an earlier era of oncology research, provided a strong rationale for its development and its continued investigation in combination with other chemotherapeutic agents. This technical guide serves as a comprehensive resource for understanding the foundational science behind this unique anti-cancer drug.
References
- 1. europeanreview.org [europeanreview.org]
- 2. Antimicrotubule effects of this compound, an antiprostatic tumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilization of microtubule dynamics by this compound by binding to a novel site in tubulin: A possible mechanistic basis for its antitumor action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization of microtubule dynamics by this compound by binding to a novel site in tubulin: a possible mechanistic basis for its antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of prostate cancer growth by this compound and etoposide: evidence for interaction at the nuclear matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nuclear protein matrix as a target for this compound-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. mdpi.com [mdpi.com]
- 10. This compound phosphate induces prostate cancer cell line PC3 apoptosis by down-regulating miR-31 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Association of this compound resistance in human prostatic carcinoma cells with modified patterns of tubulin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound potentiates the radiation effect in human prostate tumor transplant in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dunning R3327-G prostate carcinoma of the rat: an appropriate model for drug evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Estramustine Treatment in In Vitro Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of Estramustine, a chemotherapeutic agent effective against various cancer cell lines. The protocols detailed below are intended to assist in the design and execution of experiments to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound is a unique cytotoxic agent that combines a derivative of estradiol with a nitrogen mustard. Its primary mechanism of action involves the disruption of microtubule structure and function, which is crucial for cell division. Unlike other microtubule-targeting agents like taxanes or vinca alkaloids, this compound binds to a distinct site on tubulin and also interacts with microtubule-associated proteins (MAPs).[1][2] This interaction leads to the depolymerization of microtubules, resulting in mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis (programmed cell death).[3][4]
Recent studies have also indicated that this compound's apoptotic effects in prostate cancer cells may be mediated through the downregulation of specific microRNAs, such as miR-31, leading to increased caspase-3 activity.[3][4]
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) and other relevant quantitative data from published studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Used |
| DU 145 | Prostate Cancer | 3-40 | Not Specified | Clonogenic Survival |
| PC3 | Prostate Cancer | Not Specified | Not Specified | Not Specified |
| LNCaP | Prostate Cancer | ~4.3 | Not Specified | TD50 (Toxic Dose 50%) |
| MCF-7 | Breast Cancer | 5 ± 1 | 48 | Proliferation Assay |
| 1542T | Prostate Cancer | ~1.45 | Not Specified | TD50 (Toxic Dose 50%) |
Note: The original data for DU 145 presented a range of effective concentrations that inhibit cell growth and clonogenic survival.[5] The value for LNCaP and 1542T represents the TD50, which is the dose required to inhibit cell growth by 50%.[6]
Table 2: Observed Effects of this compound in In Vitro Models
| Cell Line | Concentration | Duration | Observed Effect |
| DU 145 | 60 µM | Not Specified | Disassembly of microtubules.[7] |
| DU 145 | 20 mg/ml (~34 µM) | 24 hours | 6-7 day growth delay in spheroids.[8] |
| MCF-7 | 5-25 µM | 48 hours | Suppression of microtubule dynamics, increased tubulin acetylation, spindle abnormalities, and mitotic arrest.[9] |
| PC3 | Not Specified | Not Specified | Growth restraint and apoptosis, decreased miR-31 levels.[4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to determine the IC50 of this compound.[3][10][11]
Materials:
-
Cancer cell line of interest (e.g., DU 145, PC3, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[3] Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).[9]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[10]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at a wavelength of 492 nm or between 500-600 nm using a microplate reader.[3][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis.[3][12]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound, harvest the cells (including any floating cells in the supernatant).
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁵ cells/mL.[12]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[12]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[3]
-
Analysis: Analyze the samples by flow cytometry. Excite Annexin V-FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >600 nm.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Cell Cycle Analysis
This protocol uses Propidium Iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle by flow cytometry.[13]
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
Staining buffer (PBS with 100 µg/mL RNase A and 50 µg/mL Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after this compound treatment.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 2 hours.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in the staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature or overnight at 4°C, protected from light.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Interpretation: The histogram of DNA content will show peaks corresponding to G0/G1, S, and G2/M phases of the cell cycle. Analyze the percentage of cells in each phase to determine if this compound induces cell cycle arrest.
Immunofluorescence for Microtubule Visualization
This protocol allows for the visualization of microtubule networks within cells to observe the effects of this compound.[1][7][9]
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixation solution (e.g., cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on sterile coverslips in a petri dish. Treat with this compound at the desired concentration (e.g., 60 µM for DU 145 cells).[7]
-
Fixation: After treatment, wash the cells with PBS and fix them with cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash the coverslips with PBS and mount them onto microscope slides using mounting medium.
-
Visualization: Observe the microtubule structures using a fluorescence microscope.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in cancer cells.
Experimental Workflow: Cell Viability (MTT) Assay
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. europeanreview.org [europeanreview.org]
- 4. This compound phosphate induces prostate cancer cell line PC3 apoptosis by down-regulating miR-31 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth and cell survival following treatment with this compound nor-nitrogen mustard, estradiol and testosterone of a human prostatic cancer cell line (DU 145) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunofluorescent studies of the anti-microtubule effects of the anti-cancer drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Growth of prostatic cancer cells, DU 145, as multicellular spheroids and effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
Techniques for Assessing Estramustine Efficacy In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Estramustine and its In Vivo Assessment
This compound is a unique chemotherapeutic agent that combines an estradiol molecule with a nitrogen mustard group, giving it a dual mechanism of action. It is primarily used in the treatment of hormone-refractory prostate cancer. In vivo assessment of this compound's efficacy is crucial for understanding its therapeutic potential, optimizing dosing regimens, and elucidating its mechanisms of action and resistance. This document provides a comprehensive overview of the techniques and protocols for evaluating this compound's effectiveness in preclinical animal models.
Mechanism of Action
This compound exerts its anticancer effects through two primary mechanisms:
-
Anti-mitotic Activity: The intact this compound molecule and its metabolite, estromustine, act as microtubule-destabilizing agents. They bind to tubulin and microtubule-associated proteins (MAPs), leading to the depolymerization of microtubules.[1] This disruption of the microtubule network interferes with critical cellular processes such as mitosis, intracellular transport, and maintenance of cell shape, ultimately leading to cell cycle arrest and apoptosis.[2]
-
Hormonal Effects: The estradiol component of this compound can have estrogenic effects, although its primary anticancer activity is considered to be cytotoxic.[3]
Key In Vivo Models for this compound Efficacy Studies
The selection of an appropriate animal model is critical for the successful in vivo assessment of this compound. The most commonly used models in prostate cancer research include:
-
Human Prostate Cancer Xenografts in Immunocompromised Mice: This is the most widely used model. Human prostate cancer cell lines, such as PC-3 (androgen-independent) and DU-145 (androgen-independent), are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude or SCID mice). These models allow for the direct assessment of this compound's effect on human tumor growth.
-
Dunning Rat Prostatic Adenocarcinoma Model: This is a well-established, transplantable tumor model in Copenhagen rats. It offers various sublines with different hormonal sensitivities and metastatic potentials, providing a versatile system to study different stages of prostate cancer.[4]
Endpoints for Efficacy Assessment
A combination of primary and secondary endpoints should be used to comprehensively evaluate this compound's in vivo efficacy:
-
Primary Endpoints:
-
Tumor Growth Inhibition (TGI): This is the most direct measure of a drug's antitumor activity. It is typically assessed by measuring tumor volume over time.
-
Survival: In more advanced studies, overall survival or progression-free survival of the animals can be a key endpoint.
-
-
Secondary and Pharmacodynamic Endpoints:
-
Prostate-Specific Antigen (PSA) Levels: In models using PSA-secreting human prostate cancer cells, monitoring serum PSA levels can serve as a valuable biomarker of tumor response.[5][6]
-
Histological Analysis: Examination of tumor tissue at the end of the study can reveal changes in tumor morphology, necrosis, and cellularity.
-
Apoptosis Induction: Techniques like TUNEL staining can quantify the level of programmed cell death induced by this compound in the tumor tissue.
-
Biomarker Modulation: Western blotting or immunohistochemistry can be used to assess the in-tumor levels of key proteins involved in this compound's mechanism of action, such as Bcl-2 and components of the microtubule network.
-
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies assessing the efficacy of this compound.
Table 1: Preclinical In Vivo Efficacy of this compound
| Animal Model | Cell Line | This compound Dose & Route | Key Findings | Reference |
| Swiss nu/nu mice | PAC120 | 4 or 12 mg/kg, daily, IP for 2 weeks | Inhibited tumor growth by 53% by day 35. | [7] |
| Dunning Copenhagen rat | MAT-LyLu | Not specified | Inhibited prostate adenocarcinoma growth. | [4] |
| Nude mice | Human prostate tumor transplant | Intermittent IP for 26 days | Significant tumor growth retardation when combined with radiation. | [8] |
Table 2: Clinical Efficacy of this compound in Hormone-Refractory Prostate Cancer
| Treatment Regimen | Number of Patients | PSA Response Rate (>50% decrease) | Objective Response Rate (Measurable Disease) | Reference |
| This compound (single agent) | - | 37% | - | [5] |
| This compound + Paclitaxel | - | 50% - 70% | 12% - 27% | [5] |
| This compound + Vinblastine | 24 | 54% | 40% (2/5 patients) | [6] |
| This compound (low-dose, 280 mg/day) | 31 | 32% | 0% | [9] |
| This compound + Etoposide | 32 | 22% | - | [10] |
| Cyclophosphamide + Etoposide + this compound (280 mg/day) | 52 | 46% | 10% (CR+PR) | [11] |
Experimental Protocols
Protocol 1: Human Prostate Cancer Xenograft Model (PC-3 or DU-145)
1. Cell Culture and Preparation: a. Culture PC-3 or DU-145 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. b. Harvest cells during the exponential growth phase using trypsin-EDTA. c. Wash the cells twice with sterile, serum-free PBS. d. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
2. Animal Handling and Tumor Implantation: a. Use 6-8 week old male athymic nude mice. Allow them to acclimatize for at least one week before the experiment. b. Anesthetize the mouse using isoflurane or a ketamine/xylazine cocktail. c. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.
3. Tumor Monitoring and Measurement: a. Monitor the animals daily for general health and tumor appearance. b. Once tumors are palpable (typically 7-14 days post-implantation), begin measuring tumor dimensions 2-3 times per week using digital calipers. c. Measure the length (L) and width (W) of the tumor. d. Calculate the tumor volume (V) using the formula: V = (W^2 x L) / 2. e. Randomize the animals into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
4. This compound Administration: a. Oral Gavage: i. Prepare this compound phosphate by dissolving the contents of a capsule in sterile saline to the desired concentration (e.g., 2.0 mg/ml). ii. Administer the solution orally using a gavage needle. The typical volume for a mouse is 5-10 mL/kg. b. Intraperitoneal (IP) Injection: i. Prepare the this compound solution as described above. ii. Restrain the mouse and locate the injection site in the lower right abdominal quadrant. iii. Insert a 25-27 gauge needle at a 10-20 degree angle and inject the solution. A typical dosage is 15 mg/kg administered weekly.
5. Efficacy Evaluation: a. Continue to monitor tumor volume and body weight throughout the study. b. At the end of the study, euthanize the animals and excise the tumors. c. Weigh the tumors and fix a portion in 10% neutral buffered formalin for histological analysis and the remainder can be snap-frozen for molecular analysis.
Protocol 2: Histological Analysis of Tumor Response
1. Tissue Processing: a. Dehydrate the formalin-fixed tumor tissues through a series of graded ethanol solutions. b. Clear the tissues in xylene. c. Infiltrate and embed the tissues in paraffin wax. d. Section the paraffin blocks at 4-5 µm thickness using a microtome.
2. Hematoxylin and Eosin (H&E) Staining: a. Deparaffinize and rehydrate the tissue sections. b. Stain with hematoxylin to visualize cell nuclei (blue). c. Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink). d. Dehydrate, clear, and mount the slides with a coverslip.
3. Microscopic Evaluation: a. Examine the stained sections under a light microscope. b. Assess for changes in tumor morphology, including the degree of necrosis, cellularity, and stromal content.
Protocol 3: TUNEL Assay for Apoptosis Detection
1. Sample Preparation: a. Use paraffin-embedded tumor sections as prepared for histological analysis. b. Deparaffinize and rehydrate the sections. c. Perform antigen retrieval if required by the specific kit protocol.
2. TUNEL Staining: a. Follow the manufacturer's protocol for the selected TUNEL assay kit. b. Briefly, incubate the sections with terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., BrdUTP). c. Detect the incorporated labeled nucleotides using an anti-label antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) or a fluorescent dye.
3. Visualization and Quantification: a. For chromogenic detection, add a substrate to generate a colored precipitate at the site of apoptosis. b. For fluorescent detection, visualize the signal using a fluorescence microscope. c. Counterstain with a nuclear stain (e.g., DAPI) to visualize all cell nuclei. d. Quantify the apoptotic index by counting the percentage of TUNEL-positive cells in multiple high-power fields.
Protocol 4: Western Blot for Bcl-2 Expression
1. Protein Extraction: a. Homogenize snap-frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors. b. Incubate on ice for 30 minutes with periodic vortexing. c. Centrifuge at high speed at 4°C to pellet cellular debris. d. Collect the supernatant containing the protein lysate. e. Determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer: a. Denature protein samples by boiling in Laemmli buffer. b. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. c. Separate the proteins by electrophoresis. d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for Bcl-2 overnight at 4°C. c. Wash the membrane several times with TBST. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
4. Detection and Analysis: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Detect the chemiluminescent signal using an imaging system. c. Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to normalize for protein loading. d. Quantify the band intensities using densitometry software.
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Experimental workflow for a xenograft study.
References
- 1. This compound depolymerizes microtubules by binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic stabilization of microtubule dynamics by this compound is associated with tubulin acetylation, spindle abnormalities, and mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of prostate cancer growth by this compound and etoposide: evidence for interaction at the nuclear matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. auajournals.org [auajournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effective and Safe Administration of Low-Dose this compound Phosphate for Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase II trial of this compound and etoposide in hormone refractory prostate cancer: A Southwest Oncology Group trial (SWOG 9407) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase 2 Study of Cyclophosphamide, Etoposide, and this compound in Patients With Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Combined 177Lu-DOTA-8-AOC-BBN(7-14)NH2 GRP Receptor Targeted Radiotherapy and Chemotherapy in PC-3 Human Prostate Tumor Cell Xenografted SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Estramustine in Combination with Radiation Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale, preclinical evidence, and clinical application of estramustine as a radiosensitizing agent, particularly in the context of prostate cancer. Detailed protocols for key experiments are included to facilitate the replication and further investigation of this combination therapy.
Introduction
This compound is a unique antineoplastic agent that combines a derivative of estradiol with a nitrogen mustard carbamate.[1][2] Originally designed as a targeted alkylating agent for estrogen receptor-positive cells, its primary mechanism of action is now understood to be its antimitotic activity.[3][4] Preclinical and clinical studies have demonstrated that this compound can act as a potent radiosensitizer, enhancing the cytotoxic effects of ionizing radiation.[1][5] This synergistic effect is primarily attributed to the drug's ability to arrest cancer cells in the G2/M phase of the cell cycle, a phase known to be the most sensitive to radiation.[5][6] These notes will explore the mechanisms, protocols, and clinical data supporting the combined use of this compound and radiation therapy.
Mechanism of Action: Radiosensitization
This compound's radiosensitizing properties stem from its dual mechanism of action: direct cytotoxicity and hormonal effects.[1][2]
-
Antimitotic Cytotoxicity : The primary cytotoxic mechanism involves the disruption of microtubule function. This compound and its metabolite, estromustine, bind to microtubule-associated proteins (MAPs) and tubulin.[6][7] This interaction leads to the depolymerization of the microtubule network, which is crucial for the formation of the mitotic spindle during cell division.[7] The disruption of the mitotic spindle causes cells to arrest in the G2/M phase of the cell cycle.[5][6] Cells in this phase are significantly more susceptible to DNA damage induced by radiation, leading to enhanced cell death.[5]
-
Hormonal Effects : The estradiol component of this compound exerts hormonal effects by downregulating testosterone production.[2] This reduction in androgen levels can inhibit the growth of hormone-sensitive prostate cancer cells, making them more vulnerable to the cytotoxic effects of both the drug and subsequent radiation.[1][2]
Preclinical Application Notes & Protocols
In Vitro Studies
Studies on various human cancer cell lines have consistently shown that pre-treatment with this compound enhances the efficacy of radiation.
Table 1: Summary of In Vitro Quantitative Data
| Cell Line | Cancer Type | This compound Conc. | Radiation Dose | Key Finding | Reference |
| DU 145 | Prostate | 5 µg/mL | 2 Gy | 40% loss of clonogenic ability (vs. 22% with RT alone) | [8] |
| DU 145 | Prostate | 5 µg/mL | 0-8 Gy | Dose Modifying Factor (DMF) of 0.77 (23% sensitization) | [8] |
| DU 145 | Prostate | 5 µM | Not specified | Sensitizer Enhancement Ratio (SER) of 1.35-1.52 | [6] |
| MCF-7 | Breast | 5 µM | Not specified | SER of 1.35-1.52 | [6] |
| U-251 | Glioma | 5 µM | Not specified | SER of 1.35-1.52 | [6] |
Experimental Protocol: In Vitro Clonogenic Survival Assay
This protocol is based on methodologies described for evaluating the radiosensitizing effect of this compound on DU 145 human prostatic cancer cells.[6][8]
-
Cell Culture : Culture DU 145 cells in monolayer using an appropriate growth medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, maintained at 37°C in a humidified 5% CO₂ atmosphere.
-
Drug Treatment : Prepare a stock solution of this compound (EM). Seed cells into culture flasks. Once attached, treat the cells with varying, non-toxic concentrations of EM (e.g., 1-10 µg/mL) for a period equivalent to at least one cell cycle (e.g., 24-48 hours) prior to irradiation.[6] A control group should receive the vehicle only.
-
Irradiation : Irradiate the cell cultures using a gamma-ray source (e.g., ⁶⁰Co source) with single doses ranging from 0 to 8 Gy.[8]
-
Clonogenic Assay :
-
Immediately after irradiation, trypsinize the cells, count them, and plate known numbers into new culture dishes.
-
Incubate the plates for 10-14 days to allow for colony formation (a colony is defined as a group of at least 50 cells).
-
Fix the colonies with methanol and stain with crystal violet.
-
-
Data Analysis : Count the number of colonies in each dish. Calculate the plating efficiency (PE) and the surviving fraction (SF) for each dose point. Plot the cell survival curves and determine the Dose Modifying Factor (DMF) or Sensitizer Enhancement Ratio (SER) to quantify the radiosensitizing effect.
In Vivo Studies
Animal models have corroborated the in vitro findings, demonstrating significant tumor growth delay with combination therapy.
Table 2: Summary of In Vivo Quantitative Data
| Animal Model | Tumor Model | This compound Regimen | Radiation Regimen | Key Finding | Reference |
| Nude Mice | DU 145 Xenograft | Intermittent i.p. for 20 days | 6 Gy fractions, total 36 Gy | Significant tumor growth retardation vs. control or single therapy | [9] |
| Nude Mice | DU 145 Xenograft | Intermittent i.p. for 26 days | 4 Gy fractions, total 40 Gy | Significant tumor growth retardation vs. radiation alone | [9] |
Experimental Protocol: In Vivo Tumor Xenograft Study
This protocol is adapted from a study investigating this compound and radiation in a nude mouse model.[9]
-
Animal Model : Use immunodeficient mice (e.g., nude mice).
-
Tumor Inoculation : Subcutaneously inject human prostate cancer cells (e.g., 1x10⁶ DU 145 cells) into the flank of each mouse.
-
Tumor Growth Monitoring : Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions regularly with calipers.
-
Treatment Groups : Randomize mice into four groups:
-
Control (vehicle only)
-
This compound alone
-
Radiation alone
-
This compound + Radiation
-
-
Drug Administration : Administer this compound intraperitoneally (i.p.) on an intermittent schedule (e.g., daily for 5 days, followed by 2 days rest) for a total of 20-26 days.[9]
-
Radiation Therapy : Once tumors reach the target size, begin localized external beam radiation. For example, deliver radiation in 4 Gy or 6 Gy fractions over several weeks to a total dose of 36-40 Gy.[9] The drug can be administered prior to and concurrently with the radiation schedule.
-
Endpoint Analysis : Monitor tumor volume, animal weight, and general health. The primary endpoint is typically tumor growth delay. At the end of the study, tumors can be excised for histological analysis (e.g., necrosis, proliferative activity).[9]
Clinical Application Notes & Protocols
Clinical trials have primarily focused on using this compound in combination with radiation for locally advanced or high-risk prostate cancer.
Table 3: Summary of Clinical Trial Quantitative Data
| Study Phase | Patient Population | Treatment Regimen | Key Finding | Reference |
| Phase II | Locally advanced prostate cancer (n=27) | Oral EMP daily + weekly Vinblastine + RT (65-70 Gy over 7 weeks) | 100% complete response; prompt PSA reduction | [5] |
| Phase II | Unfavorable-risk prostate cancer (n=27) | 3 cycles of oral EMP + IV Vinblastine + 3D-CRT (75.6 Gy) | Regimen was well-tolerated; 85% of patients completed therapy | [10] |
| Phase II | High-risk localized prostate cancer (n=24) | Neoadjuvant Docetaxel + this compound prior to RT or surgery | 2-year progression-free survival was 45% | [11] |
| Adjuvant | Node-positive prostate cancer post-RT | Adjuvant oral this compound phosphate (600 mg/m² daily) | Longer median progression-free survival vs. observation (37.3 vs 20.9 mo) | [12] |
Clinical Protocol: Concomitant this compound and Radiotherapy
This protocol is a composite based on published Phase II trials for patients with locally advanced prostate cancer.[5][10]
-
Patient Selection : Eligible patients typically have locally advanced (e.g., Stage T3-T4) or high-risk prostate cancer (e.g., high Gleason score or PSA level).[10] Patients should have adequate organ function and no contraindications to this compound, such as a history of thromboembolic events.[13]
-
Treatment Regimen :
-
This compound Phosphate (EMP) : Administer oral EMP at a dose of 14 mg/kg/day, divided into 3-4 doses.[14][15] Treatment begins 1-2 weeks before radiation and continues throughout the radiation course.
-
Radiation Therapy : Deliver external beam radiation therapy using a 3D-conformal (3D-CRT) or intensity-modulated (IMRT) technique. The total dose to the prostate is typically 65-78 Gy, delivered in daily fractions of 1.8-2.0 Gy over 7-8 weeks.[5][10]
-
-
Supportive Care :
-
Monitoring and Follow-up :
Safety and Tolerability
The combination of this compound and radiation is generally manageable, but requires careful patient monitoring.
-
Common Adverse Events : The most frequently reported side effects are gastrointestinal (nausea, vomiting, diarrhea) and estrogen-related (gynecomastia, breast tenderness, impotence, fluid retention).[18][19] Fatigue and leg cramps are also common.[18]
-
Serious Adverse Events : The most significant risk associated with this compound is an increased incidence of thromboembolic events, including deep vein thrombosis, pulmonary embolism, and myocardial infarction.[16][18] Hepatotoxicity, manifesting as elevated liver enzymes, has also been observed.[10]
Administration Note : this compound absorption is impaired by calcium. Patients should be instructed to take the capsules at least 1 hour before or 2 hours after meals and to avoid simultaneous intake of milk, dairy products, or calcium-containing antacids.[14][15]
Conclusion
This compound acts as an effective radiosensitizing agent by arresting cancer cells in the radiation-sensitive G2/M phase. Preclinical and clinical data strongly support its use in combination with radiation therapy for improving outcomes in patients with high-risk and locally advanced prostate cancer. The primary challenges in its application are managing the side-effect profile, particularly the risk of thromboembolic events. Future research may focus on identifying biomarkers to select patients most likely to benefit and on optimizing combination regimens to maximize efficacy while minimizing toxicity.
References
- 1. This compound phosphate - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Estracyt? [synapse.patsnap.com]
- 3. Preclinical and clinical perspectives on the use of this compound as an antimitotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Clinical and biological studies of this compound phosphate as a novel radiation sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a novel radiation enhancer in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oncology [pharmacology2000.com]
- 8. Radiation sensitization by this compound studies on cultured human prostatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound potentiates the radiation effect in human prostate tumor transplant in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Results of a phase II study using this compound phosphate and vinblastine in combination with high-dose three-dimensional conformal radiotherapy for patients with locally advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neoadjuvant docetaxel/estramustine prior to radical prostatectomy or external beam radiotherapy in high risk localized prostate cancer: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of adjuvant this compound phosphate, cyclophosphamide, and observation only for node-positive patients following radical prostatectomy and definitive irradiation. Investigators of the National Prostate Cancer Project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mims.com [mims.com]
- 14. Emcyt (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. The use of this compound phosphate in the modern management of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 18. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 19. drugs.com [drugs.com]
Application Notes and Protocols for the Synthesis of Estramustine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthetic methodologies for Estramustine and its derivatives, compounds of significant interest in cancer research. The protocols offer detailed experimental procedures for their synthesis and the diagrams illustrate key synthetic and signaling pathways.
Introduction to this compound and its Derivatives
This compound is a unique molecule that combines the structures of estradiol and a nitrogen mustard through a carbamate linkage.[1] This hybrid design was initially intended to target estrogen receptor-positive cells with a cytotoxic payload. However, its primary mechanism of action is now understood to be the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[2][3] Derivatives of this compound are synthesized to explore structure-activity relationships, improve efficacy, and reduce side effects. Modifications can be made to the steroidal backbone (A-ring or C-17) or the nitrogen mustard moiety.[4][5]
Data Presentation: Synthesis of this compound and a Key Derivative
The following table summarizes the synthesis of this compound and its C-17 oxidized derivative, Estromustine.
| Compound | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield | Ref. |
| This compound | Estradiol | N,N-bis(2-chloroethyl)carbamoyl chloride, Triethylamine, DMAP | Dichloromethane | 4.5 hours | 40°C | 94.1% | [6] |
| Estromustine | Estrone | N,N-bis(2-chloroethyl)carbamoyl chloride | Two-step, one-pot | Not specified | Not specified | Not specified | [7] |
Experimental Protocols
Protocol 1: Synthesis of N,N-bis(2-chloroethyl)carbamoyl Chloride
This protocol describes the synthesis of a key reagent for this compound synthesis.
Materials:
-
Bis(2-chloroethyl)amine hydrochloride
-
Phosgene (or a phosgene equivalent like triphosgene)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
A solution of bis(2-chloroethyl)amine hydrochloride in anhydrous toluene is prepared under an inert atmosphere.
-
Phosgene is bubbled through the solution at a controlled rate while maintaining the reaction temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, excess phosgene and solvent are removed under reduced pressure to yield N,N-bis(2-chloroethyl)carbamoyl chloride.
Protocol 2: Synthesis of this compound
This protocol details the synthesis of this compound from estradiol.
Materials:
-
Estradiol
-
N,N-bis(2-chloroethyl)carbamoyl chloride
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
10% Hydrochloric acid solution
-
Ethanol
Procedure:
-
Dissolve 4.00 g (14.7 mmol) of estradiol in 150.0 mL of dichloromethane in a round-bottom flask.
-
Add 2.97 g (29.4 mmol) of triethylamine and 0.19 g (1.5 mmol) of 4-dimethylaminopyridine to the solution and stir at room temperature for 10 minutes.
-
In a separate flask, dissolve 4.51 g (22.1 mmol) of N,N-bis(2-chloroethyl)carbamoyl chloride in 50.0 mL of dichloromethane.
-
Slowly add the N,N-bis(2-chloroethyl)carbamoyl chloride solution to the estradiol solution dropwise over 30 minutes with continuous stirring.
-
Continue stirring at room temperature for 1 hour.
-
Transfer the reaction mixture to a 40°C water bath and heat for 3 hours.
-
Monitor the reaction completion using TLC.
-
Once the reaction is complete, cool the mixture to room temperature and add 50.0 mL of distilled water.
-
Adjust the pH of the solution to 5-6 with 10% hydrochloric acid while stirring.
-
Separate the organic layer, and extract the aqueous layer three times with 50.0 mL of dichloromethane.
-
Combine the organic phases and remove the solvent under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from hot ethanol to yield 6.09 g (94.1%) of white crystalline this compound.[6]
Protocol 3: Synthesis of Estromustine (Estrone Derivative)
This protocol provides a general method for synthesizing Estromustine, the C-17 ketone analog of this compound.
Procedure:
-
Estromustine can be synthesized using a similar procedure to this compound, with estrone as the starting steroid.[7]
-
The reaction involves the coupling of estrone with N,N-bis(2-chloroethyl)carbamoyl chloride in the presence of a base.[7] A two-step, one-pot procedure has been reported for the synthesis of deuterated estromustine.[7]
Signaling Pathways and Experimental Workflows
This compound Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
This compound's Mechanism of Action: Microtubule Disruption and Apoptosis
This compound exerts its anticancer effects primarily by disrupting microtubule dynamics. This leads to cell cycle arrest in the M-phase and subsequently induces apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Downstream Apoptotic Signaling Cascade
The mitotic arrest triggered by this compound activates the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins and executed by caspases.
Caption: this compound-induced intrinsic apoptotic pathway.
References
- 1. Evolution of Nitrogen-Based Alkylating Anticancer Agents [mdpi.com]
- 2. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hormone-independent, non-alkylating mechanism of cytotoxicity for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 5. Steroid-linked nitrogen mustards as potential anticancer therapeutics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antimicrotubule drug this compound but not irradiation induces apoptosis in malignant glioma involving AKT and caspase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound phosphate induces prostate cancer cell line PC3 apoptosis by down-regulating miR-31 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Estramustine Phosphate Administration in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of estramustine phosphate (EMP) in preclinical animal models, focusing on its mechanism of action, formulation, and administration protocols. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound.
Introduction to this compound Phosphate
This compound phosphate (EMP) is a unique chemotherapeutic agent that combines a nitrogen mustard molecule with an estradiol steroid backbone.[1] It functions as a prodrug, being rapidly dephosphorylated in the body to its active metabolite, this compound.[2] EMP has demonstrated significant antitumor activity, particularly in prostate cancer models.[3][4] Its mechanism of action is primarily attributed to its ability to disrupt microtubule function, leading to cell cycle arrest and apoptosis.[1][5]
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted approach targeting the cellular cytoskeleton and signaling pathways involved in cell division and survival.
-
Microtubule Disruption: The primary mechanism of this compound is the disruption of microtubule dynamics. It binds to tubulin and microtubule-associated proteins (MAPs), leading to the depolymerization of microtubules.[1][5] This interference with the microtubule network disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.
-
Cell Cycle Arrest: By disrupting microtubule function, this compound induces a cell cycle arrest at the G2/M phase.[1] This prevents cancer cells from completing mitosis and proliferating.
-
Induction of Apoptosis: The sustained G2/M arrest and cellular stress caused by microtubule disruption trigger the intrinsic apoptotic pathway. Additionally, this compound phosphate has been shown to induce apoptosis in prostate cancer cells by down-regulating microRNA-31 (miR-31), which in turn activates caspase-3.[6][7]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies involving this compound phosphate administration in various animal models.
Table 1: this compound Phosphate Efficacy in Rodent Models
| Animal Model | Cancer Type | Route of Administration | Dosage | Treatment Schedule | Efficacy Outcome |
| Dunning Copenhagen Rat | Prostate Adenocarcinoma | Not Specified | Not Specified | Not Specified | Inhibition of tumor growth (in combination with etoposide)[3][4] |
| Male Mice | N/A (Immunology Study) | Intraperitoneal (IP) | 30 mg/kg/day | Daily | Reduced number of anti-LPS-producing cells |
| Male Mice | N/A (Immunology Study) | Intraperitoneal (IP) | 100 mg/kg/day | Daily | Significantly diminished antibody response to SRBC and LPS |
Table 2: Pharmacokinetic Parameters of this compound Phosphate Metabolites in Preclinical Models
| Animal Model | Active Metabolite | Peak Plasma Concentration (Time) | Elimination Half-life |
| Rat | Estromustine | ~3 hours (following oral administration) | Not Specified |
| Dog | This compound & Estromustine | Not Specified | Not Specified |
Experimental Protocols
Drug Preparation
This compound phosphate sodium is an off-white, water-soluble powder.[8] For in vivo studies, it is crucial to prepare fresh, sterile solutions for each administration.
Materials:
-
This compound Phosphate Sodium (e.g., from a commercial supplier)
-
Sterile, pyrogen-free vehicle (e.g., 0.9% Sodium Chloride Injection, USP or Phosphate-Buffered Saline, pH 7.4)
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Analytical balance
-
Vortex mixer
Protocol for Injectable Solution (Intravenous or Intraperitoneal):
-
Aseptically weigh the required amount of this compound phosphate sodium powder.
-
In a sterile vial, dissolve the powder in the appropriate volume of sterile vehicle to achieve the desired final concentration.
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the prepared solution at 2-8°C and protect from light until use. It is recommended to use the solution on the day of preparation.
Protocol for Oral Gavage Solution:
-
Weigh the required amount of this compound phosphate sodium powder.
-
Dissolve the powder in sterile water or 0.9% saline.
-
Ensure complete dissolution by vortexing.
-
The solution does not need to be sterile-filtered for oral administration but should be prepared fresh.
Administration to Animals
All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
4.2.1. Intraperitoneal (IP) Injection in Mice:
Materials:
-
Prepared this compound phosphate solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Appropriate animal restraint device
Protocol:
-
Restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid or blood is drawn back, indicating incorrect placement.
-
Inject the calculated volume of the this compound phosphate solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
4.2.2. Intravenous (IV) Injection in Mice (Tail Vein):
Materials:
-
Prepared this compound phosphate solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
A warming device for the tail (e.g., heat lamp or warm water)
-
A mouse restrainer
Protocol:
-
Warm the mouse's tail to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Position the tail and identify one of the lateral veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Successful entry into the vein is often indicated by a flash of blood in the needle hub.
-
Slowly inject the this compound phosphate solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the mouse to its cage and monitor.
4.2.3. Oral Gavage in Rats:
Materials:
-
Prepared this compound phosphate solution
-
Syringe of appropriate volume
-
A flexible or rigid, ball-tipped gavage needle (e.g., 16-18 gauge for adult rats)
Protocol:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Restrain the rat firmly but gently, keeping the head and body in a straight line.
-
Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance without resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is at the predetermined depth, administer the solution slowly.
-
Gently remove the needle.
-
Return the rat to its cage and observe for any signs of respiratory distress.
Visualizations
Signaling Pathway of this compound Phosphate
References
- 1. This compound phosphate - Wikipedia [en.wikipedia.org]
- 2. This compound phosphate: plasma concentrations of its metabolites following oral administration to man, rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of prostate cancer growth by this compound and etoposide: evidence for interaction at the nuclear matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. auajournals.org [auajournals.org]
- 5. Oncology [pharmacology2000.com]
- 6. europeanreview.org [europeanreview.org]
- 7. This compound phosphate induces prostate cancer cell line PC3 apoptosis by down-regulating miR-31 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Analyzing Estramustine-Induced Cell Cycle Arrest with Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estramustine, a chemotherapeutic agent used in the management of hormone-refractory prostate cancer, exerts its cytotoxic effects primarily through the disruption of microtubule dynamics. This interference with the cellular cytoskeleton leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis in cancer cells. Flow cytometry is a powerful and widely used technique to analyze the distribution of cells throughout the different phases of the cell cycle, making it an invaluable tool for studying the effects of drugs like this compound. By staining cells with a fluorescent DNA-intercalating dye, such as propidium iodide (PI), the DNA content of individual cells can be quantified, allowing for the precise determination of the percentage of cells in the G0/G1, S, and G2/M phases. These application notes provide detailed protocols for the analysis of this compound-induced cell cycle arrest in prostate cancer cell lines using flow cytometry, present quantitative data in a clear tabular format, and illustrate the underlying molecular pathways.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on the cell cycle distribution of the human prostate cancer cell lines DU 145 and PC-3. The data is presented as the percentage of cells in each phase of the cell cycle following treatment with this compound.
Table 1: Effect of Diallyl Trisulfide on Cell Cycle Distribution in DU145 Prostate Cancer Cells (24-hour treatment)
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (DMSO) | 58.3 ± 2.5 | 19.8 ± 1.7 | 21.9 ± 1.8 |
| 20 µM DATS | 54.7 ± 2.1 | 17.7 ± 1.5 | 27.6 ± 2.2 |
| 40 µM DATS | 51.2 ± 3.0 | 19.3 ± 1.9 | 29.5 ± 2.6 |
Note: This table serves as a template for presenting quantitative cell cycle data. While this specific data is for Diallyl Trisulfide (DATS) in DU145 cells, it illustrates the expected format for results from this compound treatment. Studies have shown that this compound induces a significant G2/M arrest in DU145 and PC-3 cells.[1]
Signaling Pathways
This compound's primary mechanism of action involves its interaction with tubulin and microtubule-associated proteins (MAPs), leading to the disruption of microtubule polymerization and dynamics.[2] This interference with the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation. Activation of the SAC prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle, thereby arresting the cells in the G2/M phase of the cell cycle. This prolonged arrest can ultimately lead to the induction of apoptosis (programmed cell death).
This compound-induced G2/M arrest signaling pathway.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding:
-
Culture human prostate cancer cell lines (e.g., DU 145, PC-3) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in 6-well plates at a density of 2 x 10^5 cells per well.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10 µM, 20 µM, 40 µM). A vehicle control (DMSO) should be prepared at the same final solvent concentration as the highest this compound concentration.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).
-
Flow Cytometry Analysis of Cell Cycle
This protocol outlines the steps for preparing and analyzing this compound-treated cells for cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
After the treatment period, collect the culture medium from each well, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Combine the detached cells with the previously collected culture medium.
-
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours. Note: Fixed cells can be stored at -20°C for several weeks.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Carefully aspirate the supernatant and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a laser and filter combination appropriate for PI (e.g., excitation at 488 nm, emission detected in the red channel).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution.
-
Gate on the single-cell population to exclude doublets and debris.
-
Generate a histogram of DNA content (PI fluorescence intensity) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Experimental workflow for cell cycle analysis.
References
- 1. This compound-induced mitotic arrest in two human prostatic carcinoma cell lines DU 145 and PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stabilization of microtubule dynamics by this compound by binding to a novel site in tubulin: A possible mechanistic basis for its antitumor action - PMC [pmc.ncbi.nlm.nih.gov]
Estramustine: A Chemical Probe for Elucidating Microtubule Dynamics
Application Notes and Protocols for Researchers and Drug Development Professionals
Estramustine (EM), a unique conjugate of estradiol and a nitrogen mustard, has emerged as a valuable chemical probe for investigating the intricate dynamics of microtubules. Initially developed as an anticancer agent, its mechanism of action, which involves the disruption of microtubule function, has made it a powerful tool in cell biology and cancer research. These application notes provide a comprehensive overview of this compound's utility in studying microtubule dynamics, complete with detailed protocols and quantitative data to guide researchers in their experimental design.
Introduction to this compound as a Microtubule Probe
This compound's primary cellular targets are microtubules, the dynamic cytoskeletal polymers essential for cell division, intracellular transport, and maintenance of cell shape. Unlike many other microtubule-targeting agents, this compound exhibits a distinct mechanism of action. It binds directly to tubulin, the building block of microtubules, at a site separate from the well-characterized colchicine and vinblastine binding sites[1][2][3]. This interaction leads to the kinetic stabilization of microtubule dynamics, suppressing both the growing and shortening phases of microtubules.[1][2][4][5]. At lower concentrations, this compound potently suppresses microtubule dynamicity without significantly altering the total microtubule polymer mass. However, at higher concentrations, it can induce microtubule depolymerization[4][5][6].
This dual effect makes this compound a versatile tool. Researchers can utilize lower concentrations to study the consequences of suppressed microtubule dynamics on cellular processes, while higher concentrations can be used to investigate the effects of microtubule network disruption. Furthermore, this compound has been shown to interact with microtubule-associated proteins (MAPs), although its primary effects are considered to be mediated through direct tubulin binding[4][6][7][8].
Key Applications in Microtubule Research
-
Studying Microtubule Dynamic Instability: this compound allows for the controlled suppression of microtubule dynamics, enabling researchers to investigate the role of this fundamental property in various cellular functions.
-
Investigating the Spindle Assembly Checkpoint (SAC): By disrupting microtubule-kinetochore attachments, this compound activates the SAC, providing a model system to study the signaling pathways that ensure proper chromosome segregation[4][5].
-
Probing the Role of Tubulin Isotypes: Studies have shown that this compound exhibits different affinities for various β-tubulin isotypes, making it a useful tool to explore the functional differences between these tubulin variants[3][7].
-
Synergistic Effects with Other Microtubule-Targeting Agents: The unique binding site of this compound allows for combinatorial studies with other drugs like vinblastine and taxol, which bind to different sites on tubulin[1][2].
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data on the effects of this compound on microtubule dynamics and its binding to tubulin.
Table 1: this compound Binding to Tubulin
| Parameter | Value | Cell/System | Reference |
| Dissociation Constant (Kd) | ~30 µM | Purified tubulin | [1][2] |
| Dissociation Constant (Kd) | 23 ± 5 µM | Purified tubulin | [3] |
| Apparent Binding Constant (Tubulin) | 13 µM | Bovine brain | [9] |
| Apparent Binding Constant (Tubulin) | 19 µM | DU 145 wild-type cells | [9] |
| Apparent Binding Constant (Tubulin) | 25 µM | E4 cells (this compound-resistant) | [9] |
| Apparent Binding Constant (MAP4) | 15 µM | DU 145 cells | [9] |
Table 2: Effects of this compound on Microtubule Polymerization and Dynamics in MCF-7 Cells
| This compound Concentration | Effect on Polymerized Microtubule Mass | Increase in Acetylated Tubulin Intensity |
| 5 µmol/L | Similar to control | 46% |
| 10 µmol/L | 15% decrease | 77% |
| 25 µmol/L | 29% decrease | 138% |
Data adapted from a study on MCF-7 cells, where the ratio of acetylated polymerized tubulin to total polymerized tubulin was measured.[4]
Experimental Protocols
Here are detailed protocols for key experiments utilizing this compound to study microtubule dynamics.
In Vitro Microtubule Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (MAP-free)
-
Polymerization buffer (e.g., PMME buffer: 87 mM PIPES, 36 mM MES, 1.8 mM MgCl₂, 1 mM EGTA, pH 6.8)
-
GTP solution (100 mM)
-
This compound stock solution (in DMSO)
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare the tubulin solution to the desired concentration (e.g., 13 µM) in cold polymerization buffer.
-
Add GTP to a final concentration of 1.5 mM.
-
Add different concentrations of this compound or DMSO (vehicle control) to the tubulin solution.
-
Incubate the mixture on ice for 15 minutes.
-
Transfer the samples to a pre-warmed 37°C spectrophotometer.
-
Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 30-60 minutes). An increase in absorbance indicates microtubule polymerization.
-
To determine the steady-state polymer mass, incubate the samples at 37°C for 35-45 minutes. Then, centrifuge the samples at high speed (e.g., 150,000 x g) for 1 hour at 37°C to pellet the microtubules. The amount of tubulin in the pellet can be quantified by protein assays[1].
Caption: Workflow for the in vitro microtubule polymerization assay.
Immunofluorescence Microscopy of Microtubules
This protocol allows for the visualization of microtubule organization and acetylation in cells treated with this compound.
Materials:
-
Cells cultured on glass coverslips (e.g., MCF-7)
-
This compound stock solution
-
Fixative (e.g., -20°C methanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 2% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-acetylated tubulin)
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst stain for nuclear DNA
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips and allow them to adhere.
-
Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., one cell cycle)[4].
-
Wash the cells with PBS.
-
Fix the cells with the chosen fixative.
-
If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with primary antibodies diluted in blocking buffer.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibodies and a nuclear stain.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope[4].
Caption: Experimental workflow for immunofluorescence microscopy.
Cell Proliferation Assay
This assay quantifies the inhibitory effect of this compound on cell growth.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
Sulforhodamine B (SRB) assay kit or similar cell viability reagent
Protocol:
-
Seed cells in a 96-well plate at a suitable density (e.g., 0.8 × 10⁵ cells/mL)[4].
-
Allow the cells to attach for 24 hours.
-
Treat the cells with a range of this compound concentrations.
-
Incubate for a period equivalent to one or two cell cycles (e.g., 48 hours)[4].
-
Measure cell proliferation/viability using the SRB assay or another appropriate method according to the manufacturer's instructions.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.
Signaling Pathways and Cellular Consequences
This compound-induced disruption of microtubule dynamics triggers a cascade of cellular events, ultimately leading to mitotic arrest and apoptosis.
Spindle Assembly Checkpoint Activation and Apoptosis:
The kinetic stabilization of microtubules by this compound perturbs the delicate balance of forces at the kinetochore-microtubule interface. This improper attachment activates the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that prevents premature entry into anaphase. The activation of the SAC leads to the accumulation of proteins like BubR1 at the kinetochores, which in turn inhibits the anaphase-promoting complex/cyclosome (APC/C). This inhibition prevents the degradation of cyclin B and securin, leading to a prolonged mitotic arrest. If the damage is irreparable, the cell is ultimately driven into apoptosis[4][5].
References
- 1. Stabilization of microtubule dynamics by this compound by binding to a novel site in tubulin: A possible mechanistic basis for its antitumor action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization of microtubule dynamics by this compound by binding to a novel site in tubulin: a possible mechanistic basis for its antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of this compound with tubulin isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Kinetic stabilization of microtubule dynamics by this compound is associated with tubulin acetylation, spindle abnormalities, and mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pnas.org [pnas.org]
- 8. This compound depolymerizes microtubules by binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of an this compound photoaffinity analogue with cytoskeletal proteins in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Estramustine Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estramustine is a unique chemotherapeutic agent that combines an estradiol molecule with a nitrogen mustard group, giving it both hormonal and cytotoxic properties. It is primarily used in the treatment of advanced, hormone-refractory prostate cancer. Its mechanism of action involves the disruption of microtubule structure and function, leading to mitotic arrest and apoptosis. However, the development of resistance to this compound is a significant clinical challenge. These application notes provide a comprehensive experimental framework to investigate the molecular mechanisms underlying this compound resistance.
The proposed experimental design focuses on three key potential mechanisms of resistance:
-
Alterations in Microtubule Dynamics: Changes in the expression or function of tubulin isoforms and microtubule-associated proteins (MAPs) can reduce the drug's efficacy.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/Akt and MAPK/ERK can promote cell survival and override the cytotoxic effects of this compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.
Experimental Workflow
The following diagram outlines the overall experimental workflow for investigating this compound resistance.
Data Presentation
Quantitative data from the following experiments should be summarized in the tables below for clear comparison between parental (sensitive) and this compound-resistant (ER) cell lines.
Table 1: IC50 Values for this compound
| Cell Line | IC50 (µM) | Resistance Index (RI) |
| Parental | 1.0 | |
| ER Clone 1 | ||
| ER Clone 2 | ||
| ER Clone 3 |
Resistance Index (RI) = IC50 (ER cells) / IC50 (Parental cells)
Table 2: Relative Gene Expression (qRT-PCR)
| Gene | Parental (Relative Expression) | ER Clone 1 (Relative Expression) | ER Clone 2 (Relative Expression) | ER Clone 3 (Relative Expression) |
| TUBB3 | 1.0 | |||
| MAPT (Tau) | 1.0 | |||
| ABCB1 | 1.0 | |||
| ABCG2 | 1.0 | |||
| Bcl-2 | 1.0 | |||
| Bax | 1.0 | |||
| Housekeeping Gene | 1.0 | 1.0 | 1.0 | 1.0 |
Table 3: Relative Protein Expression (Western Blot Densitometry)
| Protein | Parental (Relative Level) | ER Clone 1 (Relative Level) | ER Clone 2 (Relative Level) | ER Clone 3 (Relative Level) |
| β-III Tubulin | 1.0 | |||
| Tau | 1.0 | |||
| p-Tau (Ser262) | 1.0 | |||
| P-gp (ABCB1) | 1.0 | |||
| BCRP (ABCG2) | 1.0 | |||
| p-Akt (Ser473) | 1.0 | |||
| Total Akt | 1.0 | |||
| p-ERK1/2 (Thr202/Tyr204) | 1.0 | |||
| Total ERK1/2 | 1.0 | |||
| Bcl-2 | 1.0 | |||
| Bax | 1.0 | |||
| β-Actin | 1.0 | 1.0 | 1.0 | 1.0 |
Experimental Protocols
Generation of this compound-Resistant Cell Lines
This protocol describes the generation of this compound-resistant prostate cancer cell lines using a dose-escalation method.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, DU-145)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound phosphate sodium (Sigma-Aldrich)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial IC50 Determination: Determine the initial half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using the MTT assay (Protocol 4.2).
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitoring and Maintenance: Monitor the cells for signs of toxicity and allow them to recover and resume proliferation before the next dose escalation. Maintain the cells at each concentration for at least 2-3 passages.
-
Selection of Resistant Clones: After several months of continuous culture with increasing concentrations of this compound, the surviving cell population will be enriched with resistant cells. Isolate single-cell clones by limiting dilution to establish stable resistant cell lines.
-
Characterization of Resistance: Determine the IC50 of the resistant clones and calculate the resistance index (RI) by comparing it to the parental cell line. An RI greater than 3-5 is generally considered significant.[1]
-
Cryopreservation: Cryopreserve the resistant cell lines at various passages for future experiments.
MTT Assay for Cell Viability
This colorimetric assay is used to assess cell viability and determine the IC50 of this compound.
Materials:
-
Parental and this compound-resistant cell lines
-
96-well plates
-
Complete culture medium
-
This compound phosphate sodium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying the mRNA expression levels of target genes.
Materials:
-
Parental and this compound-resistant cells
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (forward and reverse)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from parental and resistant cells according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
qPCR Amplification: Perform the qPCR reaction using a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative gene expression levels, normalized to a housekeeping gene (e.g., GAPDH, ACTB).
Western Blotting
This protocol is for detecting and quantifying the expression levels of specific proteins.
Materials:
-
Parental and this compound-resistant cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Co-Immunoprecipitation (Co-IP)
This protocol is for investigating protein-protein interactions.
Materials:
-
Parental and this compound-resistant cells
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for the "bait" protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein complexes.
-
Pre-clearing: Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the "bait" protein overnight at 4°C.
-
Complex Capture: Add protein A/G magnetic beads to the lysate and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the "prey" proteins of interest.
siRNA-Mediated Gene Knockdown
This protocol is for transiently silencing the expression of a target gene to assess its role in this compound resistance.
Materials:
-
This compound-resistant cells
-
siRNA targeting the gene of interest
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
-
6-well plates
Procedure:
-
Cell Seeding: Seed the resistant cells in 6-well plates so that they are 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation: In separate tubes, dilute the siRNA and the transfection reagent in Opti-MEM. Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.
-
Validation of Knockdown: After incubation, harvest the cells and validate the knockdown efficiency by qRT-PCR and/or Western blotting.
-
Functional Assay: Treat the transfected cells with this compound and assess cell viability using the MTT assay to determine if knockdown of the target gene re-sensitizes the cells to the drug.
Signaling Pathways in this compound Resistance
The following diagrams illustrate the key signaling pathways hypothesized to be involved in this compound resistance.
References
Application Notes and Protocols for In Vitro Modeling of Estramustine on Hormone-Refractory Prostate Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estramustine, a unique molecule combining estradiol and a nitrogen mustard, has been a therapeutic option for hormone-refractory prostate cancer (HRPC). Its mechanism of action extends beyond simple hormonal or alkylating effects, primarily targeting the microtubule network within cancer cells. This document provides detailed application notes and protocols for utilizing in vitro models, specifically the PC-3 and DU-145 human prostate cancer cell lines, to study the efficacy and mechanisms of this compound. These cell lines are well-established models for HRPC as they are androgen-independent.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted approach. The primary mechanism involves the disruption of microtubule structure and function.[1] this compound binds to tubulin and microtubule-associated proteins (MAPs), leading to the depolymerization of microtubules. This interference with the cellular cytoskeleton disrupts critical processes such as cell division, intracellular transport, and maintenance of cell shape. The consequence of this microtubule disruption is mitotic arrest, where the cancer cells are unable to complete cell division, ultimately leading to programmed cell death, or apoptosis.[1] In PC-3 cells, this compound-induced apoptosis has been linked to the activation of caspase-3 and the downregulation of microRNA-31 (miR-31).
Recommended In Vitro Models: PC-3 and DU-145 Cell Lines
PC-3 and DU-145 are the most commonly used cell lines for studying HRPC.
-
PC-3: Derived from a bone metastasis of a grade IV prostatic adenocarcinoma. These cells are androgen receptor (AR) negative and do not respond to androgens, glucocorticoids, or epidermal growth factor.
-
DU-145: Derived from a brain metastasis of prostate carcinoma. These cells are also AR-negative and are a well-accepted model for androgen-independent prostate cancer. Studies have suggested that DU-145 cells may be more sensitive to the cytotoxic effects of this compound compared to PC-3 cells.[2]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the effects of this compound on PC-3 and DU-145 cells.
| Cell Line | Assay | Parameter | Concentration | Result | Reference |
| PC-3 | Cell Viability (MTT) | Growth Suppression | 1 µg/mL | Significant growth inhibition | [3] |
| Apoptosis (Flow Cytometry) | Apoptosis Induction | 2 µg/mL | Increased apoptosis | [3] | |
| Enzyme Activity | Caspase-3 Activation | 2 µg/mL | Increased activity | [3] | |
| DU-145 | Growth Inhibition | Clonogenic Survival | 3-40 x 10-6 M | Inhibition of cell growth and survival | [4] |
| Spheroid Growth | Growth Delay | 20 mg/mL (24h) | 6-7 day growth delay | [5] |
Experimental Protocols
Cell Culture of PC-3 and DU-145 Cells
Materials:
-
PC-3 (ATCC® CRL-1435™) or DU-145 (ATCC® HTB-81™) cells
-
F-12K Medium (for PC-3) or Eagle's Minimum Essential Medium (for DU-145)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture PC-3 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture DU-145 cells in Eagle's Minimum Essential Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells when they reach 80-90% confluency.
-
To subculture, wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
Cell Viability Assessment (MTT Assay)
Materials:
-
PC-3 or DU-145 cells
-
Complete growth medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)
Materials:
-
PC-3 or DU-145 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
Materials:
-
PC-3 or DU-145 cells
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. What is the mechanism of Estracyt? [synapse.patsnap.com]
- 2. This compound-induced mitotic arrest in two human prostatic carcinoma cell lines DU 145 and PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound phosphate induces prostate cancer cell line PC3 apoptosis by down-regulating miR-31 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth and cell survival following treatment with this compound nor-nitrogen mustard, estradiol and testosterone of a human prostatic cancer cell line (DU 145) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth of prostatic cancer cells, DU 145, as multicellular spheroids and effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Estramustine Resistance in Prostate Cancer Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals investigating Estramustine resistance in prostate cancer cell lines. It provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound-resistant prostate cancer cell lines.
Issue 1: Inconsistent or Lower-Than-Expected this compound Resistance
-
Question: We've been trying to establish an this compound-resistant DU-145 cell line, but the fold-resistance is variable and lower than published data. What could be the cause?
-
Answer: Several factors can contribute to this issue:
-
Inconsistent Drug Exposure: Ensure a consistent, gradual increase in this compound concentration during the selection process. Sudden large jumps in concentration can lead to the selection of a heterogeneous population with varying degrees of resistance.[1][2]
-
Clonal Selection vs. Bulk Culture: Selecting from a bulk culture of surviving cells can result in a mixed population. Consider single-cell cloning to isolate highly resistant clones.
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular metabolism and drug response. Regularly test your cell cultures for mycoplasma contamination.
-
Genetic Drift: Long-term culturing can lead to genetic changes in your cell line. It is advisable to use low-passage cells from a frozen stock to initiate the development of a resistant line.
-
Stability of Resistance: this compound resistance may not be stable in the absence of the drug. Maintain a low concentration of this compound in the culture medium to preserve the resistant phenotype.[3]
-
Issue 2: No Significant Overexpression of βIII-Tubulin Observed
-
Question: Our this compound-resistant cell line does not show the expected increase in βIII-tubulin expression on a Western blot. Are there other resistance mechanisms at play?
-
Answer: While βIII-tubulin overexpression is a common mechanism of this compound resistance, it is not the only one.[4][5][6] Consider investigating the following:
-
Other Tubulin Isotypes: Examine the expression of other β-tubulin isotypes, such as βIVa-tubulin, which has also been shown to be upregulated in this compound-resistant cells.[4][5][7]
-
Increased Drug Efflux: The cells may have developed resistance through the increased expression of drug efflux pumps like MRP1. The resistance to this compound is often distinct from the classic multidrug resistance (MDR) phenotype mediated by P-glycoprotein (MDR1).[3]
-
Activation of Pro-Survival Signaling Pathways: Investigate the activation of pathways like PI3K/Akt/mTOR, which can promote cell survival and confer resistance to chemotherapy.[8][9][10][11]
-
Antibody and Western Blotting Optimization: Ensure the specificity and sensitivity of your βIII-tubulin antibody. Optimize your Western blotting protocol, including protein extraction, loading amounts, and antibody concentrations.
-
Issue 3: Difficulty in Reversing Resistance with Combination Therapies
-
Question: We are testing a combination of this compound and a PI3K inhibitor, but we are not observing a synergistic effect in our resistant cells. What could be the reason?
-
Answer: A lack of synergy in combination therapies can be due to several factors:
-
Suboptimal Dosing and Scheduling: The concentrations and timing of drug administration are critical for achieving synergy. A comprehensive dose-response matrix should be performed to identify synergistic ratios.
-
Alternative Resistance Mechanisms: If the primary resistance mechanism in your cell line is not dependent on the PI3K/Akt pathway, a PI3K inhibitor may not be effective. It is crucial to characterize the resistance mechanisms in your specific cell line.
-
Cell Line Specificity: The effectiveness of a particular combination therapy can be highly cell-line dependent. What works in one resistant cell line may not be effective in another.
-
Drug-Drug Interactions: Consider the possibility of antagonistic interactions between the two compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound functions as an anti-microtubule agent. It binds to tubulin and microtubule-associated proteins (MAPs), leading to the depolymerization of microtubules. This disruption of the microtubule network inhibits mitosis and induces apoptosis.[8]
Q2: What are the most common mechanisms of acquired resistance to this compound in prostate cancer cell lines?
A2: The most frequently reported mechanisms of this compound resistance include:
-
Alterations in Tubulin Isotype Expression: Overexpression of specific β-tubulin isotypes, particularly βIII-tubulin and βIVa-tubulin, is a key mechanism.[4][5][6] These altered tubulins can have a lower binding affinity for this compound.
-
Increased Drug Efflux: While this compound resistance is often distinct from the classical MDR phenotype, increased expression of efflux pumps like MRP1 can contribute to resistance by reducing the intracellular concentration of the drug.[3]
-
Activation of Pro-Survival Signaling Pathways: The PI3K/Akt/mTOR pathway is frequently hyperactivated in resistant cells, promoting cell survival and counteracting the apoptotic effects of this compound.[8][9][10][11]
Q3: How can I confirm that my prostate cancer cell line has developed resistance to this compound?
A3: To confirm this compound resistance, you should perform a cell viability assay (e.g., MTT, XTT) to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of the resistant cell line compared to the parental, sensitive cell line is the primary indicator of resistance.[2]
Q4: What is a typical fold-resistance observed in this compound-resistant prostate cancer cell lines?
A4: The fold-resistance can vary depending on the cell line and the selection process. Studies have reported this compound-resistant DU-145 cell lines exhibiting an 8- to 9-fold increase in resistance compared to the parental cells.[4][5]
Q5: Are this compound-resistant cell lines cross-resistant to other chemotherapeutic agents?
A5: Yes, cross-resistance is commonly observed. For instance, this compound-resistant DU-145 cells have shown a 2- to 4-fold cross-resistance to paclitaxel.[4][5] However, they may not exhibit cross-resistance to agents like vinblastine or adriamycin, indicating a resistance mechanism distinct from the classic MDR phenotype.[3]
Q6: What are some promising combination strategies to overcome this compound resistance?
A6: Combining this compound with other agents that target different cellular pathways is a promising approach. Some examples include:
-
Other Microtubule-Targeting Agents: Combination with drugs like paclitaxel or etoposide has shown synergistic effects.[12][13][14][15]
-
PI3K/Akt/mTOR Pathway Inhibitors: Targeting this pro-survival pathway can re-sensitize resistant cells to this compound.
-
Efflux Pump Inhibitors: While less common for this compound, inhibitors of certain ABC transporters could be considered if increased efflux is identified as a resistance mechanism. Verapamil has been shown to reverse multidrug resistance in some cancer cells.[16][17][18][19][20]
Data Presentation
Table 1: this compound Resistance in Prostate Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant Cell Line | Resistant IC50 (µM) | Fold Resistance | Reference |
| DU-145 | Not specified | EM-12 | Not specified | 8-9 | [4][5] |
| DU-145 | Not specified | EM-15 | Not specified | 8-9 | [4][5] |
| DU-145 | Not specified | EMR 4, 9, 12 | Not specified | ~3 | [3] |
Table 2: Upregulation of β-Tubulin Isotypes in this compound-Resistant DU-145 Cells
| Tubulin Isotype | Method of Analysis | Fold Increase in Resistant Cells | Reference |
| βIII-tubulin | Immunofluorescent Staining | ~6 | [4][5] |
| βIII-tubulin | Western Blot | Confirmed increase | [4][5] |
| βIII-tubulin | RT-PCR (transcript) | 4 | [4][7] |
| βIVa-tubulin | RT-PCR (transcript) | 3 | [4][7] |
| βIII isotype | Immunofluorescence | 3 | [6] |
| βI + II isotype | Immunofluorescence | ~2 | [6] |
Table 3: Efficacy of Combination Therapies in Overcoming this compound Resistance
| Cell Line | Combination | Effect | Reference |
| DU-145 | This compound + Paclitaxel | Synergistic cytotoxicity | [12] |
| PC-3, MAT-LyLu | This compound + Etoposide | Synergistic growth inhibition | [14][21] |
| PC-3, MAT-LyLu | This compound + Colchicine | Cytotoxic | [22][23] |
| LNCaP | This compound + PSC 833 | Synergistic cytotoxicity | [24] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Prostate Cancer Cell Lines
-
Determine the initial IC50: Culture the parental prostate cancer cell line (e.g., DU-145) and determine the IC50 of this compound using a standard cell viability assay (e.g., MTT).
-
Initial exposure: Treat the parental cells with this compound at a concentration equal to the IC10-IC20 for 48-72 hours.
-
Recovery: Remove the drug-containing medium and allow the surviving cells to recover and repopulate in fresh, drug-free medium.
-
Stepwise dose escalation: Once the cells have reached 70-80% confluency, passage them and re-expose them to a slightly higher concentration of this compound (e.g., 1.5x the previous concentration).
-
Repeat cycles: Repeat the exposure-recovery cycles, gradually increasing the this compound concentration over several months.[2]
-
Establishment of resistant line: A resistant cell line is considered established when it can proliferate in a concentration of this compound that is significantly higher than the IC50 of the parental cells.
-
Validation: Confirm the level of resistance by re-evaluating the IC50 of the resistant cell line and comparing it to the parental line.
-
Maintenance: Culture the resistant cell line in a medium containing a maintenance concentration of this compound (e.g., the IC20 of the resistant line) to maintain the resistant phenotype.
Protocol 2: Western Blot Analysis of β-Tubulin Isotypes
-
Protein extraction: Lyse parental and this compound-resistant prostate cancer cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Protein transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with a primary antibody specific for the β-tubulin isotype of interest (e.g., anti-βIII-tubulin) overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 3: Rhodamine 123 Efflux Assay for Drug Efflux Pump Activity
-
Cell preparation: Harvest parental and this compound-resistant cells and resuspend them in a suitable buffer (e.g., phenol red-free RPMI 1640) at a concentration of 1x10^6 cells/mL.
-
Rhodamine 123 loading: Incubate the cells with Rhodamine 123 (typically 0.5-1 µg/mL) for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Resuspend the cells in fresh, pre-warmed medium and incubate at 37°C for 1-2 hours to allow for drug efflux. For inhibitor studies, include a known efflux pump inhibitor (e.g., verapamil for P-glycoprotein) during the efflux period.
-
Flow cytometry analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A lower fluorescence intensity in the resistant cells compared to the parental cells indicates increased efflux activity.
Mandatory Visualizations
Caption: Signaling pathways in this compound resistance.
Caption: Workflow for generating resistant cell lines.
Caption: Workflow for combination therapy screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to the antimitotic drug this compound is distinct from the multidrug resistant phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increase of beta(III)- and beta(IVa)-tubulin isotopes in human prostate carcinoma cells as a result of this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Association of this compound resistance in human prostatic carcinoma cells with modified patterns of tubulin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. erc.bioscientifica.com [erc.bioscientifica.com]
- 9. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. urotoday.com [urotoday.com]
- 11. mdpi.com [mdpi.com]
- 12. Paclitaxel plus this compound in metastatic hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paclitaxel, this compound, and etoposide in the treatment of hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oral this compound and oral etoposide for hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reversal of multidrug resistance by novel verapamil analogs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reversal mechanism of multidrug resistance by verapamil: direct binding of verapamil to P-glycoprotein on specific sites and transport of verapamil outward across the plasma membrane of K562/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Reversal of multidrug resistance by verapamil and modulation by alpha 1-acid glycoprotein in wild-type and multidrug-resistant Chinese hamster ovary cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of prostate cancer growth by this compound and etoposide: evidence for interaction at the nuclear matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 23. Inhibition of prostate cancer growth by this compound and colchicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synergistic effect of this compound and [3'-keto-Bmtl]-[Val2]-cyclosporine (PSC 833) on the inhibition of androgen receptor phosphorylation in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Estramustine-Induced Side Effects in Laboratory Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the side effects of Estramustine in laboratory animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during preclinical studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Gastrointestinal Toxicity
Question 1: Our mice/rats are experiencing significant weight loss, diarrhea, and decreased food intake after this compound administration. How can we manage these gastrointestinal side effects?
Answer: Gastrointestinal (GI) toxicity is a common side effect of this compound.[1] Proactive management is crucial to maintain animal welfare and the integrity of the study.
Troubleshooting Guide:
-
Dose Reduction: If severe GI distress is observed, a dose reduction of this compound should be the first consideration. The optimal dose reduction will depend on the experimental goals and the severity of the side effects. A reduction of 25-50% can be a starting point, with careful monitoring of both toxicity and anti-tumor efficacy.
-
Supportive Care:
-
Anti-diarrheal Agents: Loperamide can be administered to manage diarrhea. A typical starting dose for rodents is 1-2 mg/kg, administered orally every 8-12 hours. Adjust the dose and frequency based on the severity of the diarrhea.
-
Antiemetic Agents: Maropitant (Cerenia®) is an effective antiemetic in various animal species. For rodents, a subcutaneous dose of 1 mg/kg once daily can be used to control nausea and vomiting.
-
Nutritional Support: Provide highly palatable, energy-dense, and easily digestible food. Wet mash or gel-based diets can improve intake. In severe cases, subcutaneous or intravenous fluid therapy may be necessary to correct dehydration and electrolyte imbalances.
-
-
Monitoring:
-
Monitor body weight, food and water intake, and fecal consistency daily.
-
Perform regular clinical assessments for signs of dehydration (e.g., skin turgor, sunken eyes).
-
| Supportive Care Agent | Animal Model | Dosage | Route of Administration | Frequency |
| Loperamide | Mice, Rats | 1-2 mg/kg | Oral | Every 8-12 hours |
| Maropitant | Mice, Rats | 1 mg/kg | Subcutaneous | Once daily |
| Fluid Therapy (0.9% NaCl) | Mice, Rats | 1-2 mL/100g body weight | Subcutaneous | 1-2 times daily |
Cardiovascular Complications
Question 2: We are concerned about the potential for thromboembolic events and other cardiovascular side effects in our animal models treated with this compound. How can we monitor for and mitigate these risks?
Answer: this compound is associated with an increased risk of thromboembolic and cardiovascular events.[2][3] Careful monitoring and prophylactic measures are recommended, especially in long-term studies.
Troubleshooting Guide:
-
Prophylactic Anticoagulation: For high-risk studies (e.g., long-term administration, use of high doses), prophylactic administration of a low-molecular-weight heparin (LMWH) such as enoxaparin can be considered. A typical prophylactic dose in rodents is 1 mg/kg, administered subcutaneously once or twice daily.
-
Cardiovascular Monitoring:
-
Echocardiography: Perform baseline and periodic echocardiograms to assess cardiac function, including left ventricular ejection fraction and wall motion.[4][5][6][7]
-
Electrocardiography (ECG): Monitor for any arrhythmias or other ECG abnormalities.
-
Blood Pressure: Regularly measure blood pressure using a non-invasive tail-cuff system.
-
-
Clinical Observation: Monitor for clinical signs of thrombosis, such as limb swelling, discoloration, or respiratory distress (indicative of pulmonary embolism).
Experimental Protocol: Monitoring Cardiovascular Function in Mice
-
Animal Preparation: Anesthetize the mouse with isoflurane (1-2% in oxygen). Maintain body temperature at 37°C using a heating pad.
-
Echocardiography:
-
Use a high-frequency ultrasound system with a linear transducer (30-40 MHz).
-
Obtain parasternal long-axis and short-axis views to assess left ventricular dimensions and function.
-
Measure left ventricular internal dimension in diastole (LVIDd) and systole (LVIDs) to calculate fractional shortening (FS) and ejection fraction (EF).
-
-
Data Analysis: Compare post-treatment cardiovascular parameters to baseline values and to a control group.
Hematological Toxicity
Question 3: We have observed a decrease in white blood cell counts (leukopenia) in our rats treated with this compound. What is the recommended course of action?
Answer: While this compound is generally considered to have low myelosuppressive activity compared to other chemotherapeutic agents, leukopenia can occur.[8]
Troubleshooting Guide:
-
Monitoring: Perform complete blood counts (CBCs) at baseline and regularly throughout the study (e.g., weekly). Pay close attention to the absolute neutrophil count (ANC).
-
Dose Modification: If severe neutropenia (ANC < 500/µL) is observed, consider a temporary interruption of this compound treatment or a dose reduction.
-
Supportive Care (if necessary): In cases of severe, prolonged neutropenia with clinical signs of infection, administration of a granulocyte colony-stimulating factor (G-CSF) such as filgrastim can be considered to stimulate neutrophil production. A typical dose for rodents is 5-10 µg/kg/day, administered subcutaneously.
| Parameter | Monitoring Frequency | Actionable Threshold | Intervention |
| Absolute Neutrophil Count (ANC) | Weekly | < 500/µL | Interrupt treatment or reduce dose. Consider G-CSF if clinically indicated. |
Hepatotoxicity
Question 4: Our protocol involves long-term administration of this compound to rats, and we are concerned about potential liver toxicity. What is the best way to monitor for this?
Answer: this compound can be metabolized in the liver and may lead to elevations in liver enzymes.[3] Regular monitoring of liver function is recommended.
Troubleshooting Guide:
-
Blood Chemistry Analysis: Collect blood samples at baseline and at regular intervals (e.g., every 2-4 weeks) for serum chemistry analysis. Key parameters to monitor include:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
-
Histopathology: At the end of the study, or if severe hepatotoxicity is suspected, collect liver tissue for histopathological examination. Look for signs of cellular damage, necrosis, and inflammation.
-
Dose Adjustment: A significant elevation in liver enzymes (e.g., >3 times the upper limit of normal) may warrant a dose reduction or temporary discontinuation of this compound.
Experimental Protocol: Liver Function Monitoring in Rats
-
Blood Collection: Collect approximately 0.5 mL of blood from the saphenous or tail vein into a serum separator tube.
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes.
-
Analysis: Analyze the serum for ALT, AST, ALP, and total bilirubin using a standard veterinary chemistry analyzer.
-
Data Interpretation: Compare the results to baseline values and a control group.
Estrogenic Side Effects
Question 5: We are observing gynecomastia in our male rat models. How can this be managed without compromising the study?
Answer: Gynecomastia is a known estrogenic side effect of this compound.[9]
Troubleshooting Guide:
-
Anti-estrogen Therapy: The selective estrogen receptor modulator (SERM) tamoxifen can be used to manage gynecomastia. A common dose for this purpose in rodents is 1-10 mg/kg, administered orally once daily.[10][11][12][13][14] The lowest effective dose should be used to minimize potential interference with the anti-cancer effects of this compound.
-
Monitoring: Visually assess and palpate the mammary tissue regularly to monitor the progression or regression of gynecomastia.
| Management Strategy | Animal Model | Dosage | Route of Administration | Frequency |
| Tamoxifen | Male Rats | 1-10 mg/kg | Oral | Once daily |
Visualizations
Signaling Pathway of this compound's Antimicrotubule Activity
Caption: this compound's mechanism of action on microtubules.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: Workflow for assessing this compound toxicity in vivo.
References
- 1. Emcyt (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Thromboembolic events with this compound phosphate-based chemotherapy in patients with hormone-refractory prostate carcinoma: results of a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 5. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Echocardiographic Approaches and Protocols for Comprehensive Phenotypic Characterization of Valvular Heart Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murine Echocardiography and Ultrasound Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound phosphate sodium. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mims.com [mims.com]
- 10. UpToDate 2018 [doctorabad.com]
- 11. uspharmacist.com [uspharmacist.com]
- 12. Tamoxifen to treat male pubertal gynaecomastia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Management of physiological gynaecomastia with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. emedicine.medscape.com [emedicine.medscape.com]
Optimizing Estramustine dosage for maximum therapeutic effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Estramustine. The information is designed to address specific issues that may be encountered during pre-clinical and clinical research to help optimize dosage for maximum therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for this compound in clinical studies?
The recommended daily dose of this compound phosphate is 14 mg/kg of body weight, administered orally in 3 or 4 divided doses.[1][2][3] Most patients in U.S. clinical studies have been treated with a dosage range of 10 to 16 mg/kg per day.[2][3] It is advised to treat patients for 30 to 90 days before determining the potential benefits of continued therapy.[2][4]
Q2: How should this compound be administered to ensure optimal absorption?
This compound should be taken at least one hour before or two hours after meals with water.[2][3] It is crucial to avoid simultaneous administration with milk, milk products, or any foods and drugs containing calcium, magnesium, or aluminum (such as antacids), as they can impair drug absorption.[2][3][5]
Q3: What are the primary mechanisms of action of this compound?
This compound has a dual mechanism of action. Firstly, it acts as a mitotic inhibitor by binding to tubulin and/or microtubule-associated proteins, which leads to the depolymerization of microtubules and subsequent cell cycle arrest in the metaphase.[1][6][7][8] Secondly, as a conjugate of estradiol and a nitrogen mustard, it has hormonal effects, reducing androgen levels which are crucial for the growth of prostate cancer cells.[9]
Q4: What are the known metabolites of this compound?
After oral administration, this compound phosphate is dephosphorylated to its active metabolites, this compound and estromustine.[1][6] These are then further metabolized in the liver to estrone and estradiol.[1]
Troubleshooting Guide
Issue 1: Sub-optimal therapeutic effect observed at standard dosage.
-
Possible Cause: Impaired drug absorption.
-
Possible Cause: Drug resistance.
Issue 2: High incidence of adverse events, particularly thromboembolic events.
-
Possible Cause: Patient susceptibility or high dosage.
-
Troubleshooting Step: Carefully screen patients for a history of thrombophlebitis, thrombosis, or thromboembolic disorders.[1] Consider dose reduction or shorter exposure regimens, which have been shown to reduce toxicity.[[“]] Prophylactic anticoagulation with agents like low-dose aspirin can be considered, although its efficacy is not fully established.[[“]]
-
Issue 3: Inconsistent results in in-vitro experiments.
-
Possible Cause: Variability in cell line sensitivity.
-
Troubleshooting Step: Perform dose-response curves for each prostate cancer cell line being used. Research has shown that sensitivity to this compound can vary significantly between different cell lines.[15]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Bioavailability | 44-75% | [1] |
| Time to Peak Plasma Concentration | 2-4 hours | [1] |
| Elimination Half-life (estromustine) | 9-23 hours | [1] |
| Elimination Half-life (estrone) | 16.5 hours | [1] |
| Excretion | Mainly via feces; <1% in urine as conjugated estradiol and estrone | [1] |
Table 2: Dose-Dependent Hormonal Effects of this compound Phosphate
| Daily Dose | Effect on Testosterone Levels | Reference |
| 70 mg | Reduction from ~20 nmol/l to ~0.6 nmol/l | [16] |
| 140 mg | No further significant decrease | [16] |
| 280 mg | No further significant decrease | [16] |
| 560 mg | No further significant decrease | [16] |
This study suggests that the maximal hormonal effect of this compound is achieved at doses lower than those typically recommended for its cytotoxic effects.[16]
Experimental Protocols
Protocol 1: In-Vitro Dose-Response Assay for this compound
-
Cell Culture: Culture human prostate cancer cell lines (e.g., LNCaP, PC-3) in appropriate media and conditions.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve a range of final concentrations.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot a dose-response curve and determine the IC50 (the concentration of drug that inhibits 50% of cell growth).
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: In-vitro dose-response experimental workflow.
References
- 1. mims.com [mims.com]
- 2. drugs.com [drugs.com]
- 3. Emcyt (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Emcyt (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. Pharmacokinetics and pharmacodynamics of this compound phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oncology [pharmacology2000.com]
- 7. This compound phosphate - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 9. What is the mechanism of Estracyt? [synapse.patsnap.com]
- 10. Addition of this compound to chemotherapy and survival of patients with castration-refractory prostate cancer: a meta-analysis of individual patient data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combined therapy of advanced prostatic carcinoma with this compound and prednimustine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news.cancerconnect.com [news.cancerconnect.com]
- 13. The use of this compound phosphate in the modern management of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. researchgate.net [researchgate.net]
- 16. Hormonal effects of different doses of this compound phosphate (Estracyt) in patients with prostatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of Estramustine in experimental buffers
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of Estramustine and its phosphate prodrug in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the difference in solubility between this compound and this compound Phosphate Sodium?
The key difference lies in their salt form and phosphorylation. This compound itself is a lipophilic compound with very low aqueous solubility.[1][2] To overcome this, it is synthesized as this compound Phosphate Sodium, a phosphorylated salt form designed to be water-soluble for oral administration.[3]
-
This compound: A carbamate ester of estradiol and nor-nitrogen mustard, it is practically insoluble in water.[1][2] Its lipophilic nature (LogP ~5.7) means it requires organic solvents for dissolution.[1]
-
This compound Phosphate Sodium (EMP): This is a water-soluble prodrug.[3] The phosphate group is added to make the molecule soluble in water.[3] Once absorbed, it is rapidly dephosphorylated in the body to the active cytotoxic form, this compound.[3][4][5]
For most in vitro experimental work, researchers will use the water-soluble this compound Phosphate Sodium salt.
Q2: I'm using this compound Phosphate Sodium, but it's still precipitating in my cell culture media. What's happening?
This is a common issue that can arise from several factors, even with the water-soluble form:
-
Solvent Shock: If you are preparing a high-concentration stock in a solvent like DMSO and then diluting it rapidly into an aqueous buffer or cell culture medium, the drastic change in solvent polarity can cause the compound to crash out of solution.[6]
-
Exceeding Solubility Limit: While "water-soluble," the solubility is still finite. Adding too much of a concentrated stock to your media can exceed the saturation point, leading to precipitation.
-
Media Composition: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins.[7] Interactions with these components, particularly salts like calcium, can sometimes lead to the formation of insoluble complexes.[8]
-
pH and Temperature: The stability and solubility of many compounds are dependent on pH and temperature.[9][10][11] Changes in the pH of your medium upon adding the drug solution or temperature fluctuations during incubation can affect solubility.
Q3: What is the best solvent for preparing this compound Phosphate Sodium stock solutions?
For this compound Phosphate Sodium, sterile water or phosphate-buffered saline (PBS) are the recommended primary solvents.[3][12][13] If you must use an organic solvent for the non-phosphate form or for specific experimental reasons, Dimethyl sulfoxide (DMSO) is a common choice, though solubility is limited.[13]
Solubility Data for this compound Phosphate Sodium:
| Solvent | Solubility | Reference |
| Water | 50 mg/mL | [12] |
| Water | 65 mg/mL (with sonication) | [14] |
| Water | 100 mg/mL | [12] |
| PBS (pH 7.2) | 10 mg/mL | [13] |
| DMSO | 0.25 mg/mL | [13] |
| DMF | 0.25 mg/mL | [13] |
Note: Solubility can vary between batches and suppliers. It is always best to perform a small-scale test.
Q4: What are the key factors that affect the stability of this compound in solution?
Several factors can impact the chemical and physical stability of this compound in solution:
-
pH: Most drugs have optimal stability within a specific pH range, typically between pH 4 and 8.[10] Extreme acidic or basic conditions can catalyze degradation reactions like hydrolysis.[15]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[9][10] Solutions should be stored at recommended temperatures (e.g., -20°C) to prolong shelf life.
-
Light: Exposure to UV or visible light can cause photodegradation, breaking chemical bonds and reducing the compound's potency.[9] Protecting solutions from light by using amber vials or wrapping tubes in foil is recommended.
-
Oxygen: The presence of oxygen can promote oxidation, leading to degradation.[9]
Troubleshooting Guide
This section provides a systematic approach to resolving solubility issues.
Problem: Precipitate forms immediately upon diluting stock solution into aqueous buffer/media.
This is likely due to "solvent shock" or exceeding the aqueous solubility limit.
Protocol: Optimized Dilution Method
-
Warm the Buffer: Gently warm your destination buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Prepare Stock: Prepare a fresh, concentrated stock of this compound Phosphate Sodium in sterile water or PBS. Ensure it is fully dissolved. Sonication may help.[14]
-
Stepwise Dilution: Instead of adding a small volume of concentrated stock directly into the final large volume of media, perform a serial or stepwise dilution.
-
Vortex Gently: When adding the stock to the buffer, vortex or swirl the buffer gently to ensure rapid and even distribution, minimizing localized high concentrations.
-
Visual Inspection: After each dilution step, visually inspect the solution for any signs of cloudiness or precipitation before proceeding.
Problem: Solution is initially clear but becomes cloudy or forms a precipitate over time.
This suggests compound instability or interaction with media components during incubation.
Protocol: Media Stability Test
-
Prepare a Cell-Free Control: Add your final concentration of this compound to your complete cell culture medium in a separate well or flask without cells.
-
Incubate: Place this cell-free control in the incubator alongside your experiment.
-
Monitor: Periodically check the control for any signs of precipitation over the course of the experiment (e.g., at 2, 6, 12, and 24 hours).
-
Microscopic Examination: If turbidity is observed, examine a small sample under a microscope. Drug precipitates often appear as distinct crystalline structures, which helps to differentiate them from potential bacterial or fungal contamination.[6]
If precipitation occurs in the cell-free control, the issue lies with the compound's stability in the media under your experimental conditions. Consider lowering the final concentration or reducing the incubation time if possible.
Experimental Workflow & Decision Making
The following diagram illustrates a logical workflow for troubleshooting solubility issues.
Mechanism of Action Overview
This compound has a dual mechanism of action, involving both anti-mitotic and anti-androgenic effects.[16][17] This makes it effective in treating hormone-refractory prostate cancer.
-
Anti-mitotic Action: The primary cytotoxic effect of this compound is through its interaction with microtubules, which are essential components of the cell's cytoskeleton involved in cell division.[16][17]
-
It binds to tubulin and/or Microtubule-Associated Proteins (MAPs).[4][5][18]
-
This binding leads to the depolymerization and disruption of microtubules.[12][16]
-
The disruption of the microtubule network arrests the cell cycle in the G2/M phase, ultimately leading to programmed cell death (apoptosis).[4][16]
-
-
Hormonal/Anti-androgenic Action: The estradiol component of the molecule exerts hormonal effects.[17]
The following diagram provides a simplified overview of the anti-mitotic signaling pathway.
References
- 1. This compound | C23H31Cl2NO3 | CID 259331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. drugs.com [drugs.com]
- 5. Oncology [pharmacology2000.com]
- 6. benchchem.com [benchchem.com]
- 7. cellculturedish.com [cellculturedish.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. allanchem.com [allanchem.com]
- 10. Factors affecting stability of drugs | PPTX [slideshare.net]
- 11. mdpi.com [mdpi.com]
- 12. リン酸エストラムスチンナトリウム | Sigma-Aldrich [sigmaaldrich.com]
- 13. caymanchem.com [caymanchem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound phosphate - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Estracyt? [synapse.patsnap.com]
- 18. This compound-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Estramustine-Induced Nausea and Vomiting
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the minimization of Estramustine-induced nausea and vomiting (EINV) in clinical and preclinical studies. The information is based on available research and established principles of chemotherapy-induced nausea and vomiting (CINV) management.
Frequently Asked Questions (FAQs)
Q1: What is the emetogenic potential of this compound?
This compound is generally considered to have a low to minimal emetogenic risk.[1] However, patient-specific factors can influence the incidence and severity of nausea and vomiting.
Q2: What is the primary mechanism of this compound-induced nausea and vomiting?
Preclinical evidence suggests that this compound may induce nausea and vomiting through the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract.[2] This serotonin then activates 5-HT3 receptors on vagal afferent nerves, transmitting signals to the vomiting center in the brainstem.[2][3][4]
Q3: Which antiemetic agents have been studied specifically for this compound?
To date, limited clinical trials have specifically investigated antiemetic strategies for EINV in humans. One key study includes a placebo-controlled trial of prednisolone, which did not demonstrate a significant antiemetic effect.[2] A preclinical study in ferrets showed that the 5-HT3 receptor antagonist, granisetron, was effective in reducing this compound-induced emesis.[2]
Q4: What are the general guidelines for managing low-emetic-risk chemotherapy-induced nausea and vomiting that could be applied to this compound?
For low-emetic-risk chemotherapy, routine prophylaxis with a single antiemetic agent may be considered. Options include a 5-HT3 receptor antagonist (e.g., ondansetron, granisetron) or a dopamine receptor antagonist (e.g., metoclopramide, prochlorperazine).[5][6] Dexamethasone may also be used.[7][8]
Q5: Are there any non-pharmacological strategies to help manage this compound-induced nausea and vomiting?
Yes, several non-pharmacological interventions can be used as adjuncts to antiemetic therapy. These include:
-
Dietary modifications: Eating small, frequent meals, avoiding spicy or fatty foods, and staying hydrated can help.[9]
-
Acupuncture and Acupressure: Some studies suggest these techniques may alleviate CINV.[10]
-
Ginger: Ginger has been used traditionally to relieve nausea.[9]
-
Relaxation techniques and guided imagery: These can help manage anticipatory nausea and reduce the overall burden of symptoms.[11]
Troubleshooting Guides
Issue: Persistent Nausea Despite Prophylaxis
Possible Cause:
-
Individual patient variability in drug metabolism or sensitivity.
-
Development of anticipatory nausea.
-
Suboptimal choice or dosage of antiemetic.
Troubleshooting Steps:
-
Assess Patient-Specific Factors: Review patient history for factors that may increase the risk of CINV, such as age, gender, prior chemotherapy experience, and history of motion sickness.
-
Consider Combination Therapy: For breakthrough nausea, consider adding an agent from a different drug class. For example, if a 5-HT3 receptor antagonist was used for prophylaxis, a dopamine receptor antagonist could be added as a rescue medication.[12][13]
-
Evaluate for Anticipatory Nausea: If nausea occurs before chemotherapy administration, consider behavioral interventions such as relaxation techniques or anxiolytics like lorazepam.[5]
-
Review Dosing and Timing: Ensure that the antiemetic was administered at the appropriate time and dose before the this compound challenge.
Issue: Vomiting Occurs Shortly After this compound Administration
Possible Cause:
-
Acute-onset emesis, potentially due to a rapid release of serotonin.
-
Inadequate prophylactic antiemetic coverage.
Troubleshooting Steps:
-
Optimize Prophylaxis for Subsequent Cycles: Consider a more potent or combination antiemetic regimen for the next cycle. Based on preclinical data for this compound and general CINV guidelines, a 5-HT3 receptor antagonist is a rational choice.[2][14]
-
Rescue Medication: Administer a rescue antiemetic from a different class, such as a dopamine receptor antagonist.[5][15]
-
Hydration: Ensure the patient is adequately hydrated to prevent complications from fluid loss.
Quantitative Data Summary
The following table summarizes the quantitative data from a key clinical trial investigating an antiemetic strategy for this compound-induced nausea and vomiting.
Table 1: Efficacy of Prednisolone for this compound-Induced Nausea and Vomiting [2]
| Treatment Group | Nausea Score (AUC weeks 1-4) | Nausea/Vomiting Score (AUC weeks 1-4) |
| Prednisolone | No significant difference | No significant difference |
| Placebo | No significant difference | No significant difference |
*AUC = Area Under the Curve. Scores were based on patient diaries (Nausea: 0-3, Vomiting: 0-6, Nausea/Vomiting: 0-9). The study concluded no statistically significant antiemetic efficacy of prednisolone.
Experimental Protocols
Protocol: Placebo-Controlled Trial of Prednisolone for EINV
This section details the methodology of a study that investigated the efficacy of prednisolone in managing EINV in patients with advanced prostate cancer.[2]
Objective: To compare the incidence and severity of nausea and vomiting in patients receiving prednisolone versus placebo during this compound treatment.
Study Design: Double-blind, placebo-controlled, randomized trial with a parallel group design.
Participant Population: 67 patients with advanced prostatic cancer and a performance status of ≤ 2.
Intervention:
-
Treatment Group: Prednisolone administered twice daily for 3 weeks. The dosage was tapered from 15 mg/day to 10 mg/day for 3 days, and finally to 5 mg/day for the last 4 days.
-
Control Group: Placebo administered on the same schedule.
-
This compound Phosphate (EMP) Dosing: Two 140 mg capsules daily for the first 3 days, then four capsules daily for 4 days, followed by six capsules daily for 21 days.
Outcome Measures:
-
Nausea and vomiting scores were recorded by patients in a diary.
-
Nausea was scored on a scale of 0-3.
-
Vomiting was scored on a scale of 0-6.
-
A combined nausea/vomiting score was calculated (0-9).
-
The Area Under the Curve (AUC) for these scores was calculated for weeks 1-3 and 1-4.
-
Control of emesis was categorized as complete, moderate, or poor.
Results: The study found no statistically significant differences in the AUCs for nausea or nausea/vomiting scores between the prednisolone and placebo groups.
Signaling Pathways and Experimental Workflows
Chemotherapy-Induced Nausea and Vomiting (CINV) Signaling Pathway
The following diagram illustrates the general signaling pathways involved in CINV, which are thought to be relevant to this compound-induced nausea and vomiting.
Caption: General signaling pathway of chemotherapy-induced nausea and vomiting.
Hypothetical Experimental Workflow for an Antiemetic Trial
The following diagram outlines a potential workflow for a clinical trial designed to evaluate the efficacy of an antiemetic agent for the prevention of this compound-induced nausea and vomiting.
Caption: Hypothetical workflow for a randomized controlled trial of an antiemetic.
References
- 1. A Systematic Review Of Non-Pharmacological/Complementary Methods Of Chemotherapy-Induced Nausea And Vomiting Prevention In Breast Cancer Patients - Journal of Emergency Health Care [intjmi.com]
- 2. Antiemetic efficacy of prednisolone: a placebo-controlled trial in patients with advanced prostatic cancer treated with this compound phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corticosteroids for adult patients with advanced cancer who have nausea and vomiting (not related to chemotherapy, radiotherapy, or surgery) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 5. Chemotherapy-Induced Nausea and Vomiting: Optimizing Prevention and Management [ahdbonline.com]
- 6. Antiemetic therapy options for chemotherapy-induced nausea and vomiting in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corticosteroids in the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uspharmacist.com [uspharmacist.com]
- 9. How to stop nausea caused by cancer treatment | MD Anderson Cancer Center [mdanderson.org]
- 10. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 11. Alternative Methods to Treat Nausea and Vomiting from Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stratified administration of serotonin 5-HT3 receptor antagonists (setrons) for chemotherapy-induced emesis. Economic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
Improving the bioavailability of Estramustine in oral administration models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working to improve the oral bioavailability of Estramustine in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of this compound, and what are the primary limiting factors?
A1: The oral bioavailability of this compound phosphate is incomplete, generally reported to be between 44% and 75%.[1][2] Several factors contribute to this variability and incomplete absorption:
-
Food Effect: Co-administration with food, particularly calcium-containing products like dairy, can significantly decrease the absorption of this compound.[1][3][4] This is due to the formation of insoluble calcium salts with the phosphate group of the molecule.[1][4]
-
First-Pass Metabolism: After absorption, this compound undergoes substantial first-pass metabolism in the liver, which reduces the amount of active drug reaching systemic circulation.[5]
-
Solubility: this compound phosphate sodium is water-soluble, which is a prerequisite for dissolution in the gastrointestinal fluids.[6][7] However, the dephosphorylated active metabolite, this compound, is more lipophilic.
-
P-glycoprotein (P-gp) Efflux: this compound has been shown to be a substrate for the P-glycoprotein efflux pump, which can actively transport the drug out of intestinal cells and back into the lumen, thereby limiting its net absorption.[1][3][5]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several advanced formulation strategies can be explored to overcome the challenges associated with this compound's oral delivery:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.[8][9][10] SEDDS can improve the solubility and absorption of lipophilic drugs and may bypass first-pass metabolism to some extent through lymphatic uptake.[8][11]
-
Liposomal Formulations: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.[12][13] For this compound, liposomes could protect the drug from degradation in the GI tract and enhance its absorption.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at body temperature.[2][9] They offer advantages such as controlled release, protection of the encapsulated drug, and potential for enhanced absorption.
-
Polymeric Nanoparticles: These nanoparticles are prepared from biodegradable polymers and can encapsulate drugs to improve their stability and provide controlled release.[14][15]
-
Co-administration with Permeation Enhancers: These are agents that can transiently and reversibly increase the permeability of the intestinal epithelium, allowing for greater drug absorption.[4][16][17]
Q3: How can I minimize the food effect during my in-vivo experiments with this compound?
A3: To minimize the food effect in your animal models, it is crucial to adhere to a strict fasting protocol. Animals should be fasted overnight (typically 8-12 hours) before oral administration of this compound. Following administration, food should be withheld for a specified period (e.g., 2-4 hours) to ensure that the drug is absorbed without interference. Water should be available ad libitum. When comparing different formulations, it is essential to maintain consistent fasting and feeding schedules across all experimental groups to ensure the reliability of your results.
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability in Preclinical Studies
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing Volume or Technique | Ensure accurate and consistent oral gavage technique. The volume administered should be appropriate for the animal's weight. |
| Inadequate Fasting | Strictly enforce a consistent overnight fasting protocol for all animals before dosing. |
| Formulation Instability | For novel formulations like SEDDS or nanoemulsions, assess their physical and chemical stability under storage conditions and in simulated gastric and intestinal fluids. |
| High First-Pass Metabolism | Consider co-administration with a known inhibitor of the relevant metabolic enzymes (e.g., cytochrome P450) in a pilot study to assess the impact of first-pass metabolism. |
| P-glycoprotein Efflux | Investigate the co-administration of a P-gp inhibitor to determine if efflux is a significant barrier to absorption in your model. |
Issue 2: Difficulty in Formulating this compound into Nano-delivery Systems
| Potential Cause | Troubleshooting Steps |
| Poor Drug Entrapment Efficiency | Optimize the formulation composition. For lipid-based systems, screen different lipids and surfactants for their ability to solubilize this compound. Adjust the drug-to-lipid ratio. |
| Particle Size and Polydispersity Issues | Optimize the formulation and process parameters. For SEDDS, adjust the ratio of oil, surfactant, and co-surfactant. For nanoparticles, modify the homogenization speed, sonication time, or polymer concentration. |
| Formulation Instability (e.g., aggregation, drug leakage) | Incorporate stabilizing agents into the formulation. For liposomes, consider using lipids with higher phase transition temperatures or adding cholesterol. For nanoparticles, optimize the surface charge or add a steric stabilizer. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., oleic acid, Capryol 90), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., Transcutol P, PEG 400).
-
-
Construction of Ternary Phase Diagrams:
-
Based on solubility data, select an oil, surfactant, and co-surfactant.
-
Prepare a series of blank SEDDS formulations with varying ratios of the selected excipients.
-
Visually observe the formation of emulsions upon aqueous dilution to identify the self-emulsifying region.
-
-
Preparation of Drug-Loaded SEDDS:
-
Select an optimized ratio of excipients from the phase diagram.
-
Dissolve this compound in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oil phase and mix until a clear and homogenous solution is obtained.
-
-
Characterization:
-
Determine the particle size, polydispersity index, and zeta potential of the resulting emulsion upon dilution in an aqueous medium.
-
Assess the drug content and encapsulation efficiency.
-
Protocol 2: In-vivo Pharmacokinetic Study in Rats
-
Animal Model:
-
Use male Sprague-Dawley or Wistar rats (200-250 g).
-
-
Experimental Groups:
-
Group 1: this compound suspension in 0.5% carboxymethyl cellulose (Control).
-
Group 2: this compound-loaded SEDDS.
-
-
Dosing and Sample Collection:
-
Fast the rats overnight with free access to water.
-
Administer the formulations orally via gavage at a dose equivalent to 10 mg/kg of this compound.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Extract this compound and its major metabolite, estromustine, from the plasma using a suitable organic solvent.
-
Quantify the drug and metabolite concentrations using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and relative bioavailability using non-compartmental analysis.
-
Quantitative Data Summary
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension (Control) | 350 ± 45 | 4.0 ± 0.5 | 2800 ± 350 | 100 |
| This compound-SEDDS | 850 ± 90 | 2.0 ± 0.3 | 7000 ± 650 | 250 |
| This compound-Liposomes | 600 ± 70 | 3.0 ± 0.4 | 5600 ± 500 | 200 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Visualizations
Caption: Factors affecting the oral bioavailability of this compound.
Caption: Workflow for developing an this compound-loaded SEDDS.
Caption: Simplified signaling pathway for this compound's mechanism of action.
References
- 1. Modulation of P-glycoprotein activity by this compound is limited by binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid Lipid Nanoparticles: An Approach to Improve Oral Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-glycoprotein binding and modulation of the multidrug-resistant phenotype by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption Enhancers: Applications and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of the function of P-glycoprotein by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Interactions Checker - Drugs.com [drugs.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Grand challenges in oral drug delivery [frontiersin.org]
- 9. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid Lipid Nanoparticles as Efficient Drug and Gene Delivery Systems: Recent Breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects | MDPI [mdpi.com]
- 15. Do Polymeric Nanoparticles Really Enhance the Bioavailability of Oral Drugs? A Quantitative Answer Using Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Item - Formulation strategies to improve the efficacy of intestinal permeation enhancers - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 17. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing cardiovascular side effects of Estramustine in research settings
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals investigating the cardiovascular side effects of Estramustine.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects of this compound observed in research and clinical settings?
A: The most significant cardiovascular side effects associated with this compound are thromboembolic events, including deep vein thrombosis (DVT), pulmonary embolism, myocardial infarction, and stroke.[1] Other reported effects include hypertension and fluid retention, which can exacerbate conditions like congestive heart failure.[2][3][4][5] These effects are largely attributed to the estrogenic metabolites of the drug.[2][6]
Q2: What is the proposed mechanism for this compound-induced thromboembolism?
A: The thromboembolic risk is linked to the estrogenic properties of this compound. Estrogenic compounds can alter the balance of hemostasis by affecting plasma proteins related to coagulation.[7] Specifically, treatment with this compound has been shown to decrease levels of antithrombin III, a key inhibitor of coagulation, which may contribute to a prothrombotic state.[7][8][9]
Q3: Are the cardiovascular side effects of this compound dose-dependent?
A: While one might expect a dose-dependent relationship, a meta-analysis of clinical trials found that the dose of this compound administered was not significantly associated with the total risk of thromboembolic events.[1] However, intermittent therapy with lower doses has been noted to improve the overall tolerability of the drug.[6]
Q4: How does the cardiovascular toxicity of this compound compare to conventional estrogen therapy for prostate cancer?
A: Studies have found that the frequency of cardiovascular complications, including ischemic heart disease and venous thromboembolism, is comparable between treatment with this compound phosphate and conventional estrogen therapies like polyestradiol phosphate combined with ethinyl estradiol.[10] However, one study noted that overall cardiovascular toxicity was higher with diethylstilbestrol than with this compound phosphate.[3]
Q5: Can the thromboembolic risks of this compound be mitigated in a research or clinical setting?
A: Yes, concurrent anticoagulant therapy may be beneficial in mitigating thromboembolic risk.[6] The use of low-molecular-weight heparins has been proposed to manage this risk, potentially improving the safety profile of this compound-based regimens.[11]
Troubleshooting Guides
Problem 1: High incidence of spontaneous thrombosis in our this compound-treated animal model.
-
Q: Our rodent model is showing a higher-than-expected rate of spontaneous thrombosis, complicating our primary endpoints. What could be the cause and how can we address this?
-
A: Possible Cause: This is a known, clinically relevant side effect of this compound due to its estrogenic effects on coagulation factors.[7][8] Rodent models can be particularly sensitive to these prothrombotic changes.
-
Troubleshooting Steps:
-
Review Dosing: While clinical data suggests a lack of clear dose-dependency for thromboembolic events, preclinical models may show different kinetics.[1] Consider a dose-response study to find a therapeutic window with fewer severe events.
-
Prophylactic Anticoagulation: Introduce a low-molecular-weight heparin (LMWH) co-administration arm in your study. This approach has been suggested for clinical use and may prevent confounding thrombotic events in your model.[11]
-
Monitor Hemostatic Parameters: Collect blood samples to analyze key coagulation markers like antithrombin III, fibrinogen, and prothrombin time.[8][9] This can provide mechanistic insight into the events you are observing.
-
Refine Animal Model: Ensure the chosen animal strain is appropriate and not predisposed to thrombosis. Review husbandry and handling procedures to minimize stress, which can also influence coagulation.
-
-
Problem 2: Inconsistent results in our in vitro cardiomyocyte cytotoxicity assays with this compound.
-
Q: We are using human iPSC-derived cardiomyocytes to test this compound's direct cardiotoxicity, but the cell viability results are highly variable between experiments. What factors should we investigate?
-
A: Possible Cause: this compound's primary cardiovascular toxicity is thromboembolic rather than direct cardiomyocyte death.[1][12] However, in vitro variability can arise from several factors.
-
Troubleshooting Steps:
-
Confirm Drug Stability: this compound phosphate is water-soluble, but its stability in your specific cell culture medium over the course of the experiment should be confirmed. Ensure fresh preparations for each experiment.
-
Assess Assay Type: Standard cytotoxicity assays like MTT or LDH release measure metabolic activity and membrane integrity, respectively.[13] this compound's effects might be more subtle. Consider assays for oxidative stress (ROS production) or mitochondrial membrane potential, as these are common mechanisms of drug-induced cardiotoxicity.[13][14]
-
Culture Model: Monolayer (2D) cultures of cardiomyocytes may not fully recapitulate the in vivo environment.[15] If variability persists, consider using 3D cardiac spheroids or tissues, which can provide more robust and physiologically relevant data.[13][15]
-
Control for Estrogenic Effects: The observed effects may be mediated through estrogen receptors on cardiomyocytes. Include an estrogen receptor antagonist (e.g., ICI 182780) as a control arm to determine if the effects are receptor-mediated.[16]
-
-
Data Presentation: Summary of Cardiovascular Events
Table 1: Incidence of Cardiovascular Adverse Events in this compound Phosphate Clinical Trials
| Adverse Event | Incidence Rate (%) | Notes |
| Thromboembolic Events (Overall) | 7% (95% CI, 5-11%) | Meta-analysis of 23 studies (n=896).[1] |
| Deep Vein Thrombosis (DVT) | 6% (95% CI, 4-9%) | The most common type of thromboembolic event.[1] |
| Cardiovascular Events (General) | 6 - 14% | Reported range in combination therapy trials.[6] |
| Edema | 17 - 19% | A common side effect, likely due to estrogenic fluid retention.[4][6] |
| Myocardial Infarction | ~1 - 3% | Reported in comparative safety data.[4] |
| Pulmonary Embolism | ~2 - 5% | Reported in comparative safety data.[4] |
| Hypertension | May occur | Blood pressure should be monitored periodically.[2] |
Table 2: Reported Impact of this compound on Hemostatic Parameters
| Parameter | Effect | Implication |
| Antithrombin III | Decrease | Reduced inhibition of coagulation, implying a thrombogenic effect.[7][8][9] |
| Fibrinogen | Decrease | [8][9] |
| Orosomucoid & Haptoglobin | Decrease | [7] |
| Alpha-1-antitrypsin | Increase | [7] |
| Platelet Aggregation | No significant increase | Compared to treatment with polyestradiolphosphate + ethinylestradiol, which did increase aggregation.[17] |
Visualizations: Pathways and Workflows
Caption: Proposed mechanism of this compound-induced thromboembolism.
Caption: Experimental workflow for preclinical cardiovascular assessment.
Key Experimental Protocols
Protocol 1: In Vivo Assessment of Thrombosis in a Murine Model (FeCl₃-Induced Carotid Artery Injury)
This protocol is designed to evaluate the prothrombotic potential of this compound in a research setting.
-
Animal Model & Treatment:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
Administer this compound (e.g., 10-20 mg/kg/day, oral gavage) or vehicle control for a predetermined period (e.g., 14-28 days) to establish a steady-state drug exposure. Include a positive control group (e.g., known prothrombotic agent) if necessary.
-
-
Surgical Procedure:
-
Anesthetize the mouse (e.g., isoflurane inhalation).
-
Make a midline cervical incision and carefully expose the left common carotid artery, isolating it from the vagus nerve.
-
Place a small doppler flow probe around the artery to monitor blood flow continuously.
-
-
Thrombosis Induction:
-
Apply a small piece of filter paper (1x2 mm) saturated with Ferric Chloride (FeCl₃, 10% solution) to the adventitial surface of the artery for 3 minutes. FeCl₃ induces endothelial injury, initiating a thrombotic cascade.
-
After 3 minutes, remove the filter paper and rinse the area with saline.
-
-
Endpoint Measurement:
-
Continuously monitor blood flow using the doppler probe.
-
The primary endpoint is the time to occlusion , defined as the time from FeCl₃ application until blood flow ceases completely (flow < 10% of baseline) for a sustained period (e.g., 1 minute).
-
A pre-defined cutoff time (e.g., 30-60 minutes) should be set, after which non-occluded vessels are recorded as such.
-
-
Data Analysis:
-
Compare the time to occlusion between the vehicle, this compound, and any other treatment groups using a Kaplan-Meier survival analysis. A significantly shorter time to occlusion in the this compound group indicates a prothrombotic effect.
-
Protocol 2: In Vitro Cardiomyocyte Viability Assay (LDH Release)
This protocol assesses direct cytotoxicity of this compound on cardiomyocytes by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Culture:
-
Plate human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) in a 96-well plate at a density that forms a confluent, spontaneously beating monolayer.
-
Allow cells to equilibrate in culture for at least 48-72 hours before compound addition.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO or saline) and a positive control for cytotoxicity (e.g., 1% Triton X-100 for maximum LDH release).
-
Carefully remove the old medium from the cells and add the compound-containing medium.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).
-
-
LDH Measurement:
-
At the end of the incubation, carefully collect a sample of the cell culture supernatant from each well. Avoid disturbing the cell layer.
-
Use a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Briefly, the supernatant is mixed with the assay reagent (containing lactate, NAD+, and a tetrazolium salt) and incubated in the dark. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance of the formazan product using a plate reader at the specified wavelength (typically ~490 nm).
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration using the following formula: % Cytotoxicity = 100 * (Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)
-
Experimental LDH: Absorbance from drug-treated wells.
-
Spontaneous LDH: Absorbance from vehicle control wells.
-
Maximum LDH: Absorbance from Triton X-100 treated wells.
-
-
Plot the % cytotoxicity against the log of the this compound concentration to determine the EC₅₀ value.
-
References
- 1. Thromboembolic events with this compound phosphate-based chemotherapy in patients with hormone-refractory prostate carcinoma: results of a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Cardiovascular side effects of diethylstilbestrol, cyproterone acetate, medroxyprogesterone acetate and this compound phosphate used for the treatment of advanced prostatic cancer: results from European Organization for Research on Treatment of Cancer trials 30761 and 30762 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emcyt (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. reference.medscape.com [reference.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of ethinyl oestradiol/polyoestradiol phosphate and this compound phosphate on some proteins related to haemostasis in prostatic carcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blood coagulation studies in patients with advanced carcinoma of the prostate treated with 2,6-cis-diphenylhexamethylcyclotetrasiloxane or this compound-17-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Cardiovascular complications to treatment of prostate cancer with this compound phosphate (Estracyt) or conventional estrogen. A follow-up of 212 randomized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The use of this compound phosphate in the modern management of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Cardiotoxicity of Anticancer Drugs: Molecular Mechanisms and Strategies for Cardioprotection [frontiersin.org]
- 13. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 14. dovepress.com [dovepress.com]
- 15. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Estrogen Alleviates Myocardial Ischemia–Reperfusion Injury by Inhibiting NLRP3 Inflammasome-Mediated Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The influence of treatment with estrogens and this compound phosphate on platelet aggregation and plasma lipoproteins in non-disseminated prostatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Estramustine Combination Therapy Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of Estramustine combination therapy protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound, and how does it synergize with other chemotherapeutic agents?
This compound exerts its primary anticancer effect by disrupting microtubule structure and function. It binds to microtubule-associated proteins (MAPs) and tubulin, leading to the disassembly of microtubules.[1][2][3] This disruption of the microtubule network results in mitotic arrest and induction of apoptosis.[4][5]
Synergy with other agents, particularly taxanes (e.g., docetaxel, paclitaxel) and vinca alkaloids (e.g., vinblastine), is achieved through complementary disruption of microtubule dynamics. While taxanes stabilize microtubules and prevent their disassembly, this compound has a destabilizing effect.[6] The combination of these opposing actions creates a "mitotic catastrophe" that is more potent than either agent alone.[6] Synergy with topoisomerase inhibitors like etoposide is thought to involve interactions at the nuclear matrix, enhancing the inhibition of DNA synthesis.[7]
Q2: What are the most common combination therapies with this compound that have been investigated?
Clinical and preclinical studies have primarily focused on combining this compound with other cytotoxic agents for the treatment of hormone-refractory prostate cancer. The most extensively studied combinations include:
-
This compound + Docetaxel: This combination has shown improved overall survival compared to standard therapies in some studies.[8]
-
This compound + Vinblastine: This combination of two microtubule inhibitors with distinct mechanisms has demonstrated significant activity in hormone-refractory prostate cancer.[9]
-
This compound + Etoposide: This oral combination has been explored for its potential synergistic effects on inhibiting prostate cancer growth.[10][11]
-
This compound + Paclitaxel: Preclinical data suggest greater than additive effects on inhibiting cell survival.[6]
Q3: What are the key considerations for designing in vitro synergy experiments with this compound?
When designing in vitro synergy studies, it is crucial to:
-
Determine the IC50 of each drug individually: This is essential for selecting the appropriate concentration ranges for combination studies.[12]
-
Use a fixed-ratio or non-fixed-ratio drug combination design: The Chou-Talalay method can accommodate both designs for calculating the Combination Index (CI).[13][14]
-
Select appropriate cell lines: Prostate cancer cell lines such as DU-145 and PC-3 are commonly used.[3][15]
-
Choose a suitable viability/cytotoxicity assay: MTT, MTS, and clonogenic assays are standard methods.[10][16][17]
-
Employ a robust method for synergy analysis: The Chou-Talalay method, which calculates a Combination Index (CI), is the gold standard for quantifying synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[13][18][19]
Troubleshooting Guides
In Vitro Experimentation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Drug Precipitation in Culture Media | Poor solubility of this compound or the combination agent, especially at high concentrations. Interaction with components of the culture medium (e.g., proteins in FBS). pH of the medium. | 1. Solubility Testing: Before the experiment, test the solubility of each drug and the combination in the specific cell culture medium to be used.[20] 2. Stock Solution Preparation: Prepare high-concentration stock solutions in an appropriate solvent (e.g., DMSO) and then dilute to the final concentration in the medium.[21] 3. Serial Dilution: Perform serial dilutions to reach the final concentration, ensuring thorough mixing at each step.[22] 4. pH Adjustment: Ensure the pH of the final drug-containing medium is within the optimal range for both drug stability and cell viability (typically 7.2-7.4).[23] 5. Reduce Serum Concentration: If possible, reduce the serum concentration in the medium during drug treatment.[21] |
| Inconsistent or Non-reproducible Synergy Results | Inaccurate determination of IC50 values. Pipetting errors leading to incorrect drug concentrations. Cell plating inconsistencies. Contamination of cell cultures. Instability of drugs in the culture medium over the incubation period. | 1. Re-evaluate IC50s: Accurately determine the IC50 for each drug in the specific cell line and assay conditions.[12] 2. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 3. Consistent Cell Seeding: Use a consistent cell seeding density and ensure even distribution of cells in the wells. 4. Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination. 5. Drug Stability Assessment: If long incubation times are used, assess the stability of the drugs in the culture medium over time using methods like HPLC.[20] Consider replenishing the medium with fresh drug during long-term experiments.[21] |
| Unexpected Cell Morphology Changes | Cytoskeletal disruption caused by this compound. Off-target effects of the drug combination. | 1. Microscopic Examination: Regularly observe cell morphology under a microscope. This compound is known to cause microtubule disassembly, which can lead to changes in cell shape.[15] 2. Immunofluorescence Staining: Perform immunofluorescence staining for key cytoskeletal components (e.g., tubulin) to visualize drug-induced changes. 3. Dose-Response Evaluation: Assess if the morphological changes are dose-dependent for each drug and the combination. |
In Vivo Experimentation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Tumor Engraftment or Growth in Xenograft Models | Unhealthy or insufficient number of cells injected. Suboptimal injection site or technique. Immune rejection of tumor cells (if using immunocompetent mice). | 1. Cell Viability Check: Ensure high viability of cells before injection. 2. Optimize Cell Number: Titrate the number of cells injected to find the optimal number for consistent tumor formation. 3. Injection Technique: For subcutaneous models, inject into the flank. For orthotopic models, ensure precise injection into the prostate.[24] 4. Use Immunocompromised Mice: Use appropriate immunocompromised mouse strains (e.g., NOD-SCID) for human xenografts.[24] |
| High Toxicity and Morbidity in Animals | Drug dosage is too high. Adverse drug-drug interactions. Off-target toxicity. | 1. Dose-Escalation Study: Perform a dose-escalation study for the single agents and the combination to determine the maximum tolerated dose (MTD). 2. Monitor Animal Health: Closely monitor animal weight, behavior, and overall health. Implement a clear endpoint for euthanasia if severe toxicity is observed. 3. Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to understand the drug levels in the animals. |
| Variability in Tumor Response | Tumor heterogeneity. Inconsistent drug administration. | 1. Tumor Size at Treatment Start: Start treatment when tumors reach a consistent, pre-determined size. 2. Randomization: Randomize animals into treatment groups. 3. Consistent Dosing: Ensure accurate and consistent drug administration (e.g., oral gavage, intraperitoneal injection) at the same time each day. |
Data Presentation
Table 1: Summary of Preclinical Data for this compound Combination Therapies
| Combination | Cell Line | Assay | Key Findings | Reference(s) |
| This compound + Paclitaxel | DU-145, PC-3 | Cell Survival | Greater than additive effects on inhibition of cell survival. | [6] |
| This compound + Etoposide | MAT-LyLu, PC-3 | Growth Inhibition | Synergistic inhibition of cell growth. | [7] |
| This compound + Vinblastine | - | Microtubule Dynamics | Additive antimicrotubule effects in vitro. | [9] |
| This compound + Colchicine | MAT-LyLu, PC-3 | Cytotoxicity | Cytotoxic in clinically achievable concentrations. | [15] |
Table 2: Summary of Clinical Data for this compound Combination Therapies
| Combination | Cancer Type | Key Efficacy Endpoints | Key Toxicity Endpoints | Reference(s) |
| This compound + Docetaxel | Hormone-Refractory Prostate Cancer | Increased PSA response rates, improved quality of life, and increased median patient survival. | Increased risk of thromboembolic events. | [8][25] |
| This compound + Vinblastine | Hormone-Refractory Prostate Cancer | PSA decrease of ≥50% in 61.1% of patients. | - | [9] |
| This compound + Etoposide | Hormone-Refractory Prostate Cancer | ≥50% decrease in PSA in 54% of patients. | - | [10][11] |
| This compound + Mitoxantrone | Hormone-Refractory Prostate Cancer | >50% reduction in serum PSA in 50% of patients. Median survival of 15 months. | Neutropenia, thrombocytopenia. | [26] |
| This compound + Paclitaxel | Hormone-Refractory Prostate Cancer | PSA responses of 50% to 70%. | - | [27] |
Experimental Protocols
Cell Viability (MTT) Assay for Synergy Analysis
This protocol is adapted for determining the synergistic effects of this compound in combination with another chemotherapeutic agent (Drug B) using the Chou-Talalay method.[13][16][17][28][29]
Materials:
-
Prostate cancer cell lines (e.g., DU-145, PC-3)
-
Complete cell culture medium
-
This compound and Drug B
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation:
-
Prepare stock solutions of this compound and Drug B in a suitable solvent (e.g., DMSO).
-
Determine the IC50 of each drug individually by treating cells with a range of concentrations for the desired incubation period (e.g., 48 or 72 hours).
-
-
Combination Treatment:
-
Based on the individual IC50 values, prepare a matrix of drug concentrations. A common approach is to use a fixed ratio of the two drugs based on their IC50s (e.g., IC50 of Drug A : IC50 of Drug B).
-
Treat cells with single agents and the drug combinations at various concentrations. Include vehicle-treated control wells.
-
-
Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
Clonogenic Assay
This assay assesses the long-term effect of drug treatment on the ability of single cells to form colonies.[10][30][31][32][33]
Materials:
-
Prostate cancer cell lines
-
Complete cell culture medium
-
This compound and combination drug
-
6-well plates or culture dishes
-
Crystal violet staining solution (0.5% crystal violet in methanol/water)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate a known number of cells into 6-well plates. The number of cells should be optimized to yield a countable number of colonies after treatment.
-
Drug Treatment: Allow cells to adhere overnight, then treat with single agents or combinations for a defined period (e.g., 24 hours).
-
Incubation: After treatment, replace the drug-containing medium with fresh medium and incubate for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining:
-
Wash the plates with PBS.
-
Fix the colonies with a solution like methanol or 4% paraformaldehyde.
-
Stain the colonies with crystal violet solution.
-
-
Colony Counting:
-
Wash the plates to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Analyze the data for synergy using appropriate models.
-
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the effects of this compound on the microtubule network.[3][15]
Materials:
-
Cells grown on coverslips
-
Microtubule-stabilizing buffer (MTSB)
-
Formaldehyde
-
Triton X-100
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound, the combination drug, or vehicle control for the desired time.
-
Fixation:
-
Rinse cells with MTSB.
-
Fix with 3% formaldehyde in MTSB.
-
Extract with 0.5% Triton X-100 in MTSB.
-
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate with the primary antibody against α-tubulin.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
-
Counterstaining and Mounting:
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
-
Imaging: Visualize the microtubule network using a fluorescence microscope.
Mandatory Visualizations
References
- 1. Establishment and characterization of patient-derived xenografts for hormone-naïve and castrate-resistant prostate cancers to improve treatment modality evaluation | Aging [aging-us.com]
- 2. Spindle checkpoint function and cellular sensitivity to antimitotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrotubule effects of this compound, an antiprostatic tumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug-induced apoptosis by anti-microtubule agent, this compound phosphate on human malignant glioma cell line, U87MG; in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Combined antimicrotubule activity of this compound and taxol in human prostatic carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The use of this compound phosphate in the modern management of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase II study of this compound and vinblastine, two microtubule inhibitors, in hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. researchgate.net [researchgate.net]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunofluorescent studies of the anti-microtubule effects of the anti-cancer drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. punnettsquare.org [punnettsquare.org]
- 19. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - Shi - Translational Andrology and Urology [tau.amegroups.org]
- 25. combosyn.com [combosyn.com]
- 26. Addition of this compound to chemotherapy and survival of patients with castration-refractory prostate cancer: a meta-analysis of individual patient data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. cancernetwork.com [cancernetwork.com]
- 28. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 30. researchgate.net [researchgate.net]
- 31. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. m.youtube.com [m.youtube.com]
- 33. youtube.com [youtube.com]
Navigating Acquired Resistance to Estramustine: A Technical Support Resource
Welcome to the technical support center for researchers investigating acquired resistance to Estramustine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound (EM) is a conjugate of estradiol and nornitrogen mustard. It functions as an antimicrotubule agent, depolymerizing microtubules by binding to tubulin and microtubule-associated proteins (MAPs).[1] This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and can induce apoptosis.[2]
Q2: Is this compound resistance the same as the classic multidrug resistance (MDR) phenotype?
No, this compound resistance is distinct from the classic MDR phenotype.[1][2] Studies have shown that this compound-resistant cell lines do not typically exhibit cross-resistance to drugs like vinblastine, taxol, or adriamycin, which are associated with the MDR phenotype.[2] Furthermore, these resistant lines often do not show elevated expression of P-glycoprotein (MDR1).[2]
Q3: What are the known molecular mechanisms of acquired resistance to this compound?
Acquired resistance to this compound is multifactorial. Key mechanisms include:
-
Alterations in Tubulin and Microtubule-Associated Proteins (MAPs): Changes in the expression pattern of tubulin isotypes and alterations in the expression and phosphorylation status of MAPs, such as tau, can reduce the drug's ability to depolymerize microtubules.[1]
-
Decreased Drug Accumulation: Some resistant cell lines exhibit reduced intracellular concentrations of this compound. This can be due to decreased uptake or increased efflux of the drug.[2][3]
-
Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to circumvent the effects of this compound-induced cell cycle arrest and apoptosis.
Q4: Can this compound be used in combination with other chemotherapeutic agents?
Yes, this compound has been shown to be effective in combination with other chemotherapy drugs, particularly taxanes like docetaxel and paclitaxel, in hormone-refractory prostate cancer.[4][5][6] It has also been studied in combination with vinblastine and etoposide.[7][8]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cytotoxicity assays.
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for each experiment. Over- or under-confluent cells can exhibit altered drug sensitivity. |
| Drug Stability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Incubation Time | Ensure a consistent incubation time with the drug. A standard duration of 48-72 hours is common, but this may need to be optimized for your specific cell line. |
| Cell Line Integrity | Regularly perform cell line authentication to ensure you are working with the correct cells. Genetic drift can occur with high passage numbers, leading to changes in drug sensitivity. |
Problem 2: this compound-sensitive parental cell line shows unexpected resistance.
| Possible Cause | Troubleshooting Steps |
| Mycoplasma Contamination | Test your cell culture for mycoplasma contamination. Mycoplasma can alter cellular metabolism and drug response. |
| Serum Lot Variation | Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and hormones that may affect cell growth and drug sensitivity. Test a new lot of FBS before using it in critical experiments. |
| Development of a Resistant Subpopulation | Even in a "sensitive" parental line, a small subpopulation of resistant cells may exist. If you observe a gradual increase in resistance, consider single-cell cloning to isolate and characterize sensitive and resistant populations. |
Problem 3: Difficulty in establishing a stable this compound-resistant cell line.
| Possible Cause | Troubleshooting Steps |
| Drug Concentration Too High | Start with a low concentration of this compound (e.g., the IC25 or IC50 of the parental line) and gradually increase the concentration in a stepwise manner over several weeks or months. |
| Insufficient Recovery Time | Allow cells to recover and repopulate between drug treatments. Continuous high-dose exposure may lead to widespread cell death rather than the selection of resistant clones. |
| Heterogeneous Population | The parental cell line may be highly heterogeneous, with very few cells capable of developing resistance. Consider starting with a clonally-derived parental population. |
Data Presentation
Table 1: Experimentally Observed Resistance Levels in DU 145 Human Prostatic Carcinoma Cell Lines
| Cell Line | Fold Resistance to this compound | Cross-Resistance to Vinblastine | Cross-Resistance to Taxol | Cross-Resistance to Adriamycin | P-glycoprotein mRNA Expression |
| EMR 4 | ~3-fold | No | No | No | Not Elevated |
| EMR 9 | ~3-fold | No | No | No | Not Elevated |
| EMR 12 | ~3-fold | No | No | No | Not Elevated |
Data synthesized from studies on this compound-resistant DU 145 cells.[2]
Table 2: Clinical Trial Data on this compound Combination Therapy in Hormone-Refractory Prostate Cancer
| Combination Therapy | PSA Response Rate (≥50% decrease) |
| This compound + Paclitaxel | 50% - 70% |
| This compound + Docetaxel | > 50% |
| This compound + Vinblastine | 61.1% |
| This compound + Etoposide | 54% |
Data compiled from various clinical studies.[4][7][8]
Experimental Protocols
Protocol 1: Development of an this compound-Resistant Cell Line
-
Parental Cell Line Culture: Culture the parental cancer cell line (e.g., DU 145) in standard growth medium until it reaches approximately 70-80% confluency.
-
Initial Drug Exposure: Expose the cells to a starting concentration of this compound equal to the IC50 of the parental line.
-
Monitoring and Media Changes: Monitor the cells daily. Replace the drug-containing medium every 2-3 days. Expect significant cell death initially.
-
Recovery and Repopulation: Once a small population of surviving cells begins to proliferate, remove the drug-containing medium and allow the cells to recover in standard growth medium until they reach 70-80% confluency.
-
Stepwise Dose Escalation: Re-expose the recovered cell population to a slightly higher concentration of this compound (e.g., 1.5-2 times the previous concentration).
-
Repeat Cycles: Repeat steps 3-5 for several months, gradually increasing the this compound concentration.
-
Isolation of Resistant Clones: Once a population of cells is able to proliferate in a significantly higher concentration of this compound compared to the parental line, isolate single-cell clones by limiting dilution or cell sorting.
-
Characterization of Resistant Clones: Characterize the resistant clones by determining their IC50 for this compound and assessing the expression of key resistance-associated proteins.
Protocol 2: Drug Efflux Assay
-
Cell Seeding: Seed both parental (sensitive) and this compound-resistant cells in a multi-well plate at an equal density and allow them to adhere overnight.
-
Drug Loading: Incubate the cells with a fluorescent substrate of an efflux pump (e.g., Calcein-AM) or with radiolabeled this compound for a specified period (e.g., 30-60 minutes).
-
Washing: Gently wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug or substrate.
-
Efflux Period: Add fresh, drug-free medium to the cells and incubate for various time points (e.g., 0, 15, 30, 60 minutes).
-
Quantification of Intracellular Drug: At each time point, lyse the cells and measure the intracellular fluorescence or radioactivity.
-
Data Analysis: Plot the intracellular drug concentration against time. A faster decrease in the intracellular drug concentration in the resistant cells compared to the parental cells indicates increased drug efflux.
Visualizations
Caption: this compound's mechanism of action and key resistance pathways.
Caption: A typical experimental workflow for characterizing this compound resistance.
References
- 1. This compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to the antimitotic drug this compound is distinct from the multidrug resistant phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to the antimitotic drug this compound is distinct from the multidrug resistant phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Addition of this compound to chemotherapy and survival of patients with castration-refractory prostate cancer: a meta-analysis of individual patient data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of this compound phosphate in the modern management of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Phase II study of this compound and vinblastine, two microtubule inhibitors, in hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Radiosensitizing Effects of Estramustine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the radiosensitizing effects of Estramustine in experimental settings.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism by which this compound exerts its radiosensitizing effects?
This compound's primary radiosensitizing mechanism is the disruption of microtubule dynamics. By binding to tubulin and microtubule-associated proteins (MAPs), this compound interferes with the proper formation and function of the mitotic spindle.[1][2][3] This disruption leads to an arrest of cancer cells in the G2/M phase of the cell cycle.[4][5] Cells in the G2/M phase are known to be more sensitive to the cytotoxic effects of ionizing radiation, thus enhancing the overall therapeutic effect.
2. How does this compound-induced G2/M arrest lead to radiosensitization?
The G2/M checkpoint is a critical control point in the cell cycle that ensures the cell is ready for mitosis. By arresting cells in this phase, this compound effectively synchronizes a population of tumor cells in a radiosensitive state. When radiation is administered to this synchronized population, a greater proportion of cells are susceptible to DNA damage-induced cell death. The disruption of microtubule-kinetochore attachments by this compound activates the spindle assembly checkpoint (SAC), leading to mitotic arrest and, subsequently, apoptosis.[4][6]
3. What are the key experimental readouts to confirm the radiosensitizing effect of this compound?
The two primary experimental readouts are:
-
Clonogenic Survival Assay: This is the gold standard for assessing radiosensitivity. It measures the ability of single cells to proliferate and form colonies after treatment with this compound and radiation. A decrease in the surviving fraction of cells treated with the combination compared to radiation alone indicates radiosensitization.
-
Cell Cycle Analysis by Flow Cytometry: This technique is used to quantify the percentage of cells in different phases of the cell cycle. A significant increase in the G2/M population after this compound treatment confirms the drug's mechanism of action and provides a rationale for its radiosensitizing potential.[5]
4. Should this compound be administered before or after irradiation?
For optimal radiosensitization, this compound should be administered before irradiation.[4] Pre-treatment allows the drug to accumulate in the cells and induce G2/M arrest, thereby maximizing the population of radiosensitive cells at the time of radiation exposure. Studies have shown that no significant radiosensitization is observed when cells are exposed to the drug after irradiation.[4]
Troubleshooting Guides
Issue 1: Inconsistent or No G2/M Arrest Observed in Flow Cytometry
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing G2/M arrest in your specific cell line. Concentrations can vary significantly between cell types. |
| Insufficient Incubation Time | The time required to induce G2/M arrest can vary. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal pre-incubation duration. |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to this compound. This can be due to alterations in tubulin isotypes or changes in the expression of microtubule-associated proteins.[1] Consider screening different cell lines or investigating mechanisms of resistance. |
| Improper Cell Handling | Ensure gentle cell handling during harvesting and staining to avoid cell lysis and artifacts. Do not vortex cells vigorously.[7] |
| Incorrect Flow Cytometer Settings | Use a low flow rate for acquisition to improve resolution between cell cycle phases. Ensure proper compensation and gating strategies are employed.[7] |
Issue 2: High Variability in Clonogenic Survival Assay Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure accurate cell counting and uniform seeding density across all plates. Variation in the initial number of cells will lead to variability in colony formation. |
| Cell Clumping | Ensure a single-cell suspension is achieved before plating. Gently pipette to break up clumps. Cell aggregates can lead to an overestimation of survival. |
| Edge Effects in Multi-well Plates | To minimize edge effects, consider not using the outer wells of the plate or ensure uniform media volume and evaporation control. |
| Inadequate Incubation Period | Allow sufficient time for colonies to form (typically 10-14 days). Prematurely ending the experiment can lead to undercounting of smaller colonies. A colony is generally defined as a cluster of at least 50 cells. |
| Subjectivity in Colony Counting | Establish clear, consistent criteria for what constitutes a countable colony. If possible, have the same person count all plates for an experiment, or use an automated colony counter. |
Issue 3: Unexpected Cytotoxicity with this compound Alone
| Potential Cause | Troubleshooting Steps |
| High Drug Concentration | The goal of a radiosensitization experiment is to use a drug concentration that has minimal cytotoxicity on its own but enhances the effect of radiation. Perform a dose-response curve for this compound alone to determine a non-toxic or minimally toxic concentration for your experiments. |
| Prolonged Incubation | Long exposure to even low concentrations of this compound can lead to significant cell death. Optimize the incubation time to achieve G2/M arrest without excessive cytotoxicity. |
| Cell Line Sensitivity | Different cell lines have varying sensitivities to this compound. What is non-toxic for one cell line may be highly toxic for another.[8] |
Data Presentation
Table 1: In Vitro Radiosensitizing Effects of this compound on Various Cancer Cell Lines
| Cell Line | This compound Concentration | Radiation Dose (Gy) | Effect Observed | Sensitizer Enhancement Ratio (SER) / Dose Modifying Factor (DMF) | Reference |
| DU-145 (Prostate) | 5 µg/mL | 2 | 40% loss of clonogenic ability (vs. 22% with radiation alone) | DMF at 0.1 survival = 0.77 (23% sensitization) | [9] |
| Glioblastoma Cells | 10 µM (24h pre-treatment) | Not specified | 100% increase in G2/M fraction | Potentiation factor as high as 8.5 | [9] |
| DU-145, MCF-7, U-251 | Not specified | Not specified | Enhanced radiation-induced cytotoxicity | Enhancement ratios: 1.3 - 1.6 at 10% survival | [4] |
| 251-MG, 105-MG (Glioma) | Not specified | 2 (fractionated) | Additive effect leading to 2-3 to 5-10 log increase in cell kill with 30 fractions | Not specified | [5] |
Experimental Protocols
1. Clonogenic Survival Assay
This protocol is a generalized procedure and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest exponentially growing cells and prepare a single-cell suspension.
-
Count the cells accurately using a hemocytometer or automated cell counter.
-
Plate a predetermined number of cells into 6-well plates or T25 flasks. The number of cells seeded will depend on the expected toxicity of the treatment (higher toxicity requires more cells).
-
-
This compound Treatment:
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentration of this compound or vehicle control for the predetermined optimal pre-incubation time.
-
-
Irradiation:
-
Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
-
Colony Formation:
-
After irradiation, carefully wash the cells with PBS and replace the media with fresh growth medium.
-
Incubate the plates for 10-14 days, or until colonies are visible and contain at least 50 cells.
-
-
Staining and Counting:
-
Aspirate the media and wash the colonies with PBS.
-
Fix the colonies with a solution such as methanol:acetic acid (3:1) for 10-15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30-60 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
Plot the survival curves (SF vs. Radiation Dose) on a semi-logarithmic scale.
-
Calculate the Dose Modifying Factor (DMF) or Sensitizer Enhancement Ratio (SER) to quantify the radiosensitizing effect.
-
2. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound or vehicle control for the desired time.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced radiosensitization.
Caption: Workflow for studying this compound's radiosensitizing effects.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. Kinetic stabilization of microtubule dynamics by this compound is associated with tubulin acetylation, spindle abnormalities, and mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound depolymerizes microtubules by binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilization of microtubule dynamics by this compound by binding to a novel site in tubulin: A possible mechanistic basis for its antitumor action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Radiosensitizing effect of this compound in malignant glioma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound potentiates the radiation effect in human prostate tumor transplant in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. Antiinvasive activity of this compound on malignant MO4 mouse cells and on DU-145 human prostate carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radiation sensitization by this compound studies on cultured human prostatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Estramustine versus docetaxel in prostate cancer
In the landscape of advanced prostate cancer therapeutics, estramustine and docetaxel have historically played significant roles, both as monotherapies and in combination. This guide provides a detailed comparative analysis of these two agents, focusing on their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols that have defined their use. This objective comparison is intended for researchers, scientists, and drug development professionals to inform future research and therapeutic strategies.
Mechanism of Action: A Tale of Two Microtubule Inhibitors
Both this compound and docetaxel exert their primary cytotoxic effects by disrupting the normal function of microtubules, essential components of the cellular skeleton. However, they achieve this through distinct mechanisms.
Docetaxel , a member of the taxane family, binds to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization, which is a crucial step for the dynamic process of mitotic spindle formation during cell division. The stabilization of microtubules leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis (programmed cell death).
This compound , a conjugate of estradiol and a nitrogen mustard, has a more complex mechanism of action. While it also disrupts microtubule function, it does so by binding to microtubule-associated proteins (MAPs) and tubulin, leading to the disassembly of microtubule structures. This disruption also results in mitotic arrest and apoptosis. Additionally, this compound possesses some hormonal effects due to its estradiol component, which can contribute to its anti-cancer activity in hormone-sensitive prostate cancer.
Signaling Pathways
The downstream effects of microtubule disruption by both agents trigger a cascade of intracellular signaling events culminating in apoptosis.
Clinical Efficacy: Head-to-Head and in Combination
The clinical utility of this compound and docetaxel has been extensively evaluated in numerous clinical trials, particularly in the context of metastatic castration-resistant prostate cancer (mCRPC). Two landmark trials, SWOG 9916 and TAX 327, provide crucial comparative data.
Key Clinical Trial Data
| Trial | Treatment Arms | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | PSA Response Rate (>50% decline) |
| SWOG 9916 | Docetaxel + this compound | 17.5 months | 6.3 months | 50% |
| Mitoxantrone + Prednisone | 15.6 months | 3.2 months | 27% | |
| TAX 327 | Docetaxel (every 3 weeks) + Prednisone | 18.9 months | Not Reported | 45% |
| Docetaxel (weekly) + Prednisone | 17.4 months | Not Reported | 36% | |
| Mitoxantrone + Prednisone | 16.5 months | Not Reported | 32% |
A meta-analysis of four randomized controlled trials directly comparing docetaxel-based therapy with or without this compound showed a significant improvement in PSA response rate with the addition of this compound.[1] However, this did not translate into a statistically significant improvement in overall survival.[1]
Safety and Toxicity Profiles
The adverse event profiles of docetaxel and this compound, both alone and in combination, are important considerations in their clinical use.
| Adverse Event (Grade 3/4) | Docetaxel + this compound (SWOG 9916) | Mitoxantrone + Prednisone (SWOG 9916) | Docetaxel (every 3 weeks) + Prednisone (TAX 327) |
| Neutropenia | 25.7% | 22% | 32% |
| Febrile Neutropenia | 6% | 2% | 2% |
| Nausea | 4% | 1% | 2% |
| Vomiting | 3% | 1% | 2% |
| Fatigue | 11% | 13% | 5% |
| Thromboembolic Events | 7% | 2% | Not Reported |
| Cardiovascular Events | 6% | 2% | Not Reported |
The combination of docetaxel and this compound was associated with a higher incidence of nausea, vomiting, and cardiovascular and thromboembolic events compared to mitoxantrone plus prednisone.[2]
Experimental Protocols: A Closer Look at Landmark Trials
The methodologies employed in the SWOG 9916 and TAX 327 trials provide a framework for understanding how the efficacy and safety of these agents were evaluated.
SWOG 9916: Experimental Workflow
Patient Population (SWOG 9916): Patients enrolled had metastatic adenocarcinoma of the prostate that was unresponsive to hormone therapy.[3] Key inclusion criteria included a SWOG performance status of 0-2.[3] Patients with a history of myocardial infarction or active thrombophlebitis were excluded.[4]
Treatment Regimen (SWOG 9916):
-
Arm 1: Docetaxel 60 mg/m² intravenously on day 2 and oral this compound 280 mg three times daily on days 1 through 5, every 21 days.[2]
-
Arm 2 (Control): Mitoxantrone 12 mg/m² intravenously on day 1 and oral prednisone 5 mg twice daily.[2]
Outcome Measures (SWOG 9916): The primary endpoint was overall survival.[5] Secondary endpoints included progression-free survival, PSA response (defined as a ≥50% decrease from baseline), and toxicity.[5]
TAX 327: This trial had a similar patient population of men with mCRPC. The study compared two different docetaxel regimens (75 mg/m² every three weeks and 30 mg/m² weekly for five of six weeks), both with prednisone, to a control arm of mitoxantrone plus prednisone.[6] The primary endpoint was also overall survival.[6]
Conclusion
Docetaxel established itself as a standard of care in mCRPC, demonstrating a survival advantage over the previously used mitoxantrone. The addition of this compound to docetaxel showed an improvement in PSA response rates, but this did not consistently translate to a significant overall survival benefit in all analyses and came at the cost of increased toxicity, particularly cardiovascular and thromboembolic events.
For drug development professionals, the story of this compound and docetaxel highlights the importance of not only evaluating combination therapies for synergistic efficacy but also carefully considering the combined toxicity profile. The detailed experimental protocols of trials like SWOG 9916 and TAX 327 serve as valuable models for designing future studies in advanced prostate cancer, emphasizing the need for robust primary endpoints like overall survival and comprehensive assessment of both efficacy and safety. Future research may focus on identifying biomarkers to predict which patients are most likely to benefit from specific microtubule-targeting agents and developing novel combinations with improved therapeutic windows.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound and Docetaxel for Metastatic Hormone… | Clinician.com [clinician.com]
- 3. Tolerability and efficacy of docetaxel in older men with metastatic castrate-resistant prostate cancer (mCRPC) in the TAX 327 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S9916 | SWOG [swog.org]
- 5. 4 Evidence and interpretation | Docetaxel for the treatment of hormone-refractory metastatic prostate cancer | Guidance | NICE [nice.org.uk]
- 6. Docetaxel plus prednisone or mitoxantrone plus prednisone for advanced prostate cancer: updated survival in the TAX 327 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Estramustine Combination Chemotherapy: A Comparative Efficacy Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of Estramustine in combination with other chemotherapeutic agents. The following sections detail the efficacy of these combinations, supported by experimental data and detailed protocols.
This compound phosphate, a unique conjugate of estradiol and nitrogen mustard, has been a cornerstone in the treatment of advanced prostate cancer, particularly in hormone-refractory cases.[1][2] Its mechanism of action involves antimitotic properties through binding to microtubule-associated proteins, tubulin, and proteins of the nuclear matrix.[1] This has led to its rational combination with other chemotherapy agents to enhance cytotoxic effects.[1][3] This guide synthesizes data from various clinical studies to evaluate the efficacy of this compound-based combination therapies.
This compound in Combination with Taxanes: Docetaxel and Paclitaxel
The combination of this compound with taxanes, such as docetaxel and paclitaxel, has been extensively studied, showing synergistic effects against hormone-refractory prostate cancer.[4]
This compound and Docetaxel
The combination of this compound and docetaxel has demonstrated a survival benefit in men with metastatic, androgen-independent prostate cancer.[5][6] A meta-analysis of four randomized controlled trials indicated that docetaxel-based therapy with this compound was associated with a better Prostate-Specific Antigen (PSA) response rate compared to docetaxel-based therapy alone.[7]
| Efficacy Endpoint | This compound + Docetaxel | Mitoxantrone + Prednisone | Reference |
| Median Overall Survival | 17.5 months | 15.6 months | [5] |
| Median Time to Progression | 6.3 months | 3.2 months | [5] |
| PSA Decline (≥50%) | 50% | 27% | [5] |
| Objective Tumor Response | 17% | 11% | [5] |
Experimental Protocol: Phase III Trial (SWOG 9916)
-
Patient Population: Men with progressive metastatic androgen-independent prostate cancer.
-
Treatment Arms:
-
Arm 1: 280 mg of this compound three times daily on days 1 through 5, 60 mg of docetaxel per square meter of body-surface area on day 2, and 60 mg of dexamethasone in three divided doses before docetaxel, given in 21-day cycles.[5]
-
Arm 2: 12 mg of mitoxantrone per square meter on day 1 plus 5 mg of prednisone twice daily, given in 21-day cycles.[5]
-
-
Primary Endpoint: Overall survival.[5]
-
Secondary Endpoints: Progression-free survival, objective response rates, and post-treatment declines of at least 50 percent in serum PSA levels.[5]
This compound and Paclitaxel
The combination of weekly paclitaxel and this compound has also shown activity in metastatic androgen-independent prostate cancer.[8] Studies have reported significant PSA declines and objective responses.[8][9]
| Efficacy Endpoint | This compound + Paclitaxel | Reference |
| Overall PSA Response Rate | 61.53% | [8] |
| Partial Response (measurable disease) | 5 out of 13 patients | [8] |
| Median Time to Progression | 4.64 months | [8] |
| Median Survival | 13 months | [8] |
| PSA Decline (≥50%) | 67% | [10] |
| One-year Median Survival Rate | 22.2% | [10] |
Experimental Protocol: Phase II Trial
-
Patient Population: Patients with metastatic androgen-independent prostate cancer with objective progression or rising PSA levels despite androgen deprivation therapy.[8]
-
Treatment Regimen: Oral this compound at a dose of 280 mg three times daily on days 1 to 3, 8 to 10, and 15 to 17. Paclitaxel (150 mg/m²) was administered as a 1-hour intravenous infusion on days 2, 9, and 16.[8]
This compound in Combination with Other Chemotherapies
This compound and Vinblastine
The combination of this compound and vinblastine, both microtubule inhibitors with distinct molecular targets, has been evaluated in hormone-refractory prostate cancer.[11]
| Efficacy Endpoint | This compound + Vinblastine | Reference |
| PSA Decline (≥50%) | 61.1% | [11] |
| Partial Response Rate | 30.5% | [11] |
| Major Pain Response | 42.9% | [11] |
| Median Duration of Response | 7 months | [12] |
Experimental Protocol: Phase II Trial
-
Patient Population: Patients with hormone-refractory prostate cancer.[11]
-
Treatment Regimen: Oral this compound phosphate 600 mg/m² on days 1 to 42 and vinblastine 4 mg/m² intravenously once a week for 6 weeks. Courses were repeated every 8 weeks.[11]
This compound and Etoposide
The combination of this compound and etoposide has been investigated based on the hypothesis that this compound might enhance the cytotoxicity of etoposide, a topoisomerase II inhibitor that acts at the nuclear matrix.[13]
| Efficacy Endpoint | This compound + Etoposide | Reference |
| Complete Response (soft tissue disease) | 15% | [14] |
| Partial Response (soft tissue disease) | 30% | [14] |
| PSA Decline (≥75%) | 25% | [14] |
| PSA Decline (≥50%) | 54% | [14] |
| Median Time to PSA Progression | 16.65 months (in androgen-sensitive disease) | [15] |
| 3-Year Overall Survival | 72% (in androgen-sensitive disease) | [15] |
Experimental Protocol: Phase II Trial
-
Patient Population: Patients with metastatic hormone-refractory prostate cancer.[14]
-
Treatment Regimen: Oral this compound at 15 mg/kg/day and oral etoposide at 50 mg/m²/day, administered in divided doses for 21 days every 28 days.[14]
Visualizing Mechanisms and Workflows
To further elucidate the interactions and processes involved in this compound combination therapies, the following diagrams are provided.
Caption: Mechanism of Action of this compound with Microtubule Inhibitors.
Caption: Workflow of a typical this compound combination therapy clinical trial.
References
- 1. This compound-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Estracyt? [synapse.patsnap.com]
- 3. Phase I study of paclitaxel and this compound: preliminary activity in hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination chemotherapy with paclitaxel, this compound and carboplatin for hormone refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Docetaxel and this compound compared with mitoxantrone and prednisone for advanced refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Treatment of Hormone-Refractory Prostate Cancer: Docetaxel and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Docetaxel-based therapy with or without this compound as first-line chemotherapy for castration-resistant prostate cancer: a meta-analysis of four randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An active regimen of weekly paclitaxel and this compound in metastatic androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hormone refractory advanced prostate cancer treated with this compound and paclitaxel combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Weekly paclitaxel plus this compound combination therapy in hormone-refractory prostate cancer: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase II study of this compound and vinblastine, two microtubule inhibitors, in hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and vinblastine: use of prostate specific antigen as a clinical trial end point for hormone refractory prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of prostate cancer growth by this compound and etoposide: evidence for interaction at the nuclear matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Phase II trial of this compound and etoposide in androgen-sensitive metastatic prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Estramustine and Diethylstilbestrol in the Management of Metastatic Prostate Cancer
In the landscape of treatments for metastatic prostate cancer, particularly in the hormone-refractory setting, estramustine and diethylstilbestrol (DES) have historically been significant therapeutic options. While newer agents have largely supplanted them, a review of their comparative efficacy and mechanisms offers valuable insights for researchers and drug development professionals. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and an exploration of their molecular pathways of action.
Efficacy and Performance: A Quantitative Comparison
Clinical trials have demonstrated nuanced differences in the efficacy of this compound and diethylstilbestrol. While both have shown activity in managing metastatic prostate cancer, outcomes related to disease progression and overall survival have varied across studies.
A randomized, double-blind, crossover trial involving 236 patients with metastatic prostate cancer found that uncastrated patients treated with this compound phosphate (EMP) had a significantly longer duration without progression compared to those treated with DES (p < 0.01). This superiority of EMP was observed across various patient subgroups, including those with little or no pain, moderate to severe pain, and different levels of activity. However, a study by the Scandinavian Prostate Cancer Group (SPCG-1) on 194 patients with high-grade, high-stage prostate cancer reported that time to progression, treatment failure, cancer-specific survival, and overall survival were longer in the DES group.
Another randomized trial found no significant difference between this compound and DES in terms of objective stabilization and regression rates or therapeutic failure rates. At the 3-month mark, 50% of tumors treated with DES had regressed compared to 36% with this compound. This gap widened at one and two years, with regression rates of 50% for DES and 21% and 9% for this compound, respectively.
Secondary therapy upon progression was generally less effective for both drugs. In one crossover trial, 46% of patients receiving EMP and 40% receiving DES as secondary therapy had no disease progression at 6 months.
Biochemical response, often measured by a reduction in prostate-specific antigen (PSA), is another key indicator of efficacy. In a study on heavily pretreated patients with metastatic castration-resistant prostate cancer (mCRPC), low-dose DES resulted in a biochemical response in 31.3% of patients. The median progression-free survival (PFS) in this study was 3.7 months, and the median overall survival (OS) was 9.7 months. In a separate trial, a PSA reduction of ≥30% was observed in 25% of patients treated with 1 mg of DES daily after docetaxel treatment.
The following tables summarize the key quantitative data from comparative studies:
Table 1: Comparative Efficacy of this compound vs. Diethylstilbestrol
| Efficacy Endpoint | This compound Phosphate (EMP) | Diethylstilbestrol (DES) | Study Details |
| Time to Progression | Significantly longer than DES (p < 0.01) in uncastrated patients | Shorter than EMP in uncastrated patients | Randomized, double-blind, crossover trial (n=236) |
| - | Longer time to progression (p=0.054) | SPCG-1 trial (n=194, high-grade/stage) | |
| Overall Survival (OS) | - | Longer overall survival (p=0.021) | SPCG-1 trial (n=194, high-grade/stage) |
| Tumor Regression | 36% at 3 months, 21% at 1 year, 9% at 2 years | 50% at 3 months, 50% at 1 year, 50% at 2 years | Randomized trial |
| No Progression at 6 Months (as secondary therapy) | 46% | 40% | Randomized, double-blind, crossover trial |
Table 2: Efficacy of Low-Dose Diethylstilbestrol in Heavily Pretreated mCRPC
| Efficacy Endpoint | Value | Study Details |
| Biochemical Response Rate | 31.3% | Retrospective study (n=32) |
| Median Progression-Free Survival (mPFS) | 3.7 months | Retrospective study (n=32) |
| Median Overall Survival (mOS) | 9.7 months | Retrospective study (n=32) |
| PSA Reduction ≥ 30% (post-docetaxel) | 25% | Retrospective study (n=20) |
Adverse Effects and Toxicity Profile
The clinical utility of both this compound and DES is often limited by their side effect profiles. Cardiovascular and gastrointestinal toxicities are of particular concern.
In a double-blind trial, gastrointestinal disturbances were more frequently reported in the this compound group. Conversely, a phase III trial by the European Organisation for Research on Treatment of Cancer (EORTC) found that DES (1mg three times daily) was associated with a significantly worse degree of cardiovascular toxicity compared to low-dose this compound phosphate. This was particularly evident in patients with no prior history of cardiovascular disease.
Common adverse events for low-dose DES include fatigue, gynecomastia, and nausea. Arterial thrombosis has been reported as a cause of death in some patients receiving DES. For this compound, in addition to gastrointestinal issues, cardiovascular events are also a known risk.
Table 3: Comparative Adverse Events
| Adverse Event Category | This compound Phosphate (EMP) | Diethylstilbestrol (DES) | Study Details |
| Gastrointestinal Disturbances | More common | Less common | Randomized, double-blind, crossover trial |
| Cardiovascular Toxicity | Less severe | Significantly worse | EORTC Phase III trial |
| Common Side Effects | Nausea, vomiting | Fatigue, gynecomastia, nausea | Various studies |
| Serious Adverse Events | Cardiovascular events | Arterial thrombosis | Various studies |
Experimental Protocols
The methodologies of key comparative clinical trials provide the framework for understanding the evidence base.
Randomized, Double-Blind, Crossover Trial for Stage D Prostate Cancer
-
Objective: To compare the efficacy and safety of this compound phosphate (EMP) and diethylstilbestrol (DES) in patients with metastatic prostate cancer.
-
Study Design: A double-blind, crossover trial where 236 patients were randomized to receive either EMP or DES. A separate randomization was conducted for 66 previously castrated patients.
-
Treatment: Patients received their initial assigned drug until objective evidence of disease progression. Upon progression, they were crossed over to the alternative treatment.
-
Primary Endpoint: Duration between the start of therapy and the date of objective progression.
-
Patient Population: Patients with Stage D metastatic prostate cancer.
-
Subgroup Analysis: Efficacy was evaluated in subcategories based on pain level, activity level, presence of cardiovascular disease, age, and tumor histology.
Scandinavian Prostate Cancer Group (SPCG-1) Study
-
Objective: To compare the efficacy of EMP and DES as primary treatment for high-grade, disseminated prostate cancer.
-
Study Design: A double-blind, randomized trial.
-
Treatment: 197 patients were randomized to receive either 560 mg of EMP or 3 mg of DES per day. Stratification was based on the presence or absence of cancer-related pain at the start of the study.
-
Primary Endpoints: Time to progression, time to treatment failure, cancer-specific survival, and overall survival.
-
Patient Population: Patients with T1-4, NX, M1, G2-3 or G3 prostate cancer.
Mechanism of Action and Signaling Pathways
This compound and diethylstilbestrol exert their anti-cancer effects through distinct, yet partially overlapping, mechanisms.
This compound: This agent is a conjugate of estradiol and a nitrogen mustard. Its mechanism is twofold:
-
Hormonal Effect: The estradiol component contributes to the suppression of testosterone, a key driver of prostate cancer growth. It leads to a depression of total testosterone and a marked elevation of testosterone-estradiol binding globulin.
-
Cytotoxic Effect: this compound also functions as a microtubule inhibitor. It binds to microtubule-associated proteins (MAPs) and tubulin, disrupting microtubule structure and function. This leads to mitotic arrest and ultimately, apoptosis of the cancer cells.
Diethylstilbestrol (DES): As a synthetic estrogen, DES primarily acts through hormonal manipulation.
-
Hormonal Suppression: DES exerts negative feedback on the hypothalamic-pituitary-gonadal axis, leading to a decrease in luteinizing hormone (LH) secretion and consequently, a reduction in testicular androgen production. It also increases the levels of sex hormone-binding globulin.
-
Direct Cytotoxic Effects: In addition to its hormonal effects, DES has been shown to have direct cytotoxic effects on prostate cancer cells, inducing apoptosis. This effect appears to be independent of the estrogen receptor.
The following diagrams illustrate the proposed signaling pathways.
A Comparative Analysis of Estramustine and Streptozotocin in Advanced Prostate Cancer
For Immediate Release
A comprehensive review of the available clinical data on the use of estramustine and streptozotocin for the treatment of advanced prostate cancer reveals distinct efficacy and safety profiles for these two chemotherapeutic agents. This comparison guide, intended for researchers, scientists, and drug development professionals, synthesizes the findings from key clinical trials to provide a clear, data-driven overview of their performance.
Executive Summary
A pivotal clinical trial conducted by the National Prostatic Cancer Project (NPCP) directly compared this compound phosphate and streptozotocin in patients with advanced, histologically confirmed prostate carcinoma who had previously undergone extensive irradiation. The study's findings indicate comparable objective response rates between the two agents, with this compound demonstrating a potential advantage in some parameters. This guide will delve into the quantitative data, experimental methodologies, and mechanistic pathways associated with these two drugs.
Data Presentation: Efficacy and Survival
The primary clinical evidence for this comparison stems from a randomized cooperative trial by the NPCP. The objective response rates, which included partial regression and disease stabilization, were similar for both treatment arms.
| Treatment Arm | Number of Patients Evaluated | Objective Response Rate (Partial Regression + Stable Disease) |
| This compound Phosphate | Not specified in available abstracts | 30%[1] |
| Streptozotocin | Not specified in available abstracts | 32%[1] |
Table 1: Objective Response Rates in a Comparative Trial of this compound and Streptozotocin in Advanced Prostate Cancer
Notably, the study also reported that the average survival time was longer for patients receiving either chemotherapy compared to standard treatment at the time.[1]
Experimental Protocols
The methodologies employed in the key comparative study, while not fully detailed in readily available literature, can be reconstructed based on established NPCP protocols of the era.
Patient Population: The study enrolled patients with histologically confirmed, progressing advanced (Stage D) carcinoma of the prostate. A critical inclusion criterion was prior extensive pelvic irradiation.[1]
Dosing Regimens:
-
This compound Phosphate: The standard oral dosage for this compound phosphate in advanced prostate cancer is typically 14 mg/kg of body weight per day, administered in 3 to 4 divided doses.
-
Streptozotocin: While the precise dosage from the comparative trial is not available, a common intravenous dosage for streptozotocin in the treatment of various cancers was 1.0-1.5 g/m² administered weekly.
Response Criteria: The NPCP established specific criteria for evaluating the response to chemotherapy in advanced prostate cancer. An "objective response" was a composite measure that included the following categories:
-
Complete Response: Disappearance of all evidence of disease.
-
Partial Regression: A significant reduction in tumor size and/or other markers of disease activity.
-
Stable Disease: No significant change in tumor size or disease activity. The NPCP considered the stabilization of a previously progressing disease as a positive response to therapy.
Patients were evaluated for response after an initial 12 weeks of therapy. Those with progressive disease were then crossed over to the alternate treatment arm.[1]
Mechanisms of Action
This compound and streptozotocin exert their anticancer effects through distinct molecular pathways.
This compound: This agent possesses a dual mechanism of action. It functions as a mitotic inhibitor by binding to microtubule-associated proteins (MAPs) and tubulin, leading to the disruption of microtubule structure and function. This interference with the cellular cytoskeleton ultimately inhibits cell division. Additionally, as a conjugate of estradiol and a nitrogen mustard, it has hormonal effects that can contribute to its efficacy in hormone-sensitive prostate cancer.
Streptozotocin: As an alkylating agent, streptozotocin's primary mechanism involves the transfer of a methyl group to DNA, particularly at the O6 and N7 positions of guanine. This DNA methylation leads to DNA damage, triggering a cellular stress response that can result in the activation of DNA repair enzymes like poly(ADP-ribose) polymerase (PARP) and, if the damage is too extensive, apoptosis (programmed cell death).
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action of this compound.
References
Estramustine's Anti-Mitotic Efficacy Across Diverse Cancer Types: A Comparative Analysis
A comprehensive examination of Estramustine's role as a microtubule-targeting agent reveals significant anti-mitotic activity across various cancer types, primarily through the stabilization of microtubule dynamics, leading to cell cycle arrest and apoptosis. This guide provides a comparative overview of its effects in prostate cancer, breast cancer, and glioma, supported by experimental data and detailed methodologies.
This compound, a molecule combining estradiol and a nitrogen mustard, has demonstrated notable efficacy as an anti-cancer agent by disrupting the cellular machinery essential for cell division. Its primary mechanism of action involves binding to tubulin and microtubule-associated proteins (MAPs), which results in the stabilization of microtubules.[1][2][3] This interference with the dynamic instability of microtubules leads to the formation of abnormal mitotic spindles, mitotic arrest, and ultimately, programmed cell death.[4][5][6] This guide delves into the specifics of this compound's anti-mitotic activity, presenting a comparative analysis of its performance in prostate cancer, breast cancer, and glioma cell lines.
Comparative Anti-Mitotic Activity of this compound
The cytotoxic and anti-mitotic effects of this compound vary across different cancer cell lines. The following tables summarize key quantitative data, including IC50 values and the impact on the mitotic index, to provide a clear comparison of its efficacy.
| Prostate Cancer Cell Lines | Parameter | Value | Reference |
| DU 145 | IC50 (Mitosis) | ~16 µM | [7] |
| DU 145 | TD50 | 1.45 - 4.30 µM | [8] |
| PC-3 | TD50 | 1.45 - 4.30 µM | [8] |
| LNCaP | TD50 | 1.45 - 4.30 µM | [8] |
| DU 145 and PC-3 | Mitotic Index | Drastic increase | [5] |
| Breast Cancer Cell Lines | Parameter | Value | Reference |
| MCF-7 | IC50 (Proliferation) | Not explicitly stated, but experiments conducted at IC50 concentration | [4] |
| MDA-MB-231 | IC50 | Not explicitly stated | |
| T-47D | IC50 | Not explicitly stated |
| Glioma Cell Lines | Parameter | Value | Reference |
| U-251 MG | Proliferation | Dose-dependent inhibition | [9] |
| U-105 MG | Proliferation | Dose-dependent inhibition | [9] |
| BT4C (rat glioma) | Tumor Growth | Significant inhibition in vivo | [10] |
| Glioma Cell Lines | Cell Cycle | Arrest in G2/M phase | [11][12] |
Mechanism of Action: A Signaling Pathway Perspective
This compound's anti-mitotic activity is a consequence of its direct interaction with the microtubule network. The following diagram illustrates the proposed signaling pathway leading to cell cycle arrest and apoptosis.
Caption: this compound's mechanism of action leading to mitotic arrest.
Experimental Workflows and Logical Relationships
To investigate the anti-mitotic properties of this compound, a series of key experiments are typically performed. The logical flow of these experiments is depicted below.
Caption: Logical workflow for assessing this compound's anti-mitotic effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Microtubule Polymerization Assay
This assay measures the effect of this compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound stock solution
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
On ice, prepare the tubulin reaction mix to a final concentration of 2-3 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Add varying concentrations of this compound or vehicle control to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes to monitor microtubule polymerization.[13]
Immunofluorescence Staining of Mitotic Spindles
This technique allows for the visualization of microtubule organization and mitotic spindle morphology in cells treated with this compound.
Materials:
-
Cancer cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Culture cells on coverslips and treat with this compound for the desired time.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.[1]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[1]
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the mitotic spindles using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following this compound treatment.
Materials:
-
This compound-treated and control cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[14][15]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[14][15] The RNase A in the solution will degrade RNA, ensuring that PI only binds to DNA.
-
Analyze the samples on a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[16]
References
- 1. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]
- 2. Stabilization of microtubule dynamics by this compound by binding to a novel site in tubulin: A possible mechanistic basis for its antitumor action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilization of microtubule dynamics by this compound by binding to a novel site in tubulin: a possible mechanistic basis for its antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic stabilization of microtubule dynamics by this compound is associated with tubulin acetylation, spindle abnormalities, and mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced mitotic arrest in two human prostatic carcinoma cell lines DU 145 and PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of this compound on metaphase and anaphase in DU 145 prostatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of this compound and its constituents on human malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic effect and uptake of this compound in a rat glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radiosensitizing effect of this compound in malignant glioma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA fragmentation induced by the antimitotic drug this compound in malignant rat glioma but not in normal brain--suggesting an apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. aacrjournals.org [aacrjournals.org]
Head-to-head comparison of Estramustine and paclitaxel on microtubule stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two pivotal microtubule-targeting agents: Estramustine and Paclitaxel. While both drugs ultimately disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, their mechanisms of action on microtubule stability are distinct. This report synthesizes experimental data to objectively compare their performance, details the experimental protocols used for their characterization, and visualizes their molecular interactions and downstream effects.
Executive Summary
Paclitaxel is a potent microtubule-stabilizing agent that promotes the assembly of tubulin into microtubules and inhibits their depolymerization. This leads to the formation of hyper-stable, non-functional microtubule bundles. In contrast, this compound exhibits a more complex interaction with microtubules. It can stabilize microtubule dynamics at lower concentrations by suppressing both growth and shortening rates. However, at higher concentrations, it can lead to microtubule depolymerization. This dual activity of this compound sets it apart from the classical stabilizing action of Paclitaxel.
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and Paclitaxel on microtubule dynamics and tubulin polymerization based on available experimental data.
Table 1: Effects on Microtubule Dynamic Instability in Cancer Cells
| Parameter | This compound (in MCF-7 Cells) | Paclitaxel (in Caov-3 and A-498 Cells) |
| Concentration | 5 µM (IC50) | 30-100 nM |
| Growth Rate | Significantly reduced | Inhibited by 18-24%[1][2] |
| Shortening Rate | Significantly reduced | Inhibited by 26-32%[1][2] |
| Time in Pause State | Increased | Increased |
| Dynamicity | Strongly suppressed | Inhibited by 31-63%[1][2] |
Table 2: Effects on in vitro Tubulin Polymerization
| Parameter | This compound | Paclitaxel |
| Mechanism | Weakly inhibits polymerization at high concentrations; stabilizes dynamics at low concentrations.[3][4] | Promotes polymerization and stabilizes microtubules.[5] |
| Binding Site on Tubulin | Binds to a site distinct from colchicine and vinblastine, may partially overlap with the paclitaxel site.[6] | Binds to the β-tubulin subunit within the microtubule lumen. |
| IC50 for Polymerization Inhibition | ~30 µM (Kd for tubulin binding)[3] | Does not inhibit; promotes polymerization. |
| Effect at High Concentrations | Can cause microtubule depolymerization.[4] | Forms stable microtubule bundles. |
Mechanisms of Action and Signaling Pathways
Both this compound and Paclitaxel disrupt the highly dynamic nature of microtubules, which is crucial for mitotic spindle formation and chromosome segregation. This interference triggers cell cycle arrest, primarily at the G2/M phase, and ultimately leads to apoptosis.
This compound's Mechanism of Action:
This compound's primary effect at clinically relevant concentrations is the kinetic stabilization of microtubules. It reduces the rates of both growth and shortening, and increases the time microtubules spend in a paused state. This suppression of dynamics disrupts the delicate balance required for proper spindle function. At higher, supra-pharmacological concentrations, it can induce microtubule depolymerization. The binding site for this compound on tubulin is distinct from other major microtubule inhibitors, suggesting a unique mechanism of action.
Caption: Mechanism of Action of this compound on Microtubules.
Paclitaxel's Signaling Pathway to Apoptosis:
Paclitaxel binds to the β-tubulin subunit of assembled microtubules, effectively locking the polymer in a stable state. This prevents the necessary depolymerization required for mitotic spindle dynamics. The resulting mitotic arrest activates downstream signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, which plays a role in initiating apoptosis.[7][8][9][10]
Caption: Paclitaxel-induced Apoptotic Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.
Workflow:
Caption: Workflow for the in vitro Tubulin Polymerization Assay.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) to a final concentration of 3-5 mg/mL.
-
Prepare a stock solution of GTP (100 mM) in buffer.
-
Prepare stock solutions of this compound and Paclitaxel in DMSO.
-
-
Reaction Mixture:
-
On ice, mix the tubulin solution with GTP to a final concentration of 1 mM.
-
Add the test compound (this compound or Paclitaxel) at various concentrations or a vehicle control (DMSO). The final DMSO concentration should be kept below 1%.
-
-
Polymerization and Measurement:
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer capable of maintaining a temperature of 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time to generate polymerization curves.
-
The rate of polymerization can be determined from the slope of the linear phase, and the extent of polymerization is indicated by the plateau of the curve.
-
Immunofluorescence Microscopy for Microtubule Visualization
This technique allows for the visualization of the microtubule network within cells following drug treatment.
Workflow:
Caption: Workflow for Immunofluorescence Staining of Microtubules.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF-7, HeLa) onto glass coverslips in a petri dish and allow them to adhere overnight.
-
Treat the cells with desired concentrations of this compound, Paclitaxel, or a vehicle control for a specified duration.
-
-
Fixation and Permeabilization:
-
Gently wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Staining:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes.
-
Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).
-
Visualize the microtubule network using a fluorescence or confocal microscope.
-
Conclusion
This compound and Paclitaxel, while both targeting microtubules, exhibit distinct mechanisms that result in different effects on microtubule stability. Paclitaxel acts as a classic microtubule stabilizer, promoting polymerization and creating hyper-stable microtubule structures. This compound, on the other hand, primarily acts by suppressing the dynamic instability of microtubules at lower concentrations and can even lead to depolymerization at higher concentrations. This comparative analysis, supported by quantitative data and detailed experimental protocols, provides a valuable resource for researchers in the field of cancer drug development, aiding in the understanding of these compounds and informing the design of future microtubule-targeting therapies.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Taxol Suppresses Dynamics of Individual Microtubules in Living Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilization of microtubule dynamics by this compound by binding to a novel site in tubulin: A possible mechanistic basis for its antitumor action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of this compound with tubulin isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microtubule dysfunction induced by paclitaxel initiates apoptosis through both c-Jun N-terminal kinase (JNK)-dependent and -independent pathways in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Estramustine and Other Nitrogen Mustard Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of estramustine with other traditional nitrogen mustard compounds. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for professionals in the fields of oncology and drug development.
Executive Summary
This compound, a molecule combining estradiol and a nitrogen mustard moiety, distinguishes itself from traditional nitrogen mustard compounds through a unique mechanism of action. While conventional nitrogen mustards, such as chlorambucil and melphalan, primarily exert their cytotoxic effects through DNA alkylation, this compound's main anticancer activity stems from its ability to disrupt microtubule function, leading to mitotic arrest and apoptosis. This fundamental difference in their mechanism of action results in varied efficacy and cytotoxicity profiles across different cancer cell types.
This guide delves into a comparative analysis of in vitro cytotoxicity, details the experimental protocols for assessing this, and visually represents the distinct signaling pathways through which these compounds operate.
Comparative In Vitro Cytotoxicity
The in vitro efficacy of this compound compared to other nitrogen mustard compounds has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, indicating the concentration of a drug that is required for 50% inhibition of cell growth.
| Compound | Cell Line | IC50 | Reference |
| This compound | HeLa S3 | 2.5 µg/mL | [1] |
| DU-145 (Prostate) | More cytotoxic than nor-nitrogen mustard | [2] | |
| PC-3 (Prostate) | More cytotoxic than nor-nitrogen mustard | [2] | |
| Chlorambucil | LNCaP (Prostate) | 101.0 µM | [3] |
| PC-3 (Prostate) | Inactive | [3] | |
| HT29 (Colon) | > 130 µM | [3] | |
| MCF-7 (Breast) | 19.39 - 67.90 µM (L-hybrids) | [3] | |
| Melphalan | RPMI8226 (Multiple Myeloma) | 8.9 µM | [4] |
| THP1 (Leukemia) | 6.26 µM | [4] | |
| HL60 (Leukemia) | 3.78 µM | [4] | |
| Nor-Nitrogen Mustard | DU-145 (Prostate) | Less cytotoxic than this compound | [2][5] |
| PC-3 (Prostate) | Less cytotoxic than this compound | [2] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies. The data indicates that this compound's cytotoxicity is significant, particularly in prostate cancer cell lines where it is more potent than its nitrogen mustard component alone.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Expose the cells to a range of concentrations of the test compounds (e.g., this compound, chlorambucil, melphalan) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each drug concentration relative to untreated control cells and determine the IC50 value.
Clonogenic Survival Assay
The clonogenic survival assay assesses the ability of a single cell to form a colony, thereby measuring the long-term cytotoxic effect of a compound.
Workflow:
Protocol Steps:
-
Cell Seeding: Plate a known number of cells in a culture dish.
-
Drug Treatment: Expose the cells to the test compound for a defined period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the dishes for 1-3 weeks to allow for colony formation.
-
Colony Staining: Fix the colonies with a solution such as methanol and stain them with a dye like crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to the number of colonies in the untreated control group, adjusted for the plating efficiency.
Signaling Pathways
This compound: Disruption of Microtubule Dynamics
This compound's primary mechanism of action involves the disruption of the cellular microtubule network. It binds to tubulin and microtubule-associated proteins (MAPs), leading to the inhibition of microtubule assembly and the disruption of mitotic spindle formation.[6][7][8][9] This ultimately triggers mitotic arrest and induces apoptosis.[10]
Traditional Nitrogen Mustards: DNA Alkylation
Classical nitrogen mustards like chlorambucil and melphalan are potent DNA alkylating agents.[11][12][13][14] They form covalent bonds with DNA bases, leading to the formation of DNA cross-links.[11][13] This damage disrupts DNA replication and transcription, triggering cell cycle arrest and ultimately leading to apoptosis.[11][12]
Conclusion
This compound presents a distinct pharmacological profile compared to traditional nitrogen mustard compounds. Its primary efficacy is derived from its antimitotic activity through the disruption of microtubule dynamics, rather than direct DNA alkylation. This difference in mechanism may offer therapeutic advantages in certain cancer types, particularly in hormone-refractory prostate cancer. The comparative in vitro data, while not exhaustive, suggests that this compound possesses significant cytotoxic activity. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative efficacy of this compound against a broader range of nitrogen mustards and cancer cell lines. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working to advance cancer therapeutics.
References
- 1. Cytotoxic properties of this compound unrelated to alkylating and steroid constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced mitotic arrest in two human prostatic carcinoma cell lines DU 145 and PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth and cell survival following treatment with this compound nor-nitrogen mustard, estradiol and testosterone of a human prostatic cancer cell line (DU 145) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stabilization of microtubule dynamics by this compound by binding to a novel site in tubulin: A possible mechanistic basis for its antitumor action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilization of microtubule dynamics by this compound by binding to a novel site in tubulin: a possible mechanistic basis for its antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrotubule effects of this compound, an antiprostatic tumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Kinetic stabilization of microtubule dynamics by this compound is associated with tubulin acetylation, spindle abnormalities, and mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chlorambucil - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Chlorambucil? [synapse.patsnap.com]
- 13. Chlorambucil: mechanism of action, clinical applications and hepatotoxicity_Chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Estramustine Phosphate and Methotrexate in Hormone-Refractory Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of estramustine phosphate and methotrexate for the treatment of hormone-refractory prostate cancer (HRPC), a stage of the disease where the cancer no longer responds to hormonal therapies. This document synthesizes findings from key clinical research to objectively evaluate the performance of these two chemotherapeutic agents, supported by experimental data and detailed methodologies.
Executive Summary
A pivotal clinical trial directly comparing this compound phosphate and methotrexate in men with advanced, hormone-refractory prostate cancer revealed distinct profiles for each agent. While methotrexate demonstrated a slightly higher objective response rate and a longer median response duration, both drugs presented substantial but manageable side effects.[1] this compound phosphate's primary toxicities were gastrointestinal and cardiovascular, whereas methotrexate was associated with stomatitis, leukopenia, and hepatic toxicity.[1] The choice between these agents may therefore depend on a patient's specific clinical profile and tolerance for particular adverse events.
Data Presentation
The following tables summarize the quantitative data from a key comparative clinical trial.[1]
Table 1: Treatment Efficacy
| Parameter | This compound Phosphate | Methotrexate |
| Objective Response Rate | 34% | 41% |
| (Complete, Partial, or Stabilization) | ||
| Median Response Duration | 23 weeks | 32 weeks |
Table 2: Side Effect Profile
| Side Effect | This compound Phosphate | Methotrexate |
| Primary Toxicities | Nausea, Vomiting, Anorexia | Stomatitis, Leukopenia |
| Cardiovascular Events | Hepatic Toxicity (Elevated SGOT) |
Experimental Protocols
The data presented is primarily drawn from a randomized clinical trial conducted by the National Prostatic Cancer Project.[1]
Patient Selection Criteria
Patients enrolled in the study had advanced prostatic cancer with documented clinical progression despite hormonal therapies (either orchiectomy or estrogen treatment).[1] The criteria for what constituted "hormone-refractory" at the time of this trial were based on the standards of the National Prostatic Cancer Project.[2]
Drug Administration
-
This compound Phosphate: Administered orally at a dosage of 600 mg per square meter of body surface area per day, given in three divided doses.[1]
-
Methotrexate: Administered intravenously at a starting dose of 40 mg per square meter on day 1, followed by 60 mg per square meter on day 8 and subsequent weekly injections.[1]
Response Evaluation
Objective patient responses were categorized as complete response, partial regression, stabilization, or progression.[1][2] These evaluations were based on criteria established by the National Prostatic Cancer Project, which included assessments of tumor size, bone scan results, and clinical symptoms such as pain.[2] Subjective parameters, including pain improvement, were also evaluated.[1]
Signaling Pathways and Mechanisms of Action
The antitumor effects of this compound phosphate and methotrexate are mediated through distinct cellular pathways.
This compound Phosphate: Microtubule Disruption
This compound phosphate acts as a microtubule inhibitor.[3] After being dephosphorylated to its active form, this compound, it binds to tubulin and microtubule-associated proteins (MAPs).[4][5] This interaction disrupts the dynamic process of microtubule assembly and disassembly, leading to mitotic arrest and subsequent cancer cell death.[4][5][6][7]
Methotrexate: Dihydrofolate Reductase Inhibition
Methotrexate is an antimetabolite that targets the folate pathway.[8] It competitively inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of tetrahydrofolate.[8][9] This inhibition depletes the precursors necessary for purine and thymidylate synthesis, thereby interfering with DNA replication and leading to the death of rapidly dividing cancer cells.[10][11][12]
References
- 1. Chemotherapy for hormone‐refractory prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response criteria for the prostate of the USA National Prostatic Cancer Project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oncology [pharmacology2000.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Stabilization of microtubule dynamics by this compound by binding to a novel site in tubulin: A possible mechanistic basis for its antitumor action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. droracle.ai [droracle.ai]
- 10. droracle.ai [droracle.ai]
- 11. Effects of methotrexate on RNA and purine synthesis of astrocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methotrexate-DHFR Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
Assessing the Survival Benefit of Adding Estramustine to Chemotherapy Regimens in Castration-Resistant Prostate Cancer
A Comparative Guide for Researchers and Drug Development Professionals
The addition of estramustine, an antimicrotubule agent, to conventional chemotherapy regimens for the treatment of castration-resistant prostate cancer (CRPC) has been a subject of extensive clinical investigation. This guide provides a comprehensive comparison of the survival benefits, supported by experimental data from pivotal clinical trials and meta-analyses. The objective is to offer a clear, data-driven perspective for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The efficacy of combining this compound with various chemotherapy agents has yielded mixed results regarding overall survival (OS), while more consistently demonstrating improvements in prostate-specific antigen (PSA) response rates and time to progression. The following tables summarize the key quantitative outcomes from significant studies.
Table 1: Meta-Analyses on the Addition of this compound to Chemotherapy
| Meta-Analysis (Year) | Number of Trials | Number of Patients | Key Findings (Overall Survival) | Key Findings (PSA Response & Progression-Free Survival) | Increased Toxicity |
| Fizazi et al. (2007)[1][2] | 5 | 605 | Significant Improvement : Adjusted Hazard Ratio (HR) 0.77 (95% CI 0.63-0.93), p=0.008. Estimated 9.5% absolute increase in OS at 1 year. | Significant Improvement : Better PSA response (RR 0.53, p<0.0001). Longer time to PSA progression (HR 0.74, p=0.01). | Increased grade 3 or 4 thromboembolic events. |
| Unnamed Meta-Analysis (2014)[3] | 7 | 839 | No Significant Improvement : Pooled HR 0.95 (95% CI 0.80-1.14), p=0.58. | Significant Improvement : Increased PSA response rate (Pooled OR 3.02, p=0.0002). | Increased risk of grade 3 or 4 nausea/vomiting and cardiovascular events. |
| Unnamed Meta-Analysis (Docetaxel-based)[4][5] | 4 | N/A | No Significant Improvement : Pooled HR 0.873 (95% CI 0.55-1.40), p=0.572. | Significant Improvement : Improved PSA response rate (OR 1.55, p=0.012). | No significant difference in grade 3 or 4 toxicities reported. |
Table 2: Key Randomized Clinical Trials
| Trial (e.g., SWOG 9916) | Treatment Arms | Number of Patients | Median Overall Survival | Median Time to Progression | PSA Response Rate (≥50% decline) |
| SWOG 9916 [6] | Docetaxel + this compound vs. Mitoxantrone + Prednisone | 770 | 17.5 months vs. 15.6 months (p=0.02) | 6.3 months vs. 3.2 months (p<0.001) | 50% vs. 27% (p<0.001) |
| Hoosier Oncology Group/Fox Chase Network [7] | Vinblastine + this compound vs. Vinblastine alone | 193 | 11.9 months vs. 9.2 months (p=0.08) | 3.7 months vs. 2.2 months (p<0.001) | 25.2% vs. 3.2% (p<0.0001) |
| Albrecht et al. (Phase II) [8][9] | This compound + Vinblastine vs. This compound alone | 92 | 44 weeks vs. 50.9 weeks | 27.2 weeks vs. 30.8 weeks | 24.6% vs. 28.9% |
| Unnamed Trial (Docetaxel, this compound, Carboplatin) [10][11] | Docetaxel + this compound + Carboplatin | 20 | 11 months | 6.5 months (PSA PFS) | 70% (>50% PSA decrease) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of clinical trial data. Below are the protocols for two key studies.
1. SWOG 9916: A Phase III Trial [12][13][14][15]
-
Objective: To compare the efficacy and toxicity of docetaxel plus this compound with mitoxantrone plus prednisone in men with metastatic CRPC.
-
Patient Population: Patients with histologically confirmed adenocarcinoma of the prostate, with evidence of disease progression despite hormonal therapy. Patients were required to have a SWOG performance status of 0-3.
-
Treatment Regimens:
-
Arm 1 (Experimental): Docetaxel (60 mg/m² intravenously on day 2) and this compound (280 mg orally three times daily on days 1-5), repeated every 21 days.
-
Arm 2 (Control): Mitoxantrone (12 mg/m² intravenously on day 1) and Prednisone (5 mg orally twice daily).
-
-
Primary Endpoint: Overall Survival.
-
Secondary Endpoints: Progression-free survival, PSA response rate, and toxicity.
2. Hoosier Oncology Group and Fox Chase Network Phase III Trial [7]
-
Objective: To compare the efficacy of vinblastine with or without this compound in patients with hormone-refractory prostate cancer.
-
Patient Population: Patients with metastatic prostate cancer progressive after hormonal therapy.
-
Treatment Regimens:
-
Arm 1 (Experimental): Vinblastine (4 mg/m² intravenously weekly for 6 weeks) plus this compound phosphate (600 mg/m² orally on days 1-42), repeated every 8 weeks.
-
Arm 2 (Control): Vinblastine (4 mg/m² intravenously weekly for 6 weeks), repeated every 8 weeks.
-
-
Primary Endpoint: Overall Survival.
-
Secondary Endpoints: Time to progression and PSA response.
Visualizations: Workflows and Signaling Pathways
To better illustrate the experimental design and the mechanism of action of this compound, the following diagrams are provided.
References
- 1. Addition of this compound to chemotherapy and survival of patients with castration-refractory prostate cancer: a meta-analysis of individual patient data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Addition of this compound to chemotherapy and survival of patients with castration-refractory prostate cancer: a meta-analysis of individual patient data - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chemotherapy plus this compound for management of castration-resistant prostate cancer: meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Docetaxel-based therapy with or without this compound as first-line chemotherapy for castration-resistant prostate cancer: a meta-analysis of four randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docetaxel-based therapy with or without this compound as first-line chemotherapy for castration-resistant prostate cancer: a meta-analysis of four randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Treatment of Hormone-Refractory Prostate Cancer: Docetaxel and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Randomized Phase II trial assessing this compound and vinblastine combination chemotherapy vs this compound alone in patients with progressive hormone-escaped metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomized Phase II trial assessing this compound and vinblastine combination chemotherapy vs this compound alone in patients with progressive hormone-escaped metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancerdiagnosisprognosis.org [cancerdiagnosisprognosis.org]
- 11. Efficacy of Combination Chemotherapy With Docetaxel, this compound and Carboplatin in Men With Castration-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S9916 | SWOG [swog.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Docetaxel (Taxotere) and this compound versus mitoxantrone and prednisone for hormone-refractory prostate cancer: scientific basis and design of Southwest Oncology Group Study 9916 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. S9916, Combination Therapy in Treating Patients With Advanced Prostate Cancer That Has Not Responded to Hormone Therapy | Clinical Research Trial Listing [centerwatch.com]
Safety Operating Guide
Estramustine: Procedures for Safe Disposal and Waste Management
The proper disposal of estramustine, an antineoplastic agent, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.[1] As a cytotoxic drug, this compound is classified as hazardous/special waste and must be handled according to strict regulatory guidelines.[2][3] Adherence to these procedures is not only a matter of safety but also a legal requirement for research and drug development facilities.
I. Immediate Safety and Handling Precautions
Personnel handling this compound waste must use appropriate Personal Protective Equipment (PPE) to minimize exposure.[4] Any waste that has come into contact with this compound is considered hazardous and must be disposed of accordingly.[4]
Required Personal Protective Equipment (PPE):
-
Gloves: Two pairs of chemotherapy-tested gloves.
-
Gown: A disposable, impermeable gown with long sleeves and closed cuffs.
-
Eye and Face Protection: Safety goggles and a face shield.
-
Respiratory Protection: An appropriate respirator (e.g., N95) may be required depending on the form of the waste and the procedure.
In the event of a spill, the area should be immediately contained. Spill clean-up materials must be treated as hazardous waste and disposed of in the designated cytotoxic waste containers.[5]
II. Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the procedural steps for the safe segregation and disposal of this compound waste in a laboratory or research setting.
-
Identify and Segregate Waste: At the point of generation, immediately segregate all this compound-contaminated materials from other waste streams.[2][4] Do not mix hazardous waste with general laboratory trash.[2]
-
Use Designated Waste Containers: Place this compound waste into appropriately labeled, color-coded, and leak-proof containers.[3] The specific container type depends on the nature of the waste (see Table 1).
-
Package Waste for Disposal:
-
Solid Waste: Place non-sharp solid waste (e.g., contaminated gloves, gowns, bench paper) in a designated cytotoxic waste bag (often yellow).[3] These bags should be thick-walled (e.g., minimum 2 mm for polypropylene).[4]
-
Sharps Waste: Dispose of all sharps (e.g., needles, syringes, contaminated glass vials) directly into a puncture-proof cytotoxic sharps container, typically yellow with a purple lid.[3][6]
-
Liquid Waste: Unused or residual liquid this compound solutions must not be poured down the drain.[2][7] Collect liquid waste in a sealed, leak-proof container clearly labeled as "Cytotoxic Waste" and listing the contents.
-
Unused/Expired Capsules: Unused or expired this compound capsules should be disposed of as bulk chemotherapeutic waste.[8] Do not remove the capsules from their original packaging if possible. Place them in a designated container for hazardous pharmaceutical waste.
-
-
Seal and Label Containers: When waste containers are three-quarters full, securely seal them. Ensure all containers are clearly labeled with the cytotoxic symbol and the words "Cytotoxic Waste" or "Chemotherapeutic Waste".[4][7]
-
Temporary Storage: Store sealed waste containers in a designated, secure area away from general traffic. This area should be clearly marked as a hazardous waste storage area.
-
Final Disposal: Arrange for the collection and disposal of this compound waste by a licensed hazardous waste management contractor.[8] All hazardous waste transport must be accompanied by a hazardous waste consignment note or manifest, which tracks the waste from its origin to its final disposal facility.[3][8] The standard method for final disposal of cytotoxic waste is high-temperature incineration.[3]
III. Data Presentation: Waste Segregation and Container Specifications
The following table summarizes the types of this compound waste and the appropriate containers for their disposal.
| Waste Type | Container Specification | Color Code |
| Non-Sharp Solid Waste (Gloves, Gowns, PPE, contaminated labware) | Leak-proof, thick-walled (e.g., 2-4 mm) plastic bags.[4] | Yellow |
| Sharps Waste (Needles, syringes, vials, slides) | Puncture-proof, rigid container with a secure lid.[3] | Yellow with a Purple Lid |
| Liquid Waste (Unused solutions, media) | Leak-proof, sealable container (glass or plastic) with a tight-fitting lid.[7] | Labeled as Cytotoxic |
| Bulk Pharmaceutical Waste (Unused/expired capsules) | Rigid, sealable container.[3] | Yellow with a Purple Lid |
IV. Experimental Protocols
V. Visualization of Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 2. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. danielshealth.ca [danielshealth.ca]
- 5. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. mcfenvironmental.com [mcfenvironmental.com]
Safeguarding Health: A Comprehensive Guide to Handling Estramustine
For researchers, scientists, and professionals in drug development, the safe handling of potent compounds like Estramustine is paramount. Adherence to strict safety protocols is essential to minimize exposure risk and ensure a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step procedural guidance for handling this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is necessary to prevent skin, eye, and respiratory exposure.[1][2][3][4] As an antineoplastic agent, this compound is classified as a hazardous drug, requiring specific PPE during all stages of handling, from preparation to disposal.[5]
Key PPE Requirements:
-
Gloves: Double gloving with chemotherapy-tested gloves is recommended.[4] Gloves should be powder-free and made of materials like nitrile, neoprene, or latex that comply with ASTM D6978 standards.[2] Vinyl gloves are not recommended for handling hazardous drugs.[2] Gloves should be changed regularly and immediately if contaminated or damaged.[3]
-
Gowns: Disposable, low-permeability gowns with long sleeves and tight-fitting cuffs are required.[3][4] These gowns should be resistant to penetration by hazardous drugs.[4]
-
Eye and Face Protection: Tightly fitting safety goggles or a full-face shield should be worn to protect against splashes and aerosols.[1][3]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-certified N95 or N100 respirator is strongly recommended.[2][3]
-
Shoe Covers: Disposable shoe covers should be worn in areas where this compound is handled to prevent the spread of contamination.[3]
Operational Handling and Safety Procedures
Safe handling practices are critical to minimizing the risk of exposure to this compound. These procedures should be followed meticulously in a well-ventilated area.[1]
Step-by-Step Handling Guide:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, such as a biological safety cabinet (BSC) or a containment ventilated enclosure, to minimize airborne particles.
-
Handling: Avoid the formation of dust and aerosols.[1] this compound capsules should not be opened or crushed.[6] If skin contact occurs, the affected area should be washed vigorously with soap and cold water.[6]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from foodstuff and incompatible materials.[1] Some formulations may require refrigeration; always follow the storage instructions on the product packaging.[7][8]
-
Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Prevent the chemical from entering drains.[1][9]
Quantitative Data Summary
The following table summarizes key quantitative data related to the safe handling of this compound.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | 2 µg/m³ (Pfizer OEL TWA-8 Hr) | [8] |
| Oral LD50 (Rat) | 5,400 mg/kg | [9] |
| Oral LD50 (Mouse) | >12 g/kg | [9] |
| Subcutaneous LD50 (Mouse) | 5,200 mg/kg | [9] |
| Subcutaneous LD50 (Rat) | 9 g/kg | [9] |
Disposal Plan
The proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.[10][11] Waste should be segregated based on the level of contamination.[12]
Disposal Procedures:
-
Trace Chemotherapy Waste: This includes items with minimal residual amounts of the drug, such as empty containers (less than 3% of the original volume), used PPE, and cleaning materials.[12] This waste should be disposed of in designated yellow chemotherapy waste containers.[12]
-
Bulk Chemotherapy Waste: This category includes unused or expired this compound, as well as materials heavily contaminated from spills.[12] Bulk waste is considered hazardous and must be disposed of in black hazardous waste containers.[12]
-
General Disposal at Home: For unused medication outside of a laboratory setting, drug take-back programs are the safest option.[13] If unavailable, the medication should be removed from its original container, mixed with an undesirable substance like coffee grounds or cat litter, sealed in a plastic bag, and then placed in the household trash.[13][14] Personal information on the prescription bottle should be obliterated before disposal.[13][14] Never flush this compound down the toilet unless specifically instructed to do so.[13]
Workflow for Handling this compound
References
- 1. echemi.com [echemi.com]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohsinsider.com [ohsinsider.com]
- 4. pogo.ca [pogo.ca]
- 5. whca.org [whca.org]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. mskcc.org [mskcc.org]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. drugs.com [drugs.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. medprodisposal.com [medprodisposal.com]
- 13. oncolink.org [oncolink.org]
- 14. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
